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  • Product: trans-4-Aminotetrahydrofuran-3-ol hydrochloride
  • CAS: 215940-96-8

Core Science & Biosynthesis

Foundational

(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules, this process extends beyond mere atomic connectivity to the precise determination of both relative and absolute stereochemistry. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride, a valuable chiral building block. We will detail the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. The causality behind each experimental choice is explored, providing a logical framework for confirming the compound's molecular formula, functional groups, atomic framework, relative trans stereochemistry, enantiomeric purity, and absolute (3R,4S) configuration.

Introduction: The Imperative of Structural Precision

(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride (CAS: 215940-96-8) is a substituted tetrahydrofuran derivative possessing two stereogenic centers.[1][2] Such chiral scaffolds are of significant interest in medicinal chemistry, where stereoisomers of a drug can exhibit profoundly different pharmacological and toxicological profiles.[3] Therefore, an unambiguous and robust elucidation of its structure is not merely an academic exercise but a critical prerequisite for its application in the synthesis of active pharmaceutical ingredients (APIs).

This guide presents a holistic and self-validating methodology to confirm every structural aspect of the target molecule, moving from foundational analysis to the definitive assignment of its absolute configuration.

Foundational Analysis: Confirming Molecular Identity

The first step in any structure elucidation workflow is to confirm the molecular formula and identify the constituent functional groups. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Formula Verification

Causality: Mass spectrometry provides the most direct evidence of a molecule's mass. For a salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically result in the observation of the protonated free base, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental composition from the highly accurate mass measurement, confirming the molecular formula.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Utilize an ESI-MS system, often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule.

  • Data Acquisition: Infuse the sample directly or via a liquid chromatography system and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Data & Interpretation: The free base, (3R,4S)-4-aminotetrahydrofuran-3-ol, has a molecular formula of C₄H₉NO₂ and a monoisotopic mass of 103.0633 Da.[4] The hydrochloride salt itself is often not directly observed. Instead, the primary ion detected will be the protonated free base, [C₄H₉NO₂ + H]⁺.

Ion SpeciesFormulaCalculated m/zObserved m/z (HRMS)
Protonated Free Base[C₄H₁₀NO₂]⁺104.0706~104.0706 ± 5 ppm

The observation of an ion with an m/z matching the calculated value within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in the molecule: an alcohol (O-H), a primary amine (N-H, as its ammonium salt), and an ether (C-O-C).

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation: The IR spectrum will display characteristic absorption bands for the alcohol, amine, and ether functionalities. The protonation of the amine to an ammonium salt (NH₃⁺) is a key diagnostic feature.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
~3400-3200O-H stretchAlcoholBroad and strong[5][6]
~3000-2500N-H stretchPrimary Ammonium (R-NH₃⁺)Very broad, strong, often with multiple sub-peaks
~1620-1550N-H bendPrimary Ammonium (R-NH₃⁺)Medium to strong, sharp
~1150-1050C-O stretchEther & Secondary AlcoholStrong, sharp[7]

Elucidating Connectivity and Relative Stereochemistry via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[8][9] A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and, crucially, to determine the relative stereochemistry of the substituents on the furan ring.

Causality: The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Scalar coupling (J-coupling) between adjacent nuclei provides direct evidence of connectivity, and the magnitude of this coupling can reveal dihedral angles, which in turn defines the relative stereochemistry (cis vs. trans).

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NMR_Workflow Start Sample of (3R,4S)-4-aminotetrahydrofuran-3-ol HCl H1 1H NMR Start->H1 C13 13C NMR Start->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC Result1 Proton Environments & Coupling Network H1->Result1 C13->HSQC Result2 Carbon Environments C13->Result2 Result3 Definitive Connectivity & Relative Stereochemistry COSY->Result3 Confirms H-H Correlations HMBC 2D HMBC HSQC->HMBC HSQC->Result3 Links H to C HMBC->Result3 Confirms C-C Framework

Caption: NMR strategy for determining molecular connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable O-H and N-H protons.[10]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire gCOSY, HSQC, and HMBC spectra using standard pulse programs.

Expected Data & Interpretation: The protonation of the amine will cause a downfield shift for adjacent protons (H4 and H5).[10] The key to determining the relative stereochemistry lies in the coupling constant between H3 and H4 (J₃,₄). In a five-membered ring, a trans relationship typically results in a smaller coupling constant compared to a cis relationship.

Position¹H δ (ppm, mult, J Hz)¹³C δ (ppm)Key 2D Correlations (COSY, HMBC)Stereochemical Insight
H2/H2' ~3.8-4.0 (m)~70-75COSY to H3; HMBC to C5Protons on carbon adjacent to ether oxygen
H3 ~4.2-4.4 (m)~75-80COSY to H2, H4Proton on alcohol-bearing carbon
H4 ~3.5-3.7 (m)~55-60COSY to H3, H5Proton on amine-bearing carbon
H5/H5' ~3.6-3.8 (m)~68-73COSY to H4; HMBC to C2Protons on carbon adjacent to ether oxygen
OH Broad, variable-D₂O exchangeableConfirms alcohol presence
NH₃⁺ Broad, variable-D₂O exchangeableConfirms ammonium presence
  • Connectivity: COSY correlations will establish the H2-H3-H4-H5 spin system. HSQC will link each of these protons to its respective carbon. HMBC correlations (e.g., from H2 to C5) will confirm the cyclic ether structure.

  • Relative Stereochemistry: The coupling constant J₃,₄ is diagnostic. For a trans configuration in a tetrahydrofuran ring, a J-value in the range of 4-7 Hz is typically expected. This value, when compared to literature values for similar systems, provides strong evidence for the trans relationship between the hydroxyl and amino groups.

Assessing Stereochemical Purity

Once the relative stereochemistry is established, it is crucial to confirm the sample's enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[11][] An enantiomerically pure sample will produce a single peak, whereas a racemic mixture will be resolved into two separate peaks. This method is the industry standard for quantifying enantiomeric excess (e.e.).[3][13]

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Chiral_Separation cluster_0 Chiral Stationary Phase (CSP) R_en R CSP_site1 CSP Site R_en->CSP_site1 Strong Interaction (Longer Retention) S_en S CSP_site2 CSP Site S_en->CSP_site2 Weak Interaction (Shorter Retention)

Caption: Principle of enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen various polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), which are highly effective for separating a wide range of chiral compounds.[14]

  • Mobile Phase Screening: Begin with a standard mobile phase like Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed-phase, often with additives like trifluoroacetic acid or diethylamine to improve peak shape.

  • Racemic Standard: Synthesize or purchase a racemic standard of the compound to confirm that the method is capable of separating the two enantiomers.

  • Analysis: Inject the sample and the racemic standard. Calculate the enantiomeric excess of the sample using the peak areas.

Expected Data: A successful chiral method will show baseline resolution of the two enantiomers in the racemic standard. The analysis of the (3R,4S) sample should yield a single, sharp peak corresponding to one of the peaks in the racemic chromatogram, with the other enantiomer's peak being absent or below the limit of quantification.

The Definitive Step: Assignment of Absolute Configuration

While the preceding techniques confirm the what, where, and relative arrangement, they cannot distinguish the (3R,4S) enantiomer from its mirror image, (3S,4R). This requires a method that is sensitive to absolute chirality.

Single-Crystal X-Ray Crystallography: The Gold Standard

Causality: X-ray crystallography is the most unambiguous method for determining the absolute configuration of a molecule.[15][16] By analyzing the diffraction pattern of X-rays from a single crystal, the precise three-dimensional arrangement of every atom can be determined. The use of anomalous dispersion allows for the definitive assignment of the absolute stereochemistry.[17][18]

Experimental Protocol:

  • Crystallization: Grow a high-quality single crystal of the hydrochloride salt. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically using Cu Kα radiation to maximize the anomalous scattering effect for light atoms.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

  • Absolute Structure Determination: The absolute configuration is confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[19]

Expected Outcome: The analysis will yield a detailed 3D structural model (e.g., an ORTEP plot) that visually confirms the trans relationship between the amino and hydroxyl groups and assigns the correct R/S configuration to C3 and C4. A Flack parameter of approximately 0.0(1) would provide high confidence in the (3R,4S) assignment.

Comprehensive Workflow Summary

The structure elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride is a sequential, confirmatory process where each technique builds upon the last, culminating in an unambiguous structural assignment.

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Full_Workflow Comprehensive Structure Elucidation Workflow Start Target Compound: (3R,4S)-4-aminotetrahydrofuran-3-ol HCl MS MS / HRMS Start->MS FTIR FTIR Spectroscopy Start->FTIR Res_MS Result: Molecular Formula Confirmed (C4H10ClNO2) MS->Res_MS Res_FTIR Result: Functional Groups Identified (OH, NH3+, C-O-C) FTIR->Res_FTIR NMR 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Res_NMR Result: Connectivity & Relative Stereochemistry (trans configuration) NMR->Res_NMR HPLC Chiral HPLC Res_HPLC Result: Enantiomeric Purity Confirmed (e.g., >99% e.e.) HPLC->Res_HPLC XRD Single-Crystal XRD Res_XRD Result: Absolute Configuration Determined (3R, 4S) XRD->Res_XRD Res_MS->NMR Res_FTIR->NMR Res_NMR->HPLC Res_HPLC->XRD Final Final Structure Confirmed Res_XRD->Final

Sources

Exploratory

trans-4-Aminotetrahydrofuran-3-ol hydrochloride molecular weight

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol Hydrochloride: A Key Building Block for Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol Hydrochloride: A Key Building Block for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trans-4-Aminotetrahydrofuran-3-ol hydrochloride, a pivotal chiral building block in modern medicinal chemistry and drug development. The document delves into its fundamental physicochemical properties, stereoselective synthetic routes, robust analytical characterization methodologies, and its diverse applications as a scaffold in the design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile heterocyclic compound.

Introduction: The Strategic Value of the Aminotetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[1] Its incorporation into molecular design often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When functionalized with both hydroxyl and amino groups, as in 4-Aminotetrahydrofuran-3-ol, the resulting molecule becomes a highly valuable chiral building block. It can serve as a constrained monosaccharide mimetic or an amino acid surrogate, offering a rich platform for generating structural diversity in drug discovery campaigns.[2]

This guide focuses on the hydrochloride salt of the trans diastereomer, trans-4-Aminotetrahydrofuran-3-ol hydrochloride. We will explore the critical aspects of this compound, from its molecular characteristics to its practical application, providing the foundational knowledge necessary for its effective use in the laboratory.

Physicochemical and Structural Properties

The precise identity and characteristics of a chemical entity are paramount for its successful application. trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a specific stereoisomer with defined properties that dictate its handling, reactivity, and analytical profile.

PropertyValueSource
Chemical Name trans-4-Aminotetrahydrofuran-3-ol hydrochlorideN/A
Synonyms (3R,4S)-rel-4-Aminotetrahydro-3-furanol hydrochloride[2]
CAS Number 215940-96-8[2][3][4]
Molecular Formula C₄H₁₀ClNO₂[2]
Molecular Weight 139.58 g/mol [2]
Appearance White to off-white solid (typical)N/A
Storage Conditions Room Temperature, under inert atmosphere[2]

The free base of this compound, trans-4-Amino-tetrahydro-furan-3-ol, has a molecular formula of C₄H₉NO₂ and a molecular weight of 103.12 g/mol .[5] The hydrochloride salt form is commonly used to improve stability and handling characteristics.

Synthesis and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the stereoselective synthesis of the various isomers of 4-Aminotetrahydrofuran-3-ol is critical for elucidating structure-activity relationships (SAR).[1] Synthetic strategies typically rely on starting from a chiral pool of materials or employing asymmetric synthesis methodologies to ensure high optical purity.[1]

While numerous specific synthetic routes exist, a common conceptual pathway involves the use of readily available chiral precursors, such as L-aspartic acid, which can be converted through a multi-step sequence involving reduction, cyclization, and functional group manipulation to yield the desired aminotetrahydrofuran core.[6]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a chiral aminotetrahydrofuran derivative from a chiral starting material.

G cluster_0 Phase 1: Chiral Pool Starting Material cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Functionalization & Salt Formation cluster_3 Final Product A Chiral Precursor (e.g., L-Aspartic Acid) B Functional Group Protection & Modification A->B Acylation, Esterification C Key Reduction Step (e.g., Diol formation) B->C Reduction (e.g., with LiAlH₄) D Intramolecular Cyclization (Formation of THF ring) C->D Acid or Base Catalyzed E Functional Group Interconversion (e.g., Hydroxyl -> Amine) D->E e.g., Mitsunobu or Azide Displacement F Deprotection E->F G HCl Salt Formation F->G Treat with HCl H trans-4-Aminotetrahydrofuran-3-ol Hydrochloride G->H

Caption: Generalized synthetic pathway for chiral aminotetrahydrofurans.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemistry of trans-4-Aminotetrahydrofuran-3-ol hydrochloride is essential for its use in research and development. A multi-technique approach is required for comprehensive characterization.

Key Analytical Techniques
TechniquePurposeKey Insights
Nuclear Magnetic Resonance (NMR) Structure Elucidation & Stereochemistry¹H and ¹³C NMR confirm the carbon-hydrogen framework. Coupling constants and Nuclear Overhauser Effect (NOE) experiments are critical for assigning the trans relative stereochemistry of the protons on the heterocyclic ring.[1][7]
Mass Spectrometry (MS) Molecular Weight VerificationCoupled with liquid chromatography (LC-MS), it confirms the molecular weight of the parent compound and helps identify potential impurities.[8]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the compound by separating it from starting materials, by-products, and other isomers. Chiral HPLC can be used to determine enantiomeric excess.[8]
Standard Analytical Workflow

The following diagram outlines a standard workflow for the complete characterization of a synthesized batch of the target compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Batch of trans-4-Aminotetrahydrofuran-3-ol HCl nmr NMR Spectroscopy (¹H, ¹³C, NOESY) start->nmr ms LC-MS Analysis start->ms hplc Purity by HPLC start->hplc struct_confirm Structure Confirmed? nmr->struct_confirm stereo_confirm Stereochemistry Confirmed? nmr->stereo_confirm ms->struct_confirm chiral_hplc Enantiomeric Purity by Chiral HPLC (if applicable) hplc->chiral_hplc purity_confirm Purity ≥ 95%? hplc->purity_confirm chiral_hplc->purity_confirm fail_node Batch Rejected/ Requires Repurification struct_confirm->fail_node No purity_confirm->fail_node No end_node Batch Released for Use stereo_confirm->end_node All Checks Pass stereo_confirm->fail_node No

Caption: Standard analytical workflow for quality control.

Applications in Drug Discovery and Development

The utility of trans-4-Aminotetrahydrofuran-3-ol hydrochloride stems from its unique three-dimensional structure, which presents hydroxyl and amino groups in a defined spatial orientation. This makes it a powerful building block for several drug design strategies.

  • Chiral Scaffolds for Fragment-Based Drug Discovery (FBDD): The compound can serve as a rigid, chiral core to which different pharmacophoric fragments can be attached, allowing for the systematic exploration of chemical space around a biological target.[1]

  • Diversity-Oriented Synthesis (DOS): It is an excellent starting point for generating libraries of complex and diverse molecules, increasing the probability of discovering novel biological activities.[1]

  • Pharmaceutical Intermediates: Chiral aminotetrahydrofurans are key intermediates in the synthesis of complex pharmaceutical agents. For instance, (R)-3-aminotetrahydrofuran is a known intermediate for the antiarrhythmic drug Tecadenoson.[6] Furthermore, novel tetracyclic tetrahydrofuran derivatives have been investigated as potential broad-spectrum psychotropic agents, highlighting the scaffold's relevance in CNS drug discovery.[9]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Hazard Codes: Xi (Irritant)[2]

  • Risk Statements: May cause an allergic skin reaction.[5]

  • Safety Statements: Wear suitable protective clothing and gloves.[2]

  • Storage: Store at room temperature under an inert atmosphere to prevent degradation from moisture and air.[2]

Conclusion

trans-4-Aminotetrahydrofuran-3-ol hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile functional groups, and privileged heterocyclic core provide a robust platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is the first step toward unlocking its full potential in the drug discovery process.

References

  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • TRANS-4-AMINOTETRAHYDROFURAN-3-OL HYDROCHLORIDE (1 x 1 g). (n.d.). Alchimica. Retrieved January 16, 2026, from [Link]

  • Ravali, R., Phaneendra, M., & Bhanu, P. (2017). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher. Retrieved January 16, 2026, from [Link]

  • Ordóñez, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved January 16, 2026, from [Link]

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.
  • Fernandez-Garcia, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthesis of 3-Aminotetrahydrofurans and Tetrahydrofuro[2,3-b]furans by Gold-Catalyzed Cyclization of 3-Aminopent-4-yn-1-ols. ResearchGate. Retrieved January 16, 2026, from [https://www.researchgate.net/publication/351680978_Synthesis_of_3-Aminotetrahydrofurans_and_Tetrahydrofuro23-b]furans_by_Gold-Catalyzed_Cyclization_of_3-Aminopent-4-yn-1-ols]([Link])

Sources

Foundational

The Tetrahydrofuran Scaffold: A Cornerstone of Biologically Active Molecules

A Technical Guide for Drug Discovery Professionals Abstract The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, represents one of nature's most versatile and effective building blocks for biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, represents one of nature's most versatile and effective building blocks for biologically active molecules. Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a detailed exploration of the biological significance of substituted tetrahydrofurans, delving into their prevalence in potent natural products and their successful application in synthetic pharmaceuticals. We will examine key examples from anticancer and antiviral therapies, elucidating their mechanisms of action at a molecular level. Furthermore, this guide will present detailed experimental protocols for evaluating bioactivity, discuss structure-activity relationships, and provide an overview of synthetic strategies, offering researchers and drug development professionals a comprehensive resource on this critical molecular framework.

The Tetrahydrofuran Ring: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery.[1] The tetrahydrofuran (THF) motif is a quintessential example of such a scaffold. Saturated oxygen-containing heterocycles are widespread in a vast array of natural products and other bioactive molecules.[2] The THF ring's prevalence stems from several key physicochemical properties:

  • Hydrogen Bonding Capability: The oxygen atom in the THF ring is an effective hydrogen bond acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors.[3]

  • Conformational Flexibility: The non-planar, puckered conformation of the THF ring allows it to present its substituents in precise three-dimensional orientations, facilitating optimal binding to complex biological targets.

  • Metabolic Stability: As a cyclic ether, the THF core is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles in drug candidates.[4]

  • Stereochemical Richness: The THF ring can be substituted at multiple positions, leading to a high degree of stereochemical diversity. The specific stereochemistry of these substitutions is often critical for biological activity.[5]

These properties have made the THF scaffold a focal point for synthetic chemists and a recurring theme in a multitude of natural products with potent pharmacological activities, including anticancer, antiviral, antimicrobial, and antifungal effects.[2][6] This guide will explore two prominent examples: the Annonaceous acetogenins in oncology and bis-THF-containing HIV protease inhibitors in virology.

Case Study 1: Annonaceous Acetogenins – Potent Anticancer Agents Targeting Mitochondrial Respiration

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[7] Many of these compounds, which are characterized by a long aliphatic chain bearing one or more THF rings and a terminal γ-lactone, exhibit potent cytotoxic activity against a wide range of cancer cell lines.[8][9]

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action for the potent cytotoxicity of Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][10] Complex I is a critical enzyme in cellular respiration, responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP.

By binding to Complex I, acetogenins effectively block the electron transport chain.[11] This disruption has several profound consequences for the cancer cell:

  • ATP Depletion: Inhibition of Complex I severely curtails the cell's ability to produce ATP through oxidative phosphorylation. Cancer cells often have a high metabolic rate and are particularly vulnerable to this energy crisis.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of electrons within Complex I, which can then be prematurely transferred to molecular oxygen, generating superoxide and other reactive oxygen species (ROS).[4]

  • Induction of Apoptosis: The combination of ATP depletion and high ROS levels creates a state of severe cellular stress, triggering programmed cell death, or apoptosis.

The following diagram illustrates the mechanism of action of Annonaceous acetogenins.

Acetogenin_MoA cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ComplexI Complex I (NADH Dehydrogenase) ROS ROS (Reactive Oxygen Species) ComplexI->ROS Generation (e- leak) ATP ATP ATP_Synthase->ATP Production AIF AIF DNA_Damage DNA Damage & Chromatin Condensation AIF->DNA_Damage Translocation NADH NADH NAD NAD+ NADH:e->NAD:w ROS->AIF Triggers Release Apoptosis Apoptosis (Caspase-Independent Cell Death) DNA_Damage->Apoptosis Acetogenin Annonaceous Acetogenin (with THF rings) Acetogenin->ComplexI Inhibition Darunavir_Binding cluster_protease HIV-1 Protease Active Site cluster_darunavir Darunavir Asp29 Asp29 (Backbone NH) Asp30 Asp30 (Backbone NH) Asp25 Asp25 (Catalytic Residue) Ile50 Ile50 (Flap Region) BisTHF bis-Tetrahydrofuran (bis-THF) P2 Ligand BisTHF->Asp29 H-Bond BisTHF->Asp30 H-Bond Urethane Urethane Linker BisTHF->Urethane Hydroxyethyl Hydroxyethyl (Transition-State Mimic) Urethane->Hydroxyethyl Hydroxyethyl->Asp25 H-Bond (mimics transition state) Sulfonamide Sulfonamide P2' Ligand Hydroxyethyl->Sulfonamide Sulfonamide->Ile50 Hydrophobic Interaction

Caption: Key interactions of Darunavir's bis-THF moiety in the HIV protease active site.

Structure-Activity Relationships (SAR) and Data Presentation

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. By systematically modifying a lead compound and evaluating the resulting changes in potency, researchers can identify the key structural features required for optimal activity. For THF-containing compounds, SAR studies often explore the effects of the number of THF rings, their relative stereochemistry, and the nature of their substituents.

For instance, in a study of tetrahydrofuran-type lignans isolated from Larrea tridentata, the presence of a catechol group on the aromatic substituent was found to be essential for cytotoxicity against HL-60 human promyelocytic leukemia cells. [12]Glucosylation of the aromatic rings, in contrast, diminished the cytotoxic effect. [12] The following table summarizes the cytotoxic activity (IC50) of a series of these lignans, illustrating these SAR principles.

Compound IDNameKey Structural FeaturesIC50 (μM) against HL-60 Cells [12]
1 3′-demethoxy-6-demethylisoguaiacin 6-O-β-D-glucopyranosideGlucosylated>20
4 3′-demethoxy-6-demethylisoguaiacinNon-glucosylated17
6 3-Hydroxy-3′,4′-dihydroxylign-7-en-9,9′-olideCatechol group present11
7 4″-O-methyl derivative of 6 Catechol methylated17
10 Nor-isoguaiacinDimeric, complex4.2
11 3′-DemethoxyisoguaiacinDimeric, complex2.7
13 LarreatricinNo catechol group>20
14 3,4-Dihydroxy-3′,4′-dimethoxy-lignan-9,9′-olideCatechol group present11
15 3-Hydroxy-4,3′,4′-trimethoxy-lignan-9,9′-olideCatechol group present13
16 3,4,3′,4′-Tetrahydroxy-lignan-9,9′-olideTwo catechol groups12

Data extracted from "Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata"[12]

This data clearly demonstrates that subtle changes to the substitution pattern on the core scaffold can lead to significant differences in biological activity. The most potent compounds in this series, 10 and 11 , possess more complex dimeric structures while retaining key hydroxyl and methoxy groups.

Experimental Protocols: Evaluating Cytotoxicity

A critical step in the discovery of novel anticancer agents is the accurate and reproducible assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

Principle: This assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. [8]In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow, water-soluble salt, into a dark purple, insoluble formazan product. [2][13]The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability and the cytotoxic effect of the compound. [12][13] Workflow Diagram:

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow adhesion. start->step1 step2 2. Compound Treatment Add serial dilutions of THF compounds. Include vehicle control & blank. step1->step2 step3 3. Incubation Incubate for desired time period (e.g., 24, 48, or 72 hours). step2->step3 step4 4. Add MTT Reagent Add sterile MTT solution (e.g., 0.5 mg/mL) to each well. step3->step4 step5 5. Formazan Formation Incubate for 2-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan. step4->step5 step6 6. Solubilization Remove media, add DMSO to dissolve formazan crystals. step5->step6 step7 7. Absorbance Reading Read absorbance at ~540-590 nm using a plate reader. step6->step7 step8 8. Data Analysis Calculate % viability vs. control. Determine IC50 values. step7->step8 end_node End step8->end_node

Caption: Standard workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., HL-60 or another desired cancer cell line).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). [8] * Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., a THF-containing lignan) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation:

    • Return the plate to the incubator and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). [2] * At the end of the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL). [8] * Incubate the plate for another 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 100-150 µL of DMSO to each well. [5] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. [13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm. [8] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The substituted tetrahydrofuran scaffold is undeniably a cornerstone of modern medicinal chemistry and drug discovery. Its widespread presence in highly potent natural products, from the anticancer acetogenins to antimicrobial polyethers, has provided invaluable starting points for therapeutic development. [2]The successful translation of this scaffold into clinically approved drugs like the HIV protease inhibitor Darunavir underscores its privileged nature and therapeutic potential. [14][13] The biological significance of the THF ring lies in its unique combination of stereochemical complexity and functional utility, enabling precise and high-affinity interactions with critical biological targets. As synthetic methodologies continue to advance, allowing for even greater control over the stereoselective synthesis of complex THF derivatives, the potential for developing novel therapeutics based on this remarkable scaffold will only expand. [6][15]Future research will likely focus on leveraging the THF core to tackle new and challenging disease targets, further solidifying its legacy as one of the most important heterocyclic systems in the pharmacopeia.

References

  • Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata. National Center for Biotechnology Information.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate.[Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.[Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. National Center for Biotechnology Information.[Link]

  • Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. National Center for Biotechnology Information.[Link]

  • Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I). National Center for Biotechnology Information.[Link]

  • Acetogenins from Annonaceae, inhibitors of mitochondrial complex I. PubMed.[Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Broad Institute.[Link]

  • New cytotoxic tetrahydrofuran- and dihydrofuran-type lignans from the stem of Beilschmiedia tsangii. PubMed.[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Center for Biotechnology Information.[Link]

  • Selective Acetogenins and Their Potential as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Binding of Natural Inhibitors to Respiratory Complex I. MDPI.[Link]

  • Annonaceous acetogenin mimic AA005 induces cancer cell death via apoptosis inducing factor through a caspase-3-independent mechanism. PubMed Central.[Link]

  • Syntheses of 2, 5-dialkylfuran and Tetrahydrofuran Carbinols and Their Cytotoxic Activity. PubMed.[Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. National Center for Biotechnology Information.[Link]

  • Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier. National Center for Biotechnology Information.[Link]

  • Interactions of HIV protease with P2 group of darunavir and selected inhibitors. ResearchGate.[Link]

Sources

Exploratory

The Pivotal Role of Aminotetrahydrofuranols in Modern Medicinal Chemistry: A Technical Guide

Abstract The aminotetrahydrofuranol scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery. Its inherent stereochemical complexity and rich chemical functionality have posi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminotetrahydrofuranol scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery. Its inherent stereochemical complexity and rich chemical functionality have positioned it as a versatile building block for the design of potent and selective therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the pivotal role of aminotetrahydrofuranols in medicinal chemistry. We will explore their stereoselective synthesis, delve into their critical function as transition-state analogues for enzyme inhibition, and illuminate their applications in the development of antiviral, anticancer, and neurological agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this remarkable scaffold in their quest for novel therapeutics.

The Aminotetrahydrofuranol Scaffold: A Privileged Structure in Drug Design

The tetrahydrofuran ring is a common substructure in a vast array of natural products and biologically active molecules, contributing to their diverse pharmacological profiles, which include antitumor, antimicrobial, and antiprotozoal activities.[1] The introduction of amino and hydroxyl groups to this core structure to form aminotetrahydrofuranols further enhances its drug-like properties. The presence of multiple stereocenters and the capacity for hydrogen bonding interactions allow for precise three-dimensional arrangements that can lead to high-affinity and selective binding to biological targets. This stereochemical richness, however, also presents a significant synthetic challenge, necessitating the development of sophisticated stereoselective synthetic methodologies.

Stereoselective Synthesis: Crafting the Chiral Architecture

The therapeutic efficacy of aminotetrahydrofuranol-based drugs is intrinsically linked to their stereochemistry. The precise spatial arrangement of the amino and hydroxyl groups on the tetrahydrofuran ring dictates the molecule's interaction with its biological target. Consequently, the development of robust and stereoselective synthetic routes is of paramount importance.

Key Synthetic Strategies

Several powerful strategies have been developed for the stereocontrolled synthesis of substituted tetrahydrofurans, which can be adapted for the preparation of aminotetrahydrofuranols. These include:

  • Intramolecular Cyclization Reactions: Nucleophilic substitution reactions, such as the intramolecular SN2 cyclization of functionalized precursors, are a cornerstone of tetrahydrofuran synthesis.[2] For aminotetrahydrofuranols, this often involves the cyclization of a precursor bearing both a leaving group and a suitably positioned hydroxyl or protected amino group.

  • [3+2] Cycloaddition and Annulation Reactions: These convergent methods allow for the rapid construction of the tetrahydrofuran ring with the simultaneous creation of multiple stereocenters.[2][3]

  • Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective conversion of alkenes into N-protected vicinal amino alcohols.[4][5][6] This reaction can be a key step in the synthesis of aminotetrahydrofuranol precursors, establishing the critical stereochemistry of the amino and hydroxyl groups.

Representative Experimental Protocol: Asymmetric Aminohydroxylation

The following protocol is a general representation of the Sharpless Asymmetric Aminohydroxylation, a key transformation for installing the amino and hydroxyl groups with high stereocontrol.

Reaction: Stereoselective syn-aminohydroxylation of an olefinic precursor.

Materials:

  • Olefinic substrate

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • Chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)

  • Nitrogen source (e.g., chloramine-T, sodium N-chloro-p-toluenesulfonamide)

  • tert-Butanol/water solvent system

Procedure:

  • To a stirred solution of the olefinic substrate in a tert-butanol/water mixture at 0 °C, add the chiral ligand and potassium osmate(VI) dihydrate.

  • Slowly add the nitrogen source to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC.

  • Quench the reaction with sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-protected amino alcohol.

Causality: The choice of the chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) dictates the facial selectivity of the osmylation, leading to the formation of one enantiomer of the amino alcohol over the other. The syn-selectivity is an inherent feature of the osmium-catalyzed aminohydroxylation mechanism.

Diagram of a general synthetic approach to aminotetrahydrofuranols:

G cluster_start Starting Materials cluster_synthesis Key Synthetic Transformations cluster_intermediate Intermediate cluster_final Final Product Chiral Pool Chiral Pool (e.g., Sugars, Amino Acids) Asymmetric Catalysis Asymmetric Catalysis (e.g., Sharpless AA) Chiral Pool->Asymmetric Catalysis Provides initial stereocenters Achiral Precursors Achiral Precursors Achiral Precursors->Asymmetric Catalysis Introduces chirality Diastereoselective Cyclization Diastereoselective Cyclization Asymmetric Catalysis->Diastereoselective Cyclization Functionalized Tetrahydrofuran Functionalized Tetrahydrofuran Diastereoselective Cyclization->Functionalized Tetrahydrofuran Aminotetrahydrofuranol Aminotetrahydrofuranol Functionalized Tetrahydrofuran->Aminotetrahydrofuranol Deprotection/ Modification

Caption: General synthetic strategies for aminotetrahydrofuranols.

Mechanism of Action: The Power of Transition-State Mimicry

A predominant mechanism through which aminotetrahydrofuranols exert their therapeutic effects is by acting as transition-state analogues, particularly as inhibitors of glycosidases.

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] Their inhibition has therapeutic applications in a range of diseases, including diabetes, viral infections, and cancer.[1] Transition-state theory posits that enzymes bind the transition state of a reaction with much higher affinity than the substrate or product.[1] Therefore, stable molecules that mimic the geometry and charge distribution of the transition state can be potent enzyme inhibitors.

The hydrolysis of a glycosidic bond by many glycosidases proceeds through a transition state with significant oxocarbenium ion character, which adopts a flattened half-chair or boat conformation. Aminotetrahydrofuranols, with their endocyclic oxygen and strategically placed amino and hydroxyl groups, can mimic this charge distribution and conformation. The protonated amino group can mimic the positive charge of the oxocarbenium ion, leading to tight binding in the enzyme's active site.

Diagram illustrating transition-state mimicry by an aminotetrahydrofuranol:

G cluster_enzyme Glycosidase Active Site cluster_reaction Glycoside Hydrolysis cluster_inhibitor Inhibition Enzyme Enzyme Substrate Substrate Transition State Transition State Substrate->Transition State Transition State->Enzyme High Affinity Binding Product Product Transition State->Product Aminotetrahydrofuranol Aminotetrahydrofuranol Aminotetrahydrofuranol->Enzyme Mimics Transition State (Potent Inhibition)

Caption: Aminotetrahydrofuranols as transition-state mimics.

Therapeutic Applications of Aminotetrahydrofuranols

The unique structural and mechanistic features of aminotetrahydrofuranols have led to their exploration in a variety of therapeutic areas.

Antiviral Agents

Influenza virus neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells.[7][8] Its inhibition is a key strategy for the treatment of influenza.[8] The design of neuraminidase inhibitors has been heavily influenced by the structure of its natural substrate, sialic acid. Aminotetrahydrofuranol-based scaffolds can be designed to mimic the transition state of the neuraminidase-catalyzed cleavage of sialic acid, leading to potent inhibition. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aminotetrahydrofuranol core are critical for inhibitory activity.[1][7][9]

HIV protease is an aspartyl protease essential for the maturation of the HIV virion.[1][10] The development of HIV protease inhibitors has been a major success in structure-based drug design.[11] Many potent inhibitors incorporate heterocyclic scaffolds to enhance binding to the enzyme's active site.[1] Aminotetrahydrofuranol derivatives can serve as P2 ligands in HIV protease inhibitors, forming crucial hydrogen bonding and van der Waals interactions within the active site.[7]

Anticancer Agents

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds.[3][12] While direct evidence for aminotetrahydrofuranols as anticancer agents is still emerging, related amino-substituted heterocyclic scaffolds have shown promising cytotoxic activity against various cancer cell lines.[2][13][14] The proposed mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, aminobenzylnaphthols have demonstrated cytotoxic properties and can induce apoptosis in pancreatic and colorectal cancer cell lines.[15] Further investigation into aminotetrahydrofuranol derivatives as cytotoxic agents is a promising area of research.

Neurological Receptor Modulators

The central nervous system (CNS) presents a rich landscape of therapeutic targets. The modulation of neurotransmitter receptors, such as GABA and glutamate receptors, is a key strategy for treating a variety of neurological and psychiatric disorders.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[11][16] Positive allosteric modulators (PAMs) of GABAA receptors enhance the inhibitory effects of GABA and are used to treat anxiety, epilepsy, and sleep disorders.[16][17] The structural diversity of aminotetrahydrofuranols makes them attractive candidates for the design of novel GABAA receptor modulators.

Glutamate is the major excitatory neurotransmitter in the brain, and its receptors are implicated in a wide range of neurological disorders.[9] The development of glutamate receptor modulators is a promising area of research for conditions such as depression and schizophrenia.[9] The ability of aminotetrahydrofuranols to present functional groups in a defined three-dimensional space could be leveraged to design selective modulators of glutamate receptor subtypes.

Future Perspectives and Conclusion

The aminotetrahydrofuranol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and scalable stereoselective synthetic methods to access a wider diversity of these complex molecules. A deeper understanding of their structure-activity relationships will guide the design of next-generation inhibitors with improved potency and selectivity. Furthermore, the exploration of aminotetrahydrofuranols as modulators of other biological targets beyond enzymes, such as protein-protein interactions and nucleic acids, holds significant promise.

References

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. (2011). Marine Drugs. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. (2022). Molecules. [Link]

  • Protease Inhibitors: Types, How They Work & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (2006). ResearchGate. [Link]

  • What are GABAA receptor positive allosteric modulators and how do they work?. (2024). Patsnap. [Link]

  • Glutamatergic Modulators: The Future of Treating Mood Disorders?. (2013). Harvard Review of Psychiatry. [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2017). Molecules. [Link]

  • Discovery and development of HIV-protease inhibitors. (n.d.). Wikipedia. [Link]

  • GABAA Receptor: Positive and Negative Allosteric Modulators. (2015). Current Topics in Medicinal Chemistry. [Link]

  • Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. (1999). Angewandte Chemie International Edition. [Link]

  • GABA A receptor: Positive and negative allosteric modulators. (2015). ResearchGate. [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (2007). Current Neuropharmacology. [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Publishing. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). ResearchGate. [Link]

  • Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. (2008). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). Chemical Reviews. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ARKIVOC. [Link]

  • Imidazoles as potential anticancer agents. (2016). Future Medicinal Chemistry. [Link]

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2023). Pharmaceutical and Biosciences Journal. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). NIH Public Access. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). International Journal of Molecular Sciences. [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ResearchGate. [Link]

  • Synthesis of (+/-)-Acetylnorloline via Stereoselective Tethered Aminohydroxylation. (2008). ResearchGate. [Link]

Sources

Foundational

Spectroscopic data for trans-4-Aminotetrahydrofuran-3-ol hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-4-Aminotetrahydrofuran-3-ol Hydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the spect...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-4-Aminotetrahydrofuran-3-ol Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the spectroscopic analysis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS 18621-19-7), a key building block in medicinal chemistry. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural verification and purity assessment. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific compound.

While readily available, consolidated public spectra for this exact molecule are scarce, this guide will proceed by detailing the standard, validated protocols for data acquisition and by providing an expert interpretation of predicted spectral data. This approach serves as both a practical workflow for analyzing a new sample and a robust training tool for spectroscopic analysis of complex heterocyclic amines.

Molecular Structure and Stereochemistry

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. trans-4-Aminotetrahydrofuran-3-ol hydrochloride possesses a tetrahydrofuran ring with two adjacent stereocenters at the C3 and C4 positions. The "trans" configuration dictates that the hydroxyl (-OH) and amino (-NH₂) groups are on opposite faces of the ring. The amine is present as a hydrochloride salt, meaning the nitrogen atom is protonated (-NH₃⁺) with a chloride counter-ion.

Diagram: Molecular Structure

Caption: Structure of trans-4-Aminotetrahydrofuran-3-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Recommended Protocol: ¹H NMR Spectroscopy

Objective: To resolve and assign all proton signals, confirming the trans stereochemistry through analysis of coupling constants.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of trans-4-Aminotetrahydrofuran-3-ol hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as the hydrochloride salt is highly polar and D₂O will exchange with the labile -OH and -NH₃⁺ protons, simplifying the spectrum by removing their signals.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Acquisition Parameters:

      • Pulse Program: A standard 90° pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift axis by setting the residual HDO signal to 4.79 ppm.

    • Integrate all signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

The use of D₂O as a solvent means the signals for the -OH and -NH₃⁺ protons will not be observed due to H-D exchange. This simplifies the spectrum, leaving five distinct proton environments to analyze.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
H-4~3.8 - 4.0dddJ ≈ 6, 4, 21HCH-NH₃⁺Deshielded by the adjacent electronegative nitrogen and oxygen atoms.
H-3~4.4 - 4.6dddJ ≈ 6, 4, 21HCH-OHHighly deshielded by the adjacent electronegative oxygen atom of the hydroxyl group.
H-5a, H-5b~3.9 - 4.2m-2HO-CH₂Diastereotopic protons adjacent to the ether oxygen and a stereocenter.
H-2a, H-2b~3.6 - 3.9m-2HO-CH₂Diastereotopic protons adjacent to the ether oxygen and a stereocenter.

Expert Insights on Stereochemistry:

The key to confirming the trans configuration lies in the coupling constant between H-3 and H-4 (J₃,₄). For a trans relationship on a five-membered ring, the dihedral angle is typically around 120-140°, which corresponds to a small coupling constant, predicted to be in the range of 2-5 Hz. A cis configuration would result in a significantly larger coupling constant (typically 6-9 Hz). This small J₃,₄ value is a definitive marker for the trans isomer.

Recommended Protocol: ¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments within the molecule.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Spectrometer: 400 MHz ¹H frequency (corresponding to ~100 MHz for ¹³C).

    • Acquisition Parameters:

      • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

      • Spectral Width: 0 to 100 ppm.

      • Number of Scans: 1024 or higher, as ¹³C is much less sensitive than ¹H.

  • Data Processing: Process similarly to ¹H NMR. Chemical shifts are referenced to an internal standard or the solvent signal.

Predicted ¹³C NMR Data and Interpretation
Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~78 - 82C3 (CH-OH)Carbon attached to the highly electronegative hydroxyl group.
2~72 - 76C5 (O-CH₂)Carbon adjacent to the ether oxygen.
3~70 - 74C2 (O-CH₂)Carbon adjacent to the ether oxygen, slightly different environment from C5.
4~55 - 60C4 (CH-NH₃⁺)Carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Recommended Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To confirm the presence of key functional groups (-OH, -NH₃⁺, C-O).

Methodology:

  • Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

    • Acquisition: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum.

    • Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3200O-H StretchAlcohol (-OH)Broad peak, characteristic of hydrogen bonding.
3200 - 2800N-H StretchAmmonium (-NH₃⁺)Broad, strong absorption, often with multiple sub-peaks ("amine bumps").
~1600 & ~1500N-H BendAmmonium (-NH₃⁺)Two distinct bands for symmetric and asymmetric bending.
1150 - 1050C-O StretchEther & AlcoholStrong, sharp signals. The ether C-O-C stretch is a key feature of the tetrahydrofuran ring.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

Recommended Protocol: Electrospray Ionization (ESI) MS

Objective: To determine the accurate mass of the molecular ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode: Positive ion mode is required to detect the protonated molecule.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Predicted MS Data and Interpretation
  • Molecular Formula: C₄H₉NO₂

  • Molecular Weight (Free Base): 103.12 g/mol

  • Molecular Weight (HCl Salt): 139.58 g/mol

In positive mode ESI-MS, the hydrochloride salt will dissociate, and the free base will be detected after protonation.

  • Expected Ion: [M+H]⁺, where M is the free base.

  • Predicted m/z: 104.0706 (for C₄H₁₀NO₂⁺).

A high-resolution mass spectrometer should detect this ion with high accuracy (typically within 5 ppm), confirming the elemental composition.

Diagram: Integrated Spectroscopic Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Structure Verification Prep Weigh & Dissolve (e.g., in D₂O for NMR, Methanol for MS) NMR NMR Spectrometer (¹H, ¹³C) Prep->NMR IR FT-IR Spectrometer (ATR) Prep->IR MS HRMS (ESI+) Prep->MS AnalyzeNMR Assign Signals Confirm Stereochemistry (J-coupling) NMR->AnalyzeNMR AnalyzeIR Identify Functional Groups (-OH, -NH₃⁺, C-O) IR->AnalyzeIR AnalyzeMS Confirm Molecular Formula (Accurate Mass [M+H]⁺) MS->AnalyzeMS Verify Consolidated Structural Confirmation AnalyzeNMR->Verify AnalyzeIR->Verify AnalyzeMS->Verify

Caption: Workflow for the spectroscopic verification of the target compound.

Conclusion

The structural elucidation of trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a multi-faceted process requiring the synergistic use of NMR, IR, and MS. While ¹H NMR, through the analysis of the H-3/H-4 coupling constant, provides definitive proof of the trans stereochemistry, IR and MS serve as essential complementary techniques. IR spectroscopy offers rapid confirmation of the requisite functional groups, and high-resolution mass spectrometry provides unambiguous verification of the elemental composition. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. URL: [Link]

  • Title: Standard Operating Procedure for FT-IR Source: University of California, Santa Barbara (UCSB) Shared Instrumentation Facilities URL: [Link]

Protocols & Analytical Methods

Method

The Stereoselective Synthesis of Substituted Tetrahydrofurans: A Guide for the Modern Chemist

The tetrahydrofuran (THF) ring is a cornerstone structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its prevalence in molecules exhibiting antitumor, antimicrobial, and anti...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) ring is a cornerstone structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its prevalence in molecules exhibiting antitumor, antimicrobial, and anti-inflammatory properties underscores the critical importance of synthetic methodologies that can deliver these cyclic ethers with precise stereochemical control. This technical guide offers an in-depth exploration of robust and widely adopted strategies for the stereoselective synthesis of substituted tetrahydrofurans, designed for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present comparative data to inform methodological choices in the laboratory.

Core Strategies for Stereocontrol in Tetrahydrofuran Synthesis

The stereoselective construction of the tetrahydrofuran ring can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic nuances. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Nucleophilic Cyclization Strategies: Harnessing Pre-existing Stereocenters

One of the most classical and reliable approaches to tetrahydrofuran synthesis involves the intramolecular cyclization of a hydroxyl nucleophile onto an electrophilic carbon. The stereochemical outcome in these reactions is typically substrate-controlled, relying on the stereochemistry established in the acyclic precursor.

This method involves the backside attack of a hydroxyl group on a carbon bearing a good leaving group (e.g., mesylate, tosylate, or halide), leading to inversion of configuration at that center. The high fidelity of the SN2 reaction makes it a powerful tool for transferring the stereochemistry of the starting material to the final cyclic product.[1]

A common synthetic sequence involves the asymmetric dihydroxylation of an unsaturated ester, followed by selective functionalization of one of the newly formed hydroxyl groups to install a leaving group. Subsequent base-mediated cyclization then proceeds with high stereoselectivity.[2][3][4]

Protocol 1: Diastereoselective Synthesis of a trans-2,5-Disubstituted Tetrahydrofuran via Tandem Dihydroxylation-SN2 Cyclization

This protocol is adapted from methodologies that utilize an in-situ cyclization following a Sharpless asymmetric dihydroxylation.[2]

Workflow Overview:

G cluster_0 Step 1: Asymmetric Dihydroxylation cluster_1 Step 2: In-situ Sₙ2 Cyclization A δ-Mesyloxy-α,β-unsaturated ester D Diol Intermediate (in situ) A->D Catalytic OsO₄, K₃Fe(CN)₆ B Sharpless AD-mix-β B->D C t-BuOH/H₂O C->D E trans-2,5-Disubstituted Tetrahydrofuran D->E Base (from AD-mix)

Caption: Workflow for tandem dihydroxylation-SN2 cyclization.

Materials:

  • δ-Mesyloxy-α,β-unsaturated ester (1.0 equiv)

  • AD-mix-β (1.4 g per mmol of substrate)

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium sulfite

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the δ-mesyloxy-α,β-unsaturated ester in a 1:1 mixture of t-BuOH and water at room temperature, add AD-mix-β.

  • Stir the resulting heterogeneous mixture vigorously at room temperature until the starting material is consumed (monitor by TLC, typically 12-24 hours).

  • Quench the reaction by adding solid sodium sulfite and stir for an additional 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-2,5-disubstituted tetrahydrofuran.

Expected Outcome: This procedure typically affords the trans-disubstituted tetrahydrofuran with high diastereoselectivity, often as a single isomer. The enantioselectivity is governed by the choice of the AD-mix ligand (AD-mix-β or AD-mix-α).

Metal-Catalyzed Cycloetherification: Forging New Bonds with Precision

Transition metal catalysis has revolutionized the synthesis of complex molecules, and tetrahydrofurans are no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of substituted THFs from readily available starting materials like γ-hydroxy alkenes.[5][6][7][8]

This methodology allows for the formation of both a C-O and a C-C bond in a single step, with the stereochemical outcome being influenced by the catalyst system and the substrate geometry.[6][9] The reaction of a γ-hydroxy alkene with an aryl or vinyl bromide in the presence of a palladium catalyst and a base typically proceeds via an initial oxidative addition of the palladium(0) catalyst to the aryl bromide. Subsequent coordination of the alkene and intramolecular insertion into the Pd-O bond, followed by reductive elimination, furnishes the tetrahydrofuran product.[5]

Proposed Catalytic Cycle:

G A Pd(0)L₂ B Ar-Pd(II)-Br(L)₂ A->B Oxidative Addition Ar-Br C [Ar-Pd(II)-OR(L)₂]⁺ B->C Alkoxide Formation γ-Hydroxy Alkene, Base D Cyclized Pd(II) Intermediate C->D Intramolecular Oxy-palladation D->A Reductive Elimination Product E Tetrahydrofuran Product D->E F γ-Hydroxy Alkene G Ar-Br H Base

Caption: Simplified catalytic cycle for Pd-catalyzed tetrahydrofuran synthesis.

Protocol 2: Palladium-Catalyzed Diastereoselective Synthesis of a trans-2,5-Disubstituted Tetrahydrofuran

This protocol is based on the work of Wolfe and colleagues.[6][8]

Materials:

  • γ-Hydroxy alkene (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, P(o-tol)₃, and NaOtBu to an oven-dried Schlenk tube.

  • Add a magnetic stir bar and seal the tube with a septum.

  • Remove the tube from the glovebox and add anhydrous toluene via syringe.

  • Add the γ-hydroxy alkene and the aryl bromide to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the specified time (monitor by GC-MS or TLC).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydrofuran.

Comparative Data for Palladium-Catalyzed Synthesis:

Entryγ-Hydroxy AlkeneAryl BromideYield (%)Diastereomeric Ratio (trans:cis)
11-Penten-4-ol4-Bromotoluene75>20:1
2(E)-1-Phenyl-2-penten-5-ol2-Bromonaphthalene685:1
32-Methyl-4-penten-1-ol4-Bromoanisole722:1
4Cyclohex-2-en-1-ol1-Bromonaphthalene81>20:1

Data compiled from representative examples in the literature.[5][6]

Causality Behind Experimental Choices:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands like P(o-tol)₃ often promotes the desired reductive elimination step and can influence the stereoselectivity of the reaction.

  • Base: A strong, non-nucleophilic base like NaOtBu is crucial for the formation of the palladium alkoxide intermediate without competing side reactions.

  • Solvent: Anhydrous, non-polar solvents like toluene are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.

Organocatalytic Asymmetric Cycloetherification: A Metal-Free Approach

The rise of organocatalysis has provided powerful, metal-free alternatives for the asymmetric synthesis of complex molecules. In the context of tetrahydrofuran synthesis, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven highly effective in promoting enantioselective cycloetherification reactions.[10]

This strategy involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone or ester. A chiral bifunctional catalyst, possessing both a Brønsted acid and a Brønsted base moiety, can activate both the nucleophile and the electrophile simultaneously, thereby controlling the stereochemical outcome of the reaction.[11]

Mechanism of Organocatalyzed Cycloetherification:

G cluster_0 Catalyst-Substrate Complex cluster_1 Stereodetermining Step cluster_2 Product Release A ε-Hydroxy-α,β-unsaturated Ketone C Dual H-Bonding Activation A->C B Bifunctional Organocatalyst (e.g., Cinchona-thiourea) B->C D Intramolecular Oxy-Michael Addition C->D Facial Selectivity E Enantioenriched Tetrahydrofuran D->E F Catalyst Regeneration D->F

Caption: General workflow for organocatalytic asymmetric cycloetherification.

Protocol 3: Organocatalytic Asymmetric Synthesis of a 2-Substituted Tetrahydrofuran

This protocol is adapted from the work of Matsubara and Asano.[10]

Materials:

  • ε-Hydroxy-α,β-unsaturated ketone (1.0 equiv)

  • Cinchona-alkaloid-thiourea catalyst (e.g., (DHQD)₂PHAL) (1-10 mol%)

  • Cyclopentyl methyl ether (CPME)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ε-hydroxy-α,β-unsaturated ketone in cyclopentyl methyl ether at room temperature, add the cinchona-alkaloid-thiourea catalyst.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to obtain the enantiomerically enriched tetrahydrofuran.

Representative Results for Organocatalytic Cycloetherification:

EntrySubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1(E)-7-hydroxyhept-3-en-2-one59596
2(E)-1-phenyl-5-hydroxypent-2-en-1-one29899
3(E)-7-hydroxy-7-phenylhept-3-en-2-one108592

Data compiled from representative examples in the literature.[10]

Trustworthiness of the Protocol:

The mild reaction conditions and the use of a stable, commercially available organocatalyst make this protocol highly reliable and reproducible. The high enantioselectivities are achieved through a well-defined transition state assembly, where the bifunctional catalyst simultaneously activates the hydroxyl nucleophile and the enone Michael acceptor, effectively shielding one face of the enone from attack.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Diastereoselectivity - Incorrect reaction temperature.- Inappropriate solvent polarity.- Poor substrate control.- Optimize reaction temperature; lower temperatures often favor one diastereomer.- Screen a range of solvents with varying polarities.- Modify the substrate to introduce a bulky protecting group to enhance facial bias.
Low Yield - Catalyst deactivation.- Incomplete reaction.- Side reactions (e.g., elimination, reduction).- Use freshly purified reagents and anhydrous solvents.- Increase catalyst loading or reaction time.- Add additives to suppress side reactions (e.g., a scavenger for adventitious water).
Poor Enantioselectivity - Racemic background reaction.- Impure catalyst.- Incorrect catalyst choice.- Lower the reaction temperature.- Use a lower catalyst loading to minimize the uncatalyzed reaction.- Ensure the catalyst is of high purity.- Screen different chiral catalysts or ligands.

Conclusion

The stereoselective synthesis of substituted tetrahydrofurans is a mature yet continually evolving field of organic chemistry. The methodologies presented in this guide, from classical nucleophilic cyclizations to modern metal- and organocatalytic approaches, provide a robust toolkit for the synthesis of these important heterocyclic motifs. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are paramount to achieving high levels of stereocontrol. The detailed protocols and comparative data provided herein are intended to serve as a practical resource for chemists at the forefront of pharmaceutical and natural product synthesis.

References

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]

  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. The Journal of Organic Chemistry, 70(8), 3099-107. [Link]

  • Wolfe, J. P., & Hay, M. B. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-3107. [Link]

  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-3107. [Link]

  • Donahoe, H. B., & Vanderveer, D. (2005). Synthesis of Cis- And trans-2,5-disubstituted Tetrahydrofurans by a Tandem dihydroxylation-SN2 Cyclization Sequence. Organic Letters, 7(22), 4819-4822. [Link]

  • Crimmins, M. T., & She, J. (2005). Synthesis of cis- and trans-2,5-Disubstituted Tetrahydrofurans by a Tandem Dihydroxylation-SN2 Cyclization Sequence. figshare. [Link]

  • Crimmins, M. T., & She, J. (2005). Synthesis of cis- and trans -2,5-Disubstituted Tetrahydrofurans by a Tandem Dihydroxylation-S N 2 Cyclization Sequence. Request PDF. [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society, 133(42), 16711-16713. [Link]

  • Asano, K., & Matsubara, S. (2017). Asymmetric Cycloetherification by Bifunctional Organocatalyst. Thieme Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

Sources

Application

Application Note: High-Purity Isolation of trans-4-Aminotetrahydrofuran-3-ol Hydrochloride

An Application Guide by a Senior Application Scientist Introduction and Strategic Overview trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a pivotal chiral building block in contemporary drug discovery and development...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction and Strategic Overview

trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a pivotal chiral building block in contemporary drug discovery and development. Its vicinal amino alcohol motif, constrained within a tetrahydrofuran ring, makes it a valuable synthon for a range of biologically active molecules. The absolute requirement for high purity (>99%) in pharmaceutical intermediates cannot be overstated, as even minor impurities can lead to significant side reactions, impact biological activity, and create regulatory hurdles.

The purification of this compound is non-trivial. Its structure combines a basic amino group and a polar hydroxyl group, rendering it highly hydrophilic. As a hydrochloride salt, its solubility is largely confined to polar protic solvents, while its ionic nature complicates standard reversed-phase chromatographic methods. This guide provides a detailed examination of robust, scalable, and validated purification strategies, moving beyond simple procedural lists to explain the underlying chemical principles that ensure success.

Core Physicochemical Characteristics:

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol [1]
CAS Number 215940-96-8[2]
Appearance White to off-white solid[3]
Computed XLogP3 -1.6[4][5]
Storage Conditions 2-8°C, Inert atmosphere[6]

The high polarity, indicated by a negative XLogP3 value, is the dominant factor governing the selection of purification techniques.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities derived from the synthesis route. While specific routes are proprietary, common synthetic pathways for amino alcohols often involve steps like epoxidation, ring-opening, reduction, and protection/deprotection.[7][8]

Common Impurity Classes:

  • Diastereomeric Impurities: The primary impurity of concern is often the cis-4-aminotetrahydrofuran-3-ol isomer. Its similar polarity and structure make it challenging to separate.

  • Process-Related Impurities: Unreacted starting materials, residual catalysts (e.g., palladium, nickel), and by-products from incomplete reactions or side reactions.

  • Solvent Impurities: Residual solvents used during synthesis and workup.

  • Degradation Products: The compound may be susceptible to degradation under harsh pH or temperature conditions.

A logical workflow is essential to systematically remove these varied impurities.

Purification_Workflow cluster_0 Initial Purification cluster_1 Polishing & Final Isolation Crude Crude Product (Solid) Recrystallization Recrystallization (Primary Method) Crude->Recrystallization Removes bulk impurities & isomers Mother_Liquor Mother Liquor + Less Pure Solids Recrystallization->Mother_Liquor Pure_Product Pure Product (>99%) Recrystallization->Pure_Product If purity is sufficient Chromatography Chromatography (HILIC) Mother_Liquor->Chromatography Recovers material & separates close impurities Chromatography->Pure_Product HILIC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_post Post-Processing Mobile_Phase Prepare Mobile Phase (e.g., 90:10 ACN:H₂O with 0.1% Formic Acid) Equilibrate Equilibrate HILIC Column Mobile_Phase->Equilibrate Sample_Prep Dissolve Sample in Mobile Phase Inject Inject Sample Sample_Prep->Inject Equilibrate->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvents Pool->Evaporate Final_Product Isolated Pure Product Evaporate->Final_Product

Sources

Method

Application Note: Strategic Incorporation of trans-4-Aminotetrahydrofuran-3-ol hydrochloride into Peptide Scaffolds

Introduction: Beyond the Canonical 20 Amino Acids In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from limitations such as poor metabolic stability and lack of defined secondary structure in solution. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these hurdles, enabling the design of peptidomimetics with enhanced stability, constrained conformations, and novel functionalities.[1][2]

This application note provides a detailed guide to the use of trans-4-Aminotetrahydrofuran-3-ol hydrochloride, a unique heterocyclic γ-amino acid, in peptide synthesis. Its rigid furanoid backbone serves as a potent conformational constraint, capable of inducing stable turn structures within a peptide sequence.[3][4] Such structural pre-organization is highly desirable for mimicking the bioactive conformation of peptide ligands, often leading to improved receptor affinity and biological activity.[4] We present here the strategic considerations, detailed protocols for solid-phase peptide synthesis (SPPS), and the expected structural impact of incorporating this valuable building block.

Physicochemical Profile and Handling

trans-4-Aminotetrahydrofuran-3-ol hydrochloride is an optically active building block that can be envisioned as a cyclically constrained analogue of a 4-amino-3-hydroxybutyric acid (GABOB).[5] Understanding its properties is the first step toward its successful application.

PropertyValueReference
Chemical Name (3R,4S)-rel-4-Aminotrahydrofuran-3-ol hydrochloride[5]
CAS Number 215940-96-8[5][6]
Molecular Formula C₄H₁₀ClNO₂[5]
Molecular Weight 139.58 g/mol [5]
Appearance White to off-white solid
Storage Store at room temperature under an inert atmosphere[5]

graph Structure {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Atom nodes N [label="NH2", pos="1.5,1.5!"]; C4 [label="C", pos="0.5,1.5!"]; C3 [label="C", pos="0,0!"]; O_ring [label="O", pos="1.5,0!"]; C5 [label="C", pos="2.5,0.5!"]; C2 [label="C", pos="1,-1!"]; OH [label="OH", pos="-1,-0.5!"]; H_C4 [label="H", pos="0.2,2.2!"]; H_C3 [label="H", pos="-0.7,0.5!"];

// Invisible nodes for bond direction p1 [pos="2.5,-0.5!", style=invis];

// Bonds C4 -- N; C3 -- C4; C3 -- OH; C3 -- C2; C2 -- O_ring; O_ring -- C5; C5 -- C4; C4 -- H_C4; C3 -- H_C3;

// Stereochemistry (using labels) stereo1 [label="", pos="0.6,1.7!", fontsize=20, fontcolor="#EA4335"]; stereo2 [label="", pos="0.1,0.3!", fontsize=20, fontcolor="#EA4335"]; caption [label="\n\ntrans-4-Aminotetrahydrofuran-3-ol Structure", fontsize=14, pos="1.25,-2.5!"]; }

Caption: Chemical structure of trans-4-Aminotetrahydrofuran-3-ol.

Pre-Synthesis Strategy: The Importance of Orthogonal Protection

The successful incorporation of any multi-functional building block via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.[7] The title compound possesses two key functional groups requiring consideration: the primary amine (N-terminus) and the secondary alcohol (side chain).

  • Nα-Amine Protection: For standard SPPS, the primary amine must be protected, most commonly with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This allows for iterative deprotection and coupling cycles.[7][8]

  • Side-Chain Hydroxyl Protection: The secondary alcohol on the furanose ring presents a critical decision point. Failure to protect this hydroxyl group can lead to O-acylation during subsequent amino acid coupling steps, resulting in undesired, branched peptide impurities. To ensure chemoselectivity, the hydroxyl group should be protected with a group that is stable to the basic conditions of Fmoc removal but can be cleaved during the final acidolytic resin cleavage step. The tert-butyl (tBu) ether is an ideal choice for this purpose.

Expert Insight: The causality behind this choice lies in orthogonality. The Fmoc group is cleaved by piperidine (a base), while the tBu group is cleaved by strong acid (e.g., trifluoroacetic acid, TFA). This differential stability is the cornerstone of modern Fmoc-SPPS.[8] Therefore, the building block that should be used for synthesis is Nα-Fmoc-O-tBu-trans-4-aminotetrahydrofuran-3-ol . Researchers must either synthesize this derivative or procure it from a specialized supplier.

Experimental Protocol: Incorporation via Fmoc-SPPS

This protocol details the manual incorporation of Nα-Fmoc-O-tBu-trans-4-aminotetrahydrofuran-3-ol into a peptide sequence on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials & Reagents:

ReagentPurpose
Rink Amide MBHA Resin (0.5 mmol/g loading)Solid support for peptide assembly
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions
Dichloromethane (DCM)Solvent for resin swelling and washing
PiperidineReagent for Fmoc group removal
Nα-Fmoc protected amino acidsStandard building blocks
Nα-Fmoc-O-tBu-trans-4-aminotetrahydrofuran-3-ol Unnatural amino acid building block
HBTU (or HATU)Coupling activator (uronium salt)
N,N-Diisopropylethylamine (DIEA)Base for coupling reaction
Trifluoroacetic acid (TFA)Reagent for final cleavage
Triisopropylsilane (TIS)Cation scavenger for cleavage
H₂OCation scavenger for cleavage
Step-by-Step SPPS Workflow

This protocol assumes the synthesis starts with a pre-loaded Fmoc-amino acid-resin or after the first amino acid has been attached. The cycle describes the addition of the next amino acid.

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[9]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive ninhydrin test (deep blue beads) confirms the presence of a free primary amine.[10]

  • Amino Acid Coupling (Incorporation of the UAA):

    • In a separate vial, pre-activate the amino acid:

      • Dissolve Nα-Fmoc-O-tBu-trans-4-aminotetrahydrofuran-3-ol (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.

      • Add DIEA (6 eq.) to the solution. The solution will typically turn yellow.

      • Allow activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Due to the potential steric bulk of the UAA, a longer coupling time is recommended.[1]

    • Validation: Perform a ninhydrin test. If the test is positive (blue beads), the coupling is incomplete; the coupling step should be repeated ("double coupling"). If the test is negative (colorless/yellow beads), proceed to the next step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Global Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS .

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu from the UAA and other residues).[10]

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling UAA Coupling (Fmoc-UAA-OH, HBTU, DIEA) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After Final AA Start Start: Fmoc-AA-Resin Start->Deprotection End Purified Peptide Cleavage->End

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS) for incorporating the UAA.

Structural Impact: Engineering Molecular Folds

The primary motivation for incorporating trans-4-Aminotetrahydrofuran-3-ol is to impose conformational rigidity on the otherwise flexible peptide backbone. The five-membered furanoid ring restricts the available Ramachandran space for the adjacent amino acid residues.

Studies on similar furanoid sugar amino acids have shown they are potent inducers of turn structures, particularly β-turns.[3][4][11] A β-turn is a secondary structure element involving four amino acid residues that reverses the direction of the polypeptide chain. This is often stabilized by an intramolecular hydrogen bond. The syn disposition of the hydroxyl and amino groups in the trans configuration of this building block can act as a driving force to nucleate these turn structures.[4] By replacing a dipeptide segment (e.g., Gly-Gly) with this single UAA, a researcher can stabilize a specific bioactive conformation, potentially leading to:

  • Increased Receptor Affinity: By locking the peptide into a shape that fits the receptor's binding pocket.

  • Enhanced Proteolytic Stability: The non-natural backbone is resistant to degradation by proteases.

  • Improved Cell Permeability: In some cases, inducing a turn can mask polar backbone amides, improving passive diffusion across cell membranes.[12]

Turn_Induction Conceptual diagram of a furanoid UAA inducing a turn structure. cluster_linear Flexible Linear Peptide cluster_folded Constrained Peptide with UAA A1 AA(i-2) B1 Gly(i-1) A1->B1 C1 Gly(i) B1->C1 D1 AA(i+1) C1->D1 E1 AA(i+2) D1->E1 UAA Furanoid UAA D2 AA(i+1) UAA->D2 A2 AA(i-2) A2->UAA A2->D2 H-Bond

Caption: A furanoid UAA replacing two residues to induce a stable turn.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of UAA 1. Steric hindrance of the UAA building block. 2. Insufficient reaction time. 3. Poor resin swelling or aggregation.1. Use a more potent coupling agent like HATU or COMU. 2. Increase coupling time to 3-4 hours or perform a second coupling ("double couple"). 3. Ensure adequate swelling in DMF before synthesis.
Low Final Yield Accumulation of deletion sequences from incomplete couplings; side reactions.Use capping (e.g., with acetic anhydride/DIEA) after each coupling step to terminate unreacted chains. Optimize coupling conditions.
Unexpected Mass in Final Product (+56 Da) Incomplete removal of the tert-butyl (tBu) protecting group from the UAA's hydroxyl group.Increase cleavage time to 4 hours. Ensure a fresh, high-purity TFA cocktail is used.

Conclusion

trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a versatile and powerful tool for the peptide chemist. By serving as a conformationally constrained building block, it enables the rational design of peptidomimetics with pre-organized secondary structures. Its successful incorporation relies on a sound orthogonal protecting group strategy and optimized coupling conditions within the standard Fmoc-SPPS framework. The resulting peptides, endowed with enhanced stability and defined topology, are promising candidates for therapeutic development and as probes for exploring complex biological systems.

References

  • Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A., Ravikanth, V., Diwan, P. V., ... & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(22), 7710–7721. [Link]

  • Chakraborty, T. K., Srinivasu, P., Vengal Rao, R., Kiran Kumar, S., & Kunwar, A. C. (2004). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry. [Link]

  • PubMed. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. National Library of Medicine. [Link]

  • Molbase. (n.d.). Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Molbase. [Link]

  • Royal Society of Chemistry. (2005). Synthesis and structural studies of peptides containing a mannose-derived furanoid sugar amino acid. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). trans-4-Amino-tetrahydro-furan-3-ol. National Center for Biotechnology Information. [Link]

  • Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

  • PubChem. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Cross, W. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU IRep. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • MDPI. (2022). PepFun: Open Source Protocols for Peptide-Related Computational Analysis. MDPI. [Link]

Sources

Application

Derivatization of trans-4-Aminotetrahydrofuran-3-ol for biological screening

Application Note & Protocol Guide Abstract The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties. The t...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties. The trans-4-aminotetrahydrofuran-3-ol motif, in particular, offers a versatile three-dimensional framework with two distinct, readily modifiable functional groups: a primary amine and a secondary alcohol. This combination presents a strategic entry point for generating diverse chemical libraries for biological screening. This document provides a comprehensive guide for researchers, outlining the core chemical principles and detailed, validated protocols for the selective and combinatorial derivatization of this valuable building block. We will explore chemoselective modifications, protecting group strategies, and reaction workflows amenable to parallel synthesis for accelerated drug discovery.

Introduction: The Strategic Value of the Aminofuran Scaffold

The pursuit of novel therapeutic agents is often a search for molecular frameworks that can effectively present pharmacophoric features in three-dimensional space. The trans-4-aminotetrahydrofuran-3-ol scaffold has emerged as a highly attractive starting point in medicinal chemistry. Its inherent qualities include:

  • Topological Complexity: The non-planar, saturated ring structure moves away from the "flatland" of aromatic compounds, often leading to improved selectivity and novel interactions with biological targets.

  • Physicochemical Properties: The oxygen heteroatom acts as a hydrogen bond acceptor, enhancing aqueous solubility—a critical parameter for drug development.

  • Orthogonal Chemical Handles: The vicinal amino and hydroxyl groups provide two points for diversification. Their distinct nucleophilicity and steric environments can be exploited to achieve controlled, selective derivatization, which is the core focus of this guide.

The goal of a screening library is to maximize chemical diversity around a core scaffold. By systematically modifying the amine and alcohol functionalities of trans-4-aminotetrahydrofuran-3-ol, researchers can generate a wide array of amides, sulfonamides, esters, ethers, and carbamates, each with a unique potential to interact with protein targets.

Core Principles: Navigating Chemoselectivity

The primary challenge and opportunity in derivatizing this molecule lies in the differential reactivity of the primary amine versus the secondary alcohol.

  • Nucleophilicity: The nitrogen atom of the primary amine is generally a stronger nucleophile than the oxygen atom of the secondary alcohol. This is due to nitrogen's lower electronegativity compared to oxygen, making its lone pair of electrons more available for donation.

  • Basicity: Consequently, the amine is also more basic and will be preferentially protonated under acidic conditions.

This inherent difference in reactivity is the cornerstone of our first derivatization strategy, allowing for direct and selective modification of the amine in the presence of the unprotected alcohol under carefully controlled basic or neutral conditions. Conversely, to target the alcohol, the more reactive amine must first be "masked" with a protecting group, a concept we will detail in Protocol 2.

Figure 1: Decision workflow for selective derivatization.

Experimental Protocols

Materials & General Methods:

  • trans-4-Aminotetrahydrofuran-3-ol (or its hydrochloride salt).

  • Anhydrous solvents (Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

  • Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, Sodium bicarbonate (NaHCO₃).

  • Reagents: A diverse set of acyl chlorides, sulfonyl chlorides, aldehydes, and di-tert-butyl dicarbonate (Boc₂O).

  • All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Reactions are monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective N-Acylation via Amide Bond Formation

This protocol leverages the superior nucleophilicity of the amine to achieve selective acylation without protecting the hydroxyl group. It is the most direct method for diversifying the amine functionality.[1]

Causality: The reaction is typically run under mild basic conditions. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct generated from the acyl chloride, driving the reaction to completion.[2][3][4] Using an excess of the amine starting material can also serve this purpose, but it is less atom-economical. The choice of solvent (e.g., DCM) is critical; it must be aprotic and capable of dissolving the starting materials.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add trans-4-aminotetrahydrofuran-3-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq). Stir the solution at room temperature for 5 minutes. If using the hydrochloride salt of the amine, use 2.2-2.5 eq of base.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure N-acyl derivative.

Data Summary Table 1: Representative N-Acylation Conditions

ParameterConditionRationale
Stoichiometry Amine:Acyl Chloride:Base (1 : 1.1 : 1.5)Slight excess of electrophile and base ensures complete consumption of the starting material.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature allows for completion.
Reaction Time 2 - 16 hoursDependent on the reactivity of the specific acyl chloride used.
Work-up Aqueous NaHCO₃ washNeutralizes excess acid and the hydrochloride salt of the base.
Protocol 2: Selective O-Acylation via Amine Protection Strategy

To modify the less reactive hydroxyl group, the highly reactive amine must first be protected. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation and its stability in basic/nucleophilic conditions, followed by straightforward removal under acidic conditions.[5][6][7]

Causality: This multi-step process is a cornerstone of modern organic synthesis.

  • Protection (2A): Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine to form a carbamate, which is unreactive towards the O-acylation conditions that follow.[8][9]

  • O-Acylation (2B): With the amine protected, the alcohol is now the most nucleophilic site and can be acylated as desired.

  • Deprotection (2C): The Boc group is readily cleaved with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine without affecting the newly formed ester.[5]

Step-by-Step Methodology:

Part 2A: N-Boc Protection

  • Dissolve trans-4-aminotetrahydrofuran-3-ol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Stir vigorously at room temperature for 12-24 hours.

  • Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Part 2B: O-Acylation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM.

  • Add pyridine or 4-dimethylaminopyridine (DMAP) (1.5 eq) as a base and acylation catalyst.

  • Cool to 0 °C and add the desired acyl chloride (1.2 eq) dropwise.

  • Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Perform an aqueous work-up as described in Protocol 1. Purify by column chromatography.

Part 2C: N-Boc Deprotection

  • Dissolve the purified, di-substituted product in DCM (or Dioxane).

  • Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The final product is typically obtained as the TFA or HCl salt.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of alkyl groups onto the amine.[10]

Causality: This two-step, one-pot process involves the initial formation of an imine (or Schiff base) between the primary amine and an aldehyde or ketone. This intermediate is not isolated but is immediately reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10][11] These reagents are chosen because they are mild enough not to reduce the starting aldehyde/ketone but are reactive enough to reduce the protonated imine intermediate.[12][13]

Step-by-Step Methodology:

  • Preparation: To a flask, add trans-4-aminotetrahydrofuran-3-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Dissolution: Dissolve the components in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Acetic acid (0.1-1.0 eq) can be added to catalyze imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Reaction: Stir the mixture at room temperature for 6-24 hours until the reaction is complete (monitor by LC-MS).

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract with DCM or ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Library Generation for High-Throughput Screening (HTS)

The true power of these protocols is realized when they are adapted for parallel synthesis to rapidly generate a library of hundreds of distinct compounds. A 96-well plate format is ideal for this workflow.

Figure 2: Parallel synthesis workflow for library generation.

Conclusion

The trans-4-aminotetrahydrofuran-3-ol scaffold is an exceptionally valuable starting point for the construction of diverse chemical libraries. By understanding the fundamental principles of chemoselectivity and employing robust, validated protocols for N-acylation, protected O-acylation, and reductive amination, researchers can efficiently generate large numbers of novel compounds. This strategic approach, particularly when adapted for parallel synthesis, significantly accelerates the hit-identification phase of drug discovery, enabling the exploration of vast chemical space to uncover new therapeutic leads.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry (RSC Publishing).
  • Amine Protection / Deprotection. Fisher Scientific.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Sparkl.
  • reaction between acyl chlorides and amines - addition / elimin
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Synthesis of primary amines by one-pot reductive amin
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • the prepar
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • Amine synthesis by reductive amination (reductive alkyl
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • During the formation of paracetamol why do you get N-acyl

Sources

Method

Asymmetric synthesis of aminotetrahydrofuran-3-ol enantiomers

Application Note & Protocol Asymmetric Synthesis of Aminotetrahydrofuran-3-ol Enantiomers: Strategies and Protocols Abstract The aminotetrahydrofuran-3-ol framework is a privileged scaffold found in numerous biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of Aminotetrahydrofuran-3-ol Enantiomers: Strategies and Protocols

Abstract

The aminotetrahydrofuran-3-ol framework is a privileged scaffold found in numerous biologically active compounds and serves as a critical chiral building block in medicinal chemistry.[1][2] The precise spatial arrangement of the vicinal amino and hydroxyl groups is paramount for biological function, making the stereocontrolled synthesis of individual enantiomers a significant challenge and a key objective in drug development. This document provides an in-depth guide for researchers, outlining two robust and field-proven strategies for the asymmetric synthesis of aminotetrahydrofuran-3-ol enantiomers: (1) the direct asymmetric aminohydroxylation of a dihydrofuran precursor and (2) the enzymatic kinetic resolution of a racemic intermediate. Each strategy is presented with a detailed, step-by-step protocol, mechanistic insights, and a discussion of the rationale behind key experimental choices to ensure reproducibility and success.

Introduction: The Strategic Imperative for Stereocontrol

Substituted tetrahydrofurans are ubiquitous structural motifs in a vast array of natural products, including lignans and polyether ionophores, which exhibit diverse biological activities such as antitumor and antimicrobial properties.[1] The introduction of an amino group adjacent to a hydroxyl group creates two contiguous stereocenters, resulting in four possible stereoisomers. The synthesis of a single, desired enantiomer requires a sophisticated synthetic approach that can precisely control the absolute configuration at both centers.

The primary challenges in this field are:

  • Diastereoselectivity: Controlling the relative orientation of the amino and hydroxyl groups (syn or anti).

  • Enantioselectivity: Controlling the absolute stereochemistry to yield a single enantiomer (e.g., 3R,4R vs. 3S,4S).

This guide focuses on practical, efficient methods to overcome these challenges, providing researchers with the tools to access enantiomerically pure aminotetrahydrofuran-3-ols for their research and development pipelines.

Overview of Synthetic Strategies

The asymmetric synthesis of aminotetrahydrofuran-3-ol enantiomers can be broadly approached via three main pathways. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired stereoisomer.

G cluster_0 Core Challenge: Accessing Enantiopure Aminotetrahydrofuran-3-ol cluster_1 Strategic Pathways Start Achiral/Racemic Starting Materials A Strategy A Asymmetric Functionalization of Prochiral Olefin Start->A Direct, Atom-Economical B Strategy B Kinetic Resolution of Racemic Intermediate Start->B Convergent, Relies on Separation C Strategy C Chiral Pool Synthesis (Not Detailed) Start->C Utilizes Natural Chirality Product (3R,4R) or (3S,4S) Aminotetrahydrofuran-3-ol A->Product B->Product C->Product

Figure 1: High-level overview of synthetic strategies.

  • Strategy A: Asymmetric Functionalization of a Prochiral Olefin: This is arguably the most elegant approach, where the amino and hydroxyl groups are introduced simultaneously across the double bond of a prochiral substrate like 2,3-dihydrofuran. The Sharpless Asymmetric Aminohydroxylation (ASAH) is the premier example of this method.[3]

  • Strategy B: Kinetic Resolution of a Racemic Intermediate: This strategy involves the synthesis of a racemic mixture of the target molecule or a suitable precursor, followed by the selective reaction of one enantiomer with a chiral catalyst or reagent, typically an enzyme.[4] This allows for the separation of the fast-reacting and slow-reacting enantiomers.

  • Strategy C: Chiral Pool Synthesis: This involves starting with a readily available, enantiopure starting material (e.g., a sugar or an amino acid) and using its inherent chirality to direct the synthesis. While effective, this approach can sometimes require longer synthetic sequences.

This guide will provide detailed protocols for Strategies A and B due to their broad applicability and efficiency.

Protocol 1: Sharpless Asymmetric Aminohydroxylation (ASAH)

This protocol describes the direct syn-aminohydroxylation of 2,3-dihydrofuran. The choice of the chiral ligand—either (DHQ)₂PHAL or (DHQD)₂PHAL—determines which enantiomer of the product is formed. This method is highly effective for generating vicinal amino alcohols with excellent regio- and enantioselectivity.[3]

Mechanistic Rationale

The ASAH reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand to catalyze the addition of a nitrogen source and a hydroxyl group across a double bond. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the facial selectivity of the olefin's approach, leading to high enantioselectivity. The reaction proceeds through a proposed [3+2] cycloaddition followed by hydrolysis to yield the syn-amino alcohol product.

ASAH_Cycle OsO4 Os(VIII)O₄ ActiveCat [Os(VIII)O₄]·L OsO4->ActiveCat Coordination Ligand Chiral Ligand (L) Ligand->ActiveCat Intermediate1 Os(VI)-Glycolate Ester ActiveCat->Intermediate1 [3+2] Cycloaddition NitrogenSource Nitrogen Source (e.g., Cbz-NCl-Na) NitrogenSource->Intermediate1 Re-oxidation Olefin 2,3-Dihydrofuran Olefin->Intermediate1 Intermediate1->ActiveCat Catalytic Cycle Product syn-Aminotetrahydrofuran-3-ol (Enantiopure) Intermediate1->Product Cleavage Hydrolysis Hydrolysis (H₂O) Hydrolysis->Intermediate1

Figure 2: Simplified catalytic cycle for the ASAH reaction.

Experimental Protocol

Materials:

  • 2,3-Dihydrofuran

  • AD-mix-β (contains (DHQD)₂PHAL for one enantiomer) or AD-mix-α (contains (DHQ)₂PHAL for the other)

  • N-Sodium-N-chloro-2,2,2-trifluoroethanesulfonamide (CF₃SO₂N(Na)Cl)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH and water (1:1 ratio, e.g., 50 mL each). Cool the mixture to 0 °C in an ice bath.

  • Add AD-mix-β (1.4 g per 1 mmol of olefin) and N-sodium-N-chloro-2,2,2-trifluoroethanesulfonamide (1.2 mmol per 1 mmol of olefin) to the solvent mixture. Stir vigorously until the solids are mostly dissolved, resulting in a yellow-green suspension.

  • Add potassium osmate(VI) dihydrate (0.002 mmol per 1 mmol of olefin). The mixture should turn a darker green.

  • Add 2,3-dihydrofuran (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, quench by adding solid sodium sulfite (approx. 1.5 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of syn-aminotetrahydrofuran-3-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution (EKR)

This protocol describes the resolution of a racemic mixture of trans-4-azidotetrahydrofuran-3-ol, a key precursor to the trans-aminotetrahydrofuran-3-ol. Lipases are highly effective at catalyzing the enantioselective acylation of alcohols.[5][6] In this process, one enantiomer is selectively acylated, allowing for its separation from the unreacted enantiomer. The azido group can then be reduced to the amine in a subsequent step without affecting the stereochemistry.

Mechanistic Rationale

Kinetic resolution capitalizes on the difference in reaction rates between two enantiomers with a chiral catalyst.[4] The enzyme's chiral active site preferentially binds one enantiomer of the substrate, leading to its rapid acylation. The other enantiomer fits poorly and reacts much more slowly. This allows for the separation of the acylated product from the unreacted starting material, both in high enantiomeric purity, ideally when the reaction is stopped at ~50% conversion.

Procedure:

  • To a flask, add racemic trans-4-azidotetrahydrofuran-3-ol (1.0 mmol), an acyl donor such as vinyl acetate (3.0 mmol), and an appropriate organic solvent (e.g., anhydrous toluene, 20 mL).

  • Add the immobilized lipase catalyst, such as Novozym 435 (Candida antarctica Lipase B), typically 10-20% by weight of the substrate.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully by GC or HPLC to determine both conversion and the enantiomeric excess of the remaining starting material and the formed product.

  • Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Separate the unreacted alcohol enantiomer from the acylated product enantiomer using flash column chromatography.

  • Deprotection/Reduction: Each separated enantiomer can then be carried forward.

    • The acylated enantiomer is deprotected (e.g., via saponification) to yield the pure alcohol.

    • Both enantiopure azido-alcohols are then reduced to the corresponding amino-alcohols (e.g., using H₂/Pd-C or Staudinger reduction) to furnish the final enantiopure trans-aminotetrahydrofuran-3-ol products.

Data Presentation and Comparison

The selection of a synthetic route depends on various factors, including desired stereochemistry, scale, and cost. The table below summarizes the key aspects of the two detailed protocols.

FeatureProtocol 1: Asymmetric Aminohydroxylation (ASAH)Protocol 2: Enzymatic Kinetic Resolution (EKR)
Stereochemistry Directly produces syn isomers.Produces both enantiomers of the trans isomer (or other diastereomer if used as starting material).
Theoretical Max Yield 100% for the desired enantiomer.50% for each enantiomer.
Key Reagents Osmium tetroxide (toxic, expensive), chiral ligands (AD-mix), nitrogen source.Immobilized lipase (reusable, mild), acyl donor.
Enantioselectivity Typically very high (>95% ee).[3]Often excellent (>99% ee), dependent on enzyme and substrate fit.[5][7]
Advantages Atom-economical, direct, high enantioselectivity, predictable stereochemical outcome.Mild reaction conditions, environmentally benign (biocatalysis), high ee achievable.
Disadvantages Use of toxic and expensive heavy metal catalyst, requires careful handling.Maximum theoretical yield is 50% for each product, requires careful monitoring to stop at ~50% conversion.

Conclusion

The asymmetric synthesis of aminotetrahydrofuran-3-ol enantiomers is a critical capability for modern pharmaceutical and chemical research. The direct Asymmetric Aminohydroxylation offers an elegant and highly efficient route to syn isomers, providing predictable stereocontrol and high yields. For accessing trans isomers or when a direct asymmetric method is not available, Enzymatic Kinetic Resolution provides a robust and environmentally friendly alternative, yielding products with exceptional optical purity. By understanding the principles and practical details of these protocols, researchers can confidently produce the specific stereoisomers required for their applications, accelerating the discovery and development of novel chemical entities.

References

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788–1792. [Link]

  • Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. Advanced Synthesis & Catalysis, 352(6), 987–992. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1334-1345. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Obregón, E. B., Rost, L. G., Kocemba, I. R., Kristensen, A., McLeod, D. A., & Jørgensen, K. A. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases. Angewandte Chemie International Edition, e202410524. [Link]

  • Zhang, Z., et al. (2022). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Royal Society of Chemistry. [Link]

  • Ni, Y., et al. (2024). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 15(1), 1-12. [Link]

  • Lerchen, A., et al. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. ACS Catalysis. [Link]

  • Wikipedia contributors. (2024). Kinetic resolution. Wikipedia. [Link]

  • Ni, Y., et al. (2024). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. [Link]

  • Ghafuri, H., & Zare, A. (2016). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 6(79), 75806-75825. [Link]

  • Sharma, G. V. M., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6667. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Amination of Tetrahydrofuran Rings

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your resear...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide addresses the nuanced challenge of C-N bond formation on the tetrahydrofuran (THF) scaffold, a common motif in pharmaceuticals and bioactive molecules. We will explore the primary strategies for THF amination, troubleshoot common experimental hurdles, and provide validated protocols to streamline your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for aminating a tetrahydrofuran (THF) ring?

There are two principal pathways for forming a C-N bond on a pre-existing THF ring:

  • Direct C-H Amination: This is a modern and atom-economical approach where a C-H bond on the THF ring, typically at the C2 position adjacent to the oxygen, is directly converted into a C-N bond. This transformation almost always requires a transition-metal catalyst (e.g., copper, nickel, iridium) to activate the otherwise inert C-H bond.[1][2] These reactions often proceed via a cross-dehydrogenative coupling (CDC) mechanism, where both the C-H and N-H bonds are functionalized in a single step, requiring an oxidant.[3][4]

  • Reductive Amination of a THF-Carbonyl Precursor: This is a classic, robust, and highly versatile two-step (or one-pot) sequence. First, a THF ring bearing a ketone or aldehyde functional group is synthesized. This carbonyl group is then reacted with a primary or secondary amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the target amine.[5][6] This method offers broad substrate scope and predictable outcomes.

A third, less common pathway involves the nucleophilic ring-opening of THF by an amine. This generally requires harsh conditions, such as strong Lewis acids or high temperatures, and can lead to a mixture of products, including polymerization.[7][8][9] It is often considered an undesirable side reaction.

THF_Amination_Strategies cluster_0 Amination Strategies THF Tetrahydrofuran (THF) Amine Target Amine Product THF->Amine Direct C-H Amination (e.g., Cu, Ni, Ir catalyst) [4, 5] THF->Amine Ring-Opening Amination (Harsh Conditions) [17, 24] THF_Ketone THF-Ketone/Aldehyde THF_Ketone->Amine Reductive Amination (Amine + Reducing Agent) [9, 10]

Caption: Primary synthetic routes for the amination of THF rings.

Q2: For direct C-H amination, how do I choose the right catalyst system?

The choice is dictated by the aminating agent and the desired reaction conditions.

  • Copper-based catalysts (e.g., CuCl₂, Cu(OAc)₂) are often used for coupling with less hindered amines or specific N-heterocycles like indoles and carbazoles.[3] They typically require high temperatures (100-140 °C) and an oxidant like di-tert-butyl peroxide (DTBP). The mechanism often involves the formation of a highly reactive radical species.

  • Nickel-based catalysts are effective for a broad range of amination reactions and can be more cost-effective than precious metals. They are often used in conjunction with specific ligands to tune their reactivity and stability.[10][11]

  • Iridium and Rhodium catalysts are powerful for C-H activation and can operate under milder conditions.[12] These systems are often employed in academic settings for novel transformations but can be cost-prohibitive for large-scale synthesis.

The key is to consult the literature for systems validated on substrates similar to your own. The catalyst, ligand, oxidant, and solvent all work in concert, and deviating from an established system requires careful optimization.

Q3: In reductive amination, which reducing agent should I use?

The choice of reducing agent is critical to avoid side reactions, primarily the reduction of the starting carbonyl to an alcohol before the amine can react.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild enough that it will not readily reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion intermediate that forms in the reaction mixture. This selectivity allows for a convenient one-pot procedure where the carbonyl, amine, and reducing agent are mixed together.[13] Dichloroethane (DCE) is a common solvent for these reactions.[13]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is also selective for the iminium ion over the carbonyl. However, it is toxic and generates cyanide waste, making NaBH(OAc)₃ the preferred modern alternative.

  • Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni): This is a "clean" method as the only byproduct is water. However, it requires specialized hydrogenation equipment and is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[5][14]

Q4: Why is my C-H amination reaction failing or giving low yields?

This is a common and complex issue. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low / No Product CheckSM Is Starting Material (SM) Consumed? (Check by TLC/LCMS) Start->CheckSM CheckSideProducts Analyze Side Products CheckSM->CheckSideProducts Yes CheckCatalyst Is the Catalyst System Active? CheckSM->CheckCatalyst No SM_Consumed Yes Degradation Degradation of SM or Product? (Complex Mixture) CheckSideProducts->Degradation KnownSideProduct Identifiable Side Product? CheckSideProducts->KnownSideProduct SolveDegradation Potential Cause: - Reaction too hot - Unstable reagent/product Solution: - Lower temperature - Shorter reaction time - Degas solvent Degradation->SolveDegradation SolveSideProduct Potential Cause: - Ring opening - Dimerization - Oxidation of amine Solution: - Re-evaluate conditions - Change oxidant/catalyst KnownSideProduct->SolveSideProduct SM_NotConsumed No CatalystBad Potential Cause: - Catalyst poisoned (water, air) - Incorrect ligand/oxidant - Reagent degradation Solution: - Use anhydrous/degassed solvent - Use fresh reagents/catalyst - Check stoichiometry CheckCatalyst->CatalystBad No ConditionsWrong Potential Cause: - Insufficient temperature - Incorrect solvent Solution: - Increase temperature - Screen solvents CheckCatalyst->ConditionsWrong Yes

Caption: A decision-tree workflow for troubleshooting C-H amination reactions.

Troubleshooting Guides

This section provides targeted solutions for common issues encountered during the amination of THF rings.

Table 1: Troubleshooting Direct C-H Amination Reactions
Observed ProblemPotential Cause(s)Recommended Solution & Rationale
No reaction; starting material recovered 1. Inactive Catalyst: The catalyst may be poisoned by trace water or oxygen. Transition metal catalysts are highly sensitive. 2. Insufficient Temperature: Many C-H activation steps have a high energy barrier. 3. Incorrect Ligand/Additive: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.1. Ensure Inert Conditions: Use freshly distilled, anhydrous, and degassed solvents. Assemble the reaction under an inert atmosphere (N₂ or Ar). 2. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor progress.[3] 3. Verify System: Double-check that the correct ligand and any required additives (e.g., base, acid) are present at the correct stoichiometry as per the literature protocol.[10][11]
Low yield with significant side products 1. Over-oxidation: The oxidant may be too harsh, leading to degradation of the starting material, product, or amine. 2. THF Ring Opening: Under strongly acidic or high-temperature conditions, the THF ring can cleave.[8][15] 3. Homocoupling of Amine: The amine may be coupling with itself, especially if it is electron-rich.1. Change Oxidant: Switch to a milder oxidant or reduce its stoichiometry. 2. Modify Conditions: Lower the reaction temperature or screen for a non-acidic catalyst system if applicable.[9] 3. Adjust Stoichiometry: Use the THF as the limiting reagent or slowly add the amine to the reaction mixture to keep its instantaneous concentration low.
Poor Regioselectivity (Amination at C3) 1. Electronic Effects: Substituents on the THF ring can alter the electronic properties, making the C3 position more susceptible to attack. 2. Radical Mechanism: Some radical-based aminations are less selective and may favor abstraction of the more stable secondary radical at C3.1. Change Catalyst: A different metal center or ligand set may offer superior directing ability towards the C2 position. 2. Modify Mechanism: Switch to a non-radical pathway if possible, such as a reductive amination approach, which offers absolute regiochemical control.
Table 2: Troubleshooting Reductive Amination of THF-Carbonyls
Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Significant alcohol byproduct formation 1. Reducing Agent Too Strong: Reagents like NaBH₄ can reduce the carbonyl faster than imine formation occurs. 2. Water in Reaction: Water can hydrolyze the imine intermediate back to the carbonyl, which is then reduced.1. Use a Milder Reductant: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion.[13] 2. Use Anhydrous Conditions: Use dry solvents and consider adding a dehydrating agent like molecular sieves to drive imine formation.
No reaction; starting materials recovered 1. Imine Formation is Unfavorable: Sterically hindered ketones or electron-poor amines may not readily form the imine intermediate. 2. pH is Incorrect: Imine formation is acid-catalyzed, but the medium should not be too acidic, as it will protonate the starting amine, rendering it non-nucleophilic.1. Add an Acid Catalyst: Add a catalytic amount of acetic acid (AcOH) to promote imine formation, especially with ketones.[13] 2. Buffer the Reaction: Maintain a pH of ~5-6. The use of NaBH(OAc)₃ is advantageous as the acetate byproduct provides some buffering.
Formation of Dialkylated Amine 1. Primary Amine Reactivity: If a primary amine (R-NH₂) is used, the secondary amine product (THF-CH₂-NHR) can react with another molecule of the carbonyl, leading to a tertiary amine.1. Control Stoichiometry: Use a slight excess of the primary amine to favor the formation of the desired secondary amine. 2. Stepwise Procedure: First, form the imine under dehydrating conditions, then add the reducing agent in a separate step.[13]

Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Copper-Catalyzed α-C-H Amination of THF with Carbazole

This protocol is adapted from a known procedure for the direct C-H amination of cyclic ethers.[3]

Materials:

  • Tetrahydrofuran (THF), to be used as both solvent and reactant

  • Carbazole (0.50 mmol, 1.0 equiv)

  • Copper(II) chloride (CuCl₂, 0.05 mmol, 10 mol%)

  • 2,2'-Bipyridine (bipy, 0.05 mmol, 10 mol%)

  • Di-tert-butyl peroxide (DTBP, 1.5 mmol, 3.0 equiv)

  • Schlenk tube or other sealable pressure vessel

Procedure:

  • To a dry Schlenk tube under an air atmosphere, add carbazole (83.6 mg, 0.50 mmol), CuCl₂ (6.7 mg, 0.05 mmol), and 2,2'-bipyridine (7.8 mg, 0.05 mmol).

  • Add 2.0 mL of THF to the tube.

  • Carefully add di-tert-butyl peroxide (DTBP) (0.275 mL, 1.5 mmol) to the mixture at room temperature.

  • Seal the Schlenk tube tightly.

  • Place the tube into a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 15 hours.

  • After 15 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by carefully adding 5 mL of water.

  • Transfer the mixture to a separatory funnel and dilute with 10 mL of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(tetrahydrofuran-2-yl)-9H-carbazole.

Protocol 2: One-Pot Reductive Amination of 1-(tetrahydrofuran-2-yl)ethan-1-one

This protocol uses a standard and reliable method for reductive amination with a mild reducing agent.[13]

Materials:

  • 1-(tetrahydrofuran-2-yl)ethan-1-one (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Acetic Acid (optional, 1-2 drops)

  • Round-bottom flask with stir bar

Procedure:

  • To a dry round-bottom flask, add 1-(tetrahydrofuran-2-yl)ethan-1-one (114.1 mg, 1.0 mmol) and 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add benzylamine (0.12 mL, 1.1 mmol) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation. (If reacting with a ketone, add 1-2 drops of glacial acetic acid at this stage).

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the target N-benzyl-1-(tetrahydrofuran-2-yl)ethan-1-amine.

References

  • Fine, N. F., Kim, J., Hie, L., Jiang, X., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 2897–2901. [Link][10][11]

  • Biscoe, M. R., & Buchwald, S. L. (2009).
  • Reddy, V. P., Kumar, A. V., & Rao, K. R. (2012). Copper-Catalyzed Oxidative C–H Amination of Tetrahydrofuran with Indole/Carbazole Derivatives. The Journal of Organic Chemistry, 77(19), 8960–8964. [Link][3]

  • Park, Y., Kim, Y., & Chang, S. (2017). Transition-Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(15), 9347–9401. [Link][1][4][16]

  • Collet, F., Lescot, C., & Dauban, P. (2011). Catalytic C–H Amination: The Stereoselectivity Issue. Chemical Society Reviews, 40(4), 1926-1936.
  • Climent, M. J., Corma, A., & Iborra, S. (2014). Conversion of biomass platform molecules into fuel additives and liquid hydrocarbon fuels. Green Chemistry, 16(2), 516-547.[17]

  • Garg, N. K., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Amanote Research. [Link][18]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][13]

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2019). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ACS Catalysis, 9(9), 8638–8644. [Link][5]

  • Lator, A., Pera-Titus, M., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni_y_AlO_x_ Catalysts. ACS Omega, 4(2), 4343–4352. [Link][6]

  • Balakirev, M. Y., et al. (2019). Reductive amination of 2,5-diformylfuran (DFF) for the synthesis of bio-based norcantharimides. ResearchGate. [Link][19]

  • Luo, R., Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025). An iridium-catalyzed Leuckart-type reductive amination of carbonyls. Synthesis, 57, 629-636.[14]

  • Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N bond formation via rhodium(III)-catalyzed oxidative C–H activation. Chemical Society Reviews, 41(9), 3651-3678.
  • Yoo, E. J., & Chang, S. (2016). Transition-Metal-Mediated Direct C–H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C–N Bond-Formation Approach. ACS Catalysis, 6(3), 1835–1844. [Link][20]

  • Sevov, C. S., Zhou, J., & Hartwig, J. F. (2012). Iridium-Catalyzed Intermolecular Hydroamination of Unactivated Aliphatic Alkenes with Amides and Sulfonamides. Journal of the American Chemical Society, 134(29), 11960–11963. [Link][12]

  • Berthet, J.-C., & Ephritikhine, M. (2002). Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications, (2), 154-155. [Link][7]

  • BouzBouz, S., & Cossy, J. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(10), 7187–7196. [Link][8]

  • Zhang, Y., & Wang, J. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(5), 2345. [Link][9]

  • Clayden, J., & Moran, W. J. (2011). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 50(10), 2182-2204.[21]

  • Cowden, C. J., & Paterson, I. (1997). The ring-opening of tetrahydrofuran by N-heterocyclic carbene-boryl trifluoromethanesulfonate. Dalton Transactions, (1), 1-2. [Link][22]

Sources

Optimization

Technical Support Center: Synthesis of Aminotetrahydrofuranols

Welcome to the technical support center for the synthesis of aminotetrahydrofuranols. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminotetrahydrofuranols. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.

I. Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis of aminotetrahydrofuranols, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

You've run the reaction, but TLC/LC-MS analysis shows little to no desired aminotetrahydrofuranol.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Imine/Enamine Formation (Reductive Amination Route) The initial condensation between the carbonyl group of a tetrahydrofuranone precursor and the amine is a critical equilibrium-driven step. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials. Solution: 1. Azeotropic Removal of Water: If your solvent allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms. 2. Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ. Ensure sieves are properly activated. 3. Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring imine formation. However, excess acid can protonate the amine, rendering it non-nucleophilic.[1]
Poor Nucleophilic Attack (Epoxide Ring-Opening Route) The amine may not be sufficiently nucleophilic to open the epoxide ring, or steric hindrance could be a factor. The regioselectivity of the attack is also crucial for obtaining the desired isomer.[2] Solution: 1. Catalysis: The use of a catalyst can significantly promote the reaction. Options range from Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) to Brønsted acids.[3][4] Metal- and solvent-free protocols using acetic acid have also been reported to give high yields and excellent regioselectivity.[5] 2. Solvent Choice: Polar, protic solvents like isopropanol or water can facilitate the reaction by stabilizing the transition state.[6] 3. Temperature: Increasing the reaction temperature can provide the necessary activation energy, but monitor for side reactions.
Decomposition of Starting Materials or Product Tetrahydrofuran rings, especially with certain substitution patterns, can be sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures). Solution: 1. Condition Screening: Run small-scale trials at different temperatures and pH values to find the optimal, mildest conditions. 2. Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed selectively.[7][8][9]
Inactive Reducing Agent (Reductive Amination Route) The reducing agent (e.g., NaBH₄, NaBH(OAc)₃, NaBH₃CN) may have degraded due to improper storage or handling. Solution: 1. Use Fresh Reagent: Whenever possible, use a newly opened bottle of the reducing agent. 2. Check for Activity: Test the reducing agent on a simple, reliable reaction to confirm its activity. 3. Appropriate Choice of Reagent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally milder and more selective for imines over carbonyls, which can prevent the reduction of your starting ketone/aldehyde.[10][11]
Problem 2: Formation of Multiple Products & Diastereoselectivity Issues

Your reaction yields a mixture of isomers or unexpected side products, complicating purification and lowering the yield of the desired product.

Potential Cause Explanation & Troubleshooting Steps
Lack of Regiocontrol in Epoxide Opening The nucleophilic attack of the amine can occur at either carbon of the epoxide, leading to a mixture of regioisomers. This is particularly common with unsymmetrically substituted epoxides. Solution: 1. Catalyst Control: The choice of catalyst can strongly influence regioselectivity. For instance, in the reaction of styrene oxide with aromatic amines, a silica-bonded S-sulfonic acid catalyst favored nucleophilic attack at the benzylic carbon.[2] 2. Solvent Effects: The solvent can influence the reaction pathway. Protic solvents may favor attack at the more substituted carbon (SN1-like), while aprotic solvents may favor attack at the less substituted carbon (SN2-like).
Poor Diastereoselectivity The formation of new stereocenters during the reaction can lead to a mixture of diastereomers if not properly controlled. Solution: 1. Chiral Auxiliaries/Catalysts: Employing chiral amines, catalysts, or auxiliaries can induce facial selectivity in the nucleophilic attack or reduction step. 2. Substrate Control: The existing stereocenters in the tetrahydrofuran ring can direct the approach of the incoming nucleophile or reductant. This is a key strategy in diastereoselective syntheses.[12][13][14] 3. Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Side Reactions Common side reactions include over-alkylation of the amine, reduction of the starting carbonyl (in reductive amination), or polymerization.[4] Solution: 1. Control Stoichiometry: Carefully control the molar ratios of your reactants. For reductive amination, using a slight excess of the amine can help drive the reaction to completion but a large excess might lead to dialkylation. 2. Order of Addition: In reductive amination, it is often beneficial to allow the imine to form before adding the reducing agent to minimize the reduction of the starting aldehyde or ketone.[1] 3. Milder Reducing Agents: As mentioned, using imine-selective reducing agents like NaBH(OAc)₃ can prevent the reduction of the starting carbonyl.[10][11]

II. Frequently Asked Questions (FAQs)

Synthesis Strategy & Optimization

Q1: What are the most common synthetic routes to aminotetrahydrofuranols, and how do I choose the best one?

The two most prevalent strategies are:

  • Reductive Amination of Tetrahydrofuranones: This involves the reaction of a ketone or aldehyde on the tetrahydrofuran ring with an amine to form an imine or enamine intermediate, which is then reduced in situ. This method is versatile and allows for a wide range of amines to be introduced.[11][15]

  • Ring-Opening of Tetrahydrofuran Epoxides: This involves the nucleophilic attack of an amine on an epoxide fused to or part of the tetrahydrofuran scaffold. This route is often used to generate β-amino alcohols.[2][3][4]

The choice depends on the availability of starting materials and the desired substitution pattern. If you have a readily available tetrahydrofuranone, reductive amination is a direct approach. If your synthesis logically proceeds through an epoxide intermediate, the ring-opening strategy is more suitable.

Q2: How can I improve the diastereoselectivity of my reaction?

Achieving high diastereoselectivity is a common challenge.[12] Consider the following:

  • Substrate-Directed Synthesis: Existing stereocenters on your tetrahydrofuran precursor can influence the stereochemical outcome of the reaction. Analyze the steric and electronic environment around the reactive center to predict the likely outcome.

  • Reagent Control: The choice of reducing agent in a reductive amination can impact stereoselectivity. Bulky reducing agents may approach from the less hindered face of the imine intermediate.

  • Temperature: Lowering the reaction temperature often increases selectivity.

  • Catalyst Control: The use of chiral catalysts or Lewis acids can create a chiral environment that favors the formation of one diastereomer over the other.

Q3: When should I use a protecting group for the amine or hydroxyl functions?

Protecting groups are essential when your molecule contains other functional groups that might react under the desired reaction conditions.[7][8][9]

  • For the Amine: If you are performing a reaction that is sensitive to nucleophiles and you want to prevent the amine from reacting (e.g., N-alkylation), you should protect it. Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which are stable under a variety of conditions but can be removed selectively.[9][16]

  • For the Hydroxyl Group: If the hydroxyl group can interfere with the reaction (e.g., by acting as a nucleophile or being acidic), it should be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Reaction Conditions & Reagents

Q4: What is the best reducing agent for the reductive amination step?

The choice of reducing agent is critical for success:

  • Sodium Borohydride (NaBH₄): A strong, inexpensive reducing agent, but it can also reduce aldehydes and ketones. It's best used when the imine formation is fast and complete.

  • Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for imines, especially at slightly acidic pH. However, it is toxic and requires careful handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild, selective for imines and enamines, and does not require acidic conditions. It is also less toxic than NaBH₃CN.[10]

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, some protecting groups).[17][18]

Q5: What are the optimal solvent and temperature conditions?

Optimal conditions are highly substrate-dependent.

  • Solvents: For reductive amination, common solvents include methanol, ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE). For epoxide ring-opening, protic solvents like alcohols or water are often used, but aprotic solvents can also be effective, especially with a catalyst.[6]

  • Temperature: Many reactions can be run at room temperature. However, if the reaction is sluggish, gentle heating (40-80 °C) may be required. For reactions where selectivity is a concern, cooling to 0 °C or below may be beneficial.

Work-up & Purification

Q6: I'm having trouble with the work-up. My product seems to be water-soluble. What should I do?

Aminotetrahydrofuranols can be quite polar and may have significant water solubility, leading to loss of product during aqueous work-up.[19]

  • Back-Extraction: After the initial extraction with an organic solvent, saturate the aqueous layer with NaCl (brine) and re-extract several times with a more polar solvent like ethyl acetate or a mixture of DCM and isopropanol.

  • Solvent Evaporation: If possible, avoid an aqueous work-up altogether. If the reaction is clean, you may be able to filter off any solids and directly concentrate the reaction mixture before purification.

  • Lyophilization: If the product is in the aqueous layer, you can freeze-dry (lyophilize) the aqueous phase to recover the product, although this will also concentrate any inorganic salts.

Q7: What is the best way to purify my aminotetrahydrofuranol?

  • Flash Column Chromatography: This is the most common method. Due to the polar nature of these compounds, a polar mobile phase is often required (e.g., DCM/methanol or ethyl acetate/methanol). Adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent the product from streaking on the silica gel column, which is often acidic.

  • Crystallization: If your product is a solid, crystallization can be an excellent way to obtain highly pure material. Screen various solvent systems to find one that gives good quality crystals.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be used.

III. Experimental Protocols & Visualizations

General Protocol for Reductive Amination

This protocol provides a general starting point for the synthesis of an aminotetrahydrofuranol from a tetrahydrofuranone.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of the tetrahydrofuranone (1.0 eq.) in a suitable solvent (e.g., DCE, MeOH) is added the amine (1.0-1.2 eq.).

    • If necessary, add a catalytic amount of acetic acid (0.1 eq.) or molecular sieves (4Å).

    • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is significant, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to control any effervescence.

    • Stir the reaction at room temperature until the imine is consumed (monitor by TLC or LC-MS), typically 4-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, EtOAc) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Workflow Diagrams

.dot

Reductive_Amination_Workflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Reduction cluster_purification Step 3: Work-up & Purification Start Tetrahydrofuranone + Amine Condensation Condensation (Optional: Acetic Acid or Mol. Sieves) Start->Condensation Imine Imine Intermediate Condensation->Imine Add_Reductant Add NaBH(OAc)₃ Imine->Add_Reductant Reduction Stir at RT Add_Reductant->Reduction Product_Crude Crude Aminotetrahydrofuranol Reduction->Product_Crude Workup Aqueous Work-up Product_Crude->Workup Purify Column Chromatography Workup->Purify Final_Product Pure Product Purify->Final_Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Poor Imine Formation Start->Cause1 Cause2 Inactive Reagents Start->Cause2 Cause3 Product Degradation Start->Cause3 Cause4 Work-up Losses Start->Cause4 Sol1 Add Drying Agent / Acid Catalyst Cause1->Sol1 Sol2 Use Fresh Reagents Cause2->Sol2 Sol3 Screen Milder Conditions Cause3->Sol3 Sol4 Back-extract / Avoid H₂O Cause4->Sol4

Caption: Troubleshooting Logic for Low Yield

IV. References

  • Basak, A., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • Reddy, C. R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research.

  • Wu, J., et al. (2007). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. Available at: [Link]

  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • Li, Z., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. Available at: [Link]

  • Protecting groups in organic synthesis. (n.d.). NPTEL.

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

  • Podyacheva, E., et al. (2021). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Shcherbakov, I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. Available at: [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Wales, S. M., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal.

  • Synthesis method for 3-aminomethyl tetrahydrofuran. (2020). Google Patents.

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine. (2016). Google Patents.

  • Protecting Groups List. (n.d.). SynArchive. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.

  • D’Ambrosio, L., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • 3-Aminotetrahydrofuran. (n.d.). LookChem.

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron. Available at: [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran. (2019). Google Patents.

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.

  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (2019). Google Patents.

  • Ramachandran, P. V., et al. (2015). Diastereoselective synthesis of α-(aminomethyl)-γ-butyrolactones via a catalyst-free aminolactonization. Chemical Communications. Available at: [Link]

  • Coombs, J. R., et al. (2017). A diastereoselective preparation of cyclic α-aminoboronates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit user discussion on reductive amination troubleshooting. (2023). r/Chempros.

  • Hogrefe, R. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.

  • Reddit user discussion on peptide synthesis troubleshooting. (2022). r/OrganicChemistry.

  • Process for the efficient preparation of 3-hydroxytetrahydrofuran. (2008). Google Patents.

  • Zhang, J., et al. (2024). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. Green Energy & Environment.

  • Ramachandran, P. V., et al. (2015). ChemInform Abstract: Diastereoselective Synthesis of α-(Aminomethyl)-γ-butyrolactones via a Catalyst-Free Aminolactonization. ChemInform.

  • Reddit user discussion on synthesis mechanism. (2023). r/Chempros.

  • Manvar, D., et al. (2014). Diastereoselective synthesis of methanopyridoxazocinones. Tetrahedron Letters.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Tetrahydrofuran Derivatives

Welcome to the technical support center for the stereoselective synthesis of tetrahydrofuran (THF) derivatives. The THF scaffold is a cornerstone in a multitude of natural products and pharmaceuticals, where precise cont...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of tetrahydrofuran (THF) derivatives. The THF scaffold is a cornerstone in a multitude of natural products and pharmaceuticals, where precise control of stereochemistry is paramount for biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges encountered during these syntheses. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the broader, foundational challenges in achieving stereocontrol.

Q1: What are the primary strategic approaches to control stereoselectivity in THF synthesis?

A1: Stereocontrol in THF synthesis is fundamentally achieved through three main strategies:

  • Substrate Control: This approach leverages the existing stereocenters within the acyclic precursor to direct the formation of new stereocenters during cyclization. The inherent conformational preferences of the substrate dictate the facial selectivity of the ring-closing reaction. A classic example is the intramolecular Sₙ2 cyclization of a γ-hydroxy alkyl sulfonate, where the stereochemistry of the starting material directly controls the product's configuration through inversion.[1]

  • Reagent Control: Here, a chiral reagent is used to induce stereoselectivity. This is common in reactions like asymmetric haloetherification, where a chiral electrophilic halogen source differentiates between enantiotopic faces of an alkene.[2]

  • Catalyst Control: This is the most powerful and versatile strategy, employing a chiral catalyst to create a chiral environment around the reactants. This approach allows for the generation of enantioenriched products from achiral or racemic starting materials. Asymmetric catalysis is central to modern methods like organocatalytic oxa-Michael additions and transition-metal-catalyzed C-H insertion reactions.[3][4]

Q2: My cyclization reaction is yielding a mixture of five- and six-membered rings (tetrahydrofurans and tetrahydropyrans). How can I favor the formation of the five-membered THF ring?

A2: The regioselectivity between 5-exo and 6-endo cyclizations is a common challenge governed by both kinetic and thermodynamic factors, as well as reaction mechanism. In the context of Prins-type cyclizations, for example, the formation of a five-membered ring is often kinetically favored. This is because the chair-like transition state leading to the six-membered tetrahydropyran (THP) can involve destabilizing 1,3-diaxial interactions, which are absent in the transition state for THF formation.[5][6] To favor the THF product, you should critically assess:

  • Substrate Geometry: The geometry of the alkene in the starting material can significantly influence the pathway.

  • Catalyst/Promoter: The nature of the Lewis or Brønsted acid can alter the stability of the competing transition states.

  • Temperature: Lowering the reaction temperature often enhances kinetic control, which may favor the 5-exo cyclization pathway.

Q3: How do solvent and temperature critically impact diastereoselectivity?

A3: Solvent and temperature are not merely environmental parameters; they are active participants in defining the stereochemical outcome.[7]

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction. A coordinating solvent (like THF itself) can compete with the substrate for binding to a Lewis acid catalyst, effectively modulating its reactivity and altering transition state geometry.[8] Non-coordinating solvents like dichloromethane (CH₂Cl₂) may lead to a more tightly bound and organized transition state, often improving diastereoselectivity.[9]

  • Temperature: According to the Eyring equation, the difference in the Gibbs free energy of activation (ΔΔG‡) between two diastereomeric transition states determines the diastereomeric ratio (dr). Lowering the temperature increases the impact of this energy difference, often amplifying the dr. However, non-linear relationships between temperature and stereoselectivity can occur, indicating a change in mechanism or the involvement of different solvated species at different temperatures.[10] A systematic temperature screen (e.g., from room temperature down to -78 °C) is a crucial step in optimizing any stereoselective transformation.

Part 2: Troubleshooting Guides for Specific Methodologies

This section provides detailed troubleshooting for common, powerful reactions used in THF synthesis.

Guide 1: The Prins Cyclization

The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is a potent method for constructing substituted THFs but is frequently plagued by selectivity issues.[11]

Q: I am performing a Lewis acid-catalyzed Prins cyclization and observing a low diastereomeric ratio (dr < 5:1). What are the probable causes and optimization steps?

A: Low diastereoselectivity in Prins cyclizations is a classic problem often stemming from a poorly organized transition state or competing reaction pathways.

Probable Causes & Solutions:

CauseScientific RationaleTroubleshooting Protocol
Suboptimal Lewis Acid The Lewis acid's strength and steric bulk dictate the geometry of the oxocarbenium ion intermediate and the subsequent cyclization transition state. A weak Lewis acid may not enforce a single, low-energy conformation.1. Screen Lewis Acids: Systematically test a panel of Lewis acids with varying strengths (e.g., TMSOTf, SnCl₄, In(OTf)₃, FeCl₃).[12][13] 2. Stoichiometry: Vary the loading of the Lewis acid from catalytic (0.1 eq) to stoichiometric (1.1 eq).
High Reaction Temperature At higher temperatures, there is sufficient thermal energy to overcome the small activation energy barrier between competing diastereomeric transition states, leading to a loss of selectivity.1. Lower the Temperature: Perform the reaction at 0 °C, -20 °C, and -78 °C. 2. Monitor Kinetics: Be aware that reaction times will increase significantly at lower temperatures. Monitor progress by TLC or UPLC.
Inappropriate Solvent A coordinating solvent can interfere with the catalyst-substrate complex. Solvent can also influence the stability of charged intermediates.[7]1. Switch to Non-Coordinating Solvents: Change from ethers (like THF or Et₂O) to halogenated solvents (like CH₂Cl₂ or CHCl₃). 2. Consider Solvent Mixtures: Sometimes a mixture (e.g., Hexane/CH₂Cl₂) can fine-tune polarity and solubility for optimal results.
Side Reactions The intermediate oxocarbenium ion can be trapped by nucleophiles or undergo elimination or 2-oxonia-Cope rearrangements, especially under harsh conditions, leading to complex product mixtures.[11]1. Use a Nucleophilic Trap: Introduce a mild nucleophile (e.g., a silyl enol ether in a Mukaiyama-Aldol-Prins cascade) to intercept the intermediate cleanly.[5] 2. Milder Conditions: Employ milder catalysts or shorter reaction times to minimize byproduct formation.[13]

Workflow for Troubleshooting Low Diastereoselectivity in Prins Cyclization:

Caption: A decision-tree workflow for optimizing diastereoselectivity in Prins cyclizations.

Guide 2: Asymmetric Oxa-Michael Additions

Intramolecular oxa-Michael additions are a powerful method for constructing chiral THFs, often employing organocatalysis.[14]

Q: My organocatalytic asymmetric oxa-Michael reaction is giving low enantiomeric excess (ee). How can I improve it?

A: Low enantioselectivity in a catalytic asymmetric reaction points to an inefficient transfer of chirality from the catalyst to the substrate. This can be due to a poorly matched catalyst-substrate pairing, suboptimal reaction conditions, or a competing non-catalyzed background reaction.

Probable Causes & Solutions:

  • Catalyst Mismatch: The steric and electronic properties of the catalyst must be complementary to the substrate to create a sufficiently large energy difference between the two enantiomeric transition states.

    • Troubleshooting Step: Screen a library of related catalysts. For example, if using a cinchona alkaloid-derived catalyst, test both pseudoenantiomeric quinine and quinidine scaffolds, and vary the substituent on the C9 hydroxyl group (e.g., thiourea, squaramide).[13]

  • Background Reaction: A non-catalyzed reaction pathway will produce a racemic product, eroding the overall ee. This is more common at higher temperatures or with highly reactive substrates.

    • Troubleshooting Step: Run a control reaction without the organocatalyst to quantify the rate of the background reaction. If it is significant, lower the reaction temperature and concentration to slow down this bimolecular process relative to the catalyzed pathway.

  • Solvent Effects: The solvent can impact the conformation and hydrogen-bonding network of the catalyst-substrate complex, which is critical for stereodifferentiation.

    • Troubleshooting Step: Screen a range of solvents with different polarities and hydrogen-bonding capabilities, such as toluene, CH₂Cl₂, and methyl tert-butyl ether (MTBE). Apolar, non-coordinating solvents often provide the best results in hydrogen-bond-donating catalysis.

General Mechanism for Organocatalyzed Oxa-Michael Addition:

Oxa_Michael sub γ-Hydroxy-α,β- unsaturated Carbonyl complex Activated Complex (Dual H-Bonding) sub->complex cat Chiral Organocatalyst (e.g., Thiourea) cat->complex ts Stereodetermining Transition State (Re or Si face attack) complex->ts Intramolecular Cyclization prod Enantioenriched Tetrahydrofuran ts->prod prod->cat Catalyst Regeneration

Caption: A simplified mechanism showing catalyst activation in an asymmetric oxa-Michael reaction.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Trial TMSOTf-Mediated Prins Cyclization

This protocol is a starting point for optimizing the diastereoselective synthesis of a 2,4-disubstituted tetrahydrofuran.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv). Dissolve the mixture in anhydrous dichloromethane (to a concentration of 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) dropwise to the stirred solution over 5 minutes.[13]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane. Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio before purification by column chromatography.[9]

References

  • BenchChem. (2025). Addressing issues of low diastereoselectivity in tetrahydrofuran synthesis.
  • Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 38(8), 649-658.
  • BenchChem. (2025). The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide.
  • Peck, A. M., & Brewer, M. (2023). Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Organic Letters, 25(15), 2647–2651.
  • Vares, L., & Rein, T. (2002). A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. The Journal of Organic Chemistry, 67(21), 7226–7237.
  • Shaw, D. E. (n.d.). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 991-1003.
  • Chavan, L. N., Mainkar, P. S., & Chandrasekhar, S. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry, 2019(41), 6890-6910.
  • Chen, L.-Y., et al. (2014).
  • Davies, H. M., & Lian, Y. (2011). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran.
  • Hart, D. J., & Smith, D. A. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. The Journal of Organic Chemistry, 76(17), 6835–6846.
  • Peck, A. M., & Brewer, M. (2023). Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3 H-furo[3,4- c]pyrazoles. Organic Letters, 25(15), 2647-2651.
  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 991-1003.
  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry, 19(20), 4353-4384.
  • Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9262-9269.
  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2337-2341.
  • Barry, C. S., et al. (2005). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. The Journal of Organic Chemistry, 70(14), 5537–5546.
  • ResearchGate. (n.d.). Role of solvent tetrahydrofuran (THF).
  • Doyle, A. G., & Jacobsen, E. N. (2007). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes.
  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry, 19(20), 4353-4384.
  • Alcaide, B., & Almendros, P. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693–31700.
  • Czekelius, C. (2012). Recent developments in the field of oxa-Michael reactions. Chemical Society Reviews, 41(3), 1049-1058.
  • BenchChem. (2025). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.

Sources

Optimization

Technical Support Center: trans-4-Aminotetrahydrofuran-3-ol Hydrochloride

Welcome to the technical support center for trans-4-Aminotetrahydrofuran-3-ol hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development to provide insights into the stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Aminotetrahydrofuran-3-ol hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development to provide insights into the stability of this compound and to offer troubleshooting for common experimental challenges. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded and practical resource to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of trans-4-Aminotetrahydrofuran-3-ol hydrochloride.

Q1: What are the recommended storage conditions for solid trans-4-Aminotetrahydrofuran-3-ol hydrochloride?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend storage at room temperature under an inert atmosphere.[4] It is crucial to protect the compound from moisture and incompatible substances.

Q2: Is trans-4-Aminotetrahydrofuran-3-ol hydrochloride sensitive to air or moisture?

Q3: What materials are incompatible with trans-4-Aminotetrahydrofuran-3-ol hydrochloride?

A3: The primary incompatibility noted in safety data sheets is with strong oxidizing agents.[5] Contact with strong oxidizers could lead to a vigorous reaction and degradation of the compound. It is also advisable to avoid strong bases, which can deprotonate the amine hydrochloride to the more reactive free base.

Q4: What is the expected stability of this compound in solution?

A4: The stability in solution is highly dependent on the solvent, pH, and storage conditions (temperature, light exposure). As a hydrochloride salt, it is expected to be more stable in acidic to neutral aqueous solutions. In basic solutions, the free amine is generated, which is more nucleophilic and susceptible to oxidation. For prolonged storage, it is recommended to prepare fresh solutions or to store stock solutions at low temperatures (e.g., -20°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise due to the instability of trans-4-Aminotetrahydrofuran-3-ol hydrochloride.

Issue 1: My reaction yield is consistently lower than expected when using this compound as a starting material.

Potential Cause Explanation Recommended Solution
Degradation of the starting material The solid may have degraded due to improper storage (exposure to moisture or air). In solution, the compound may be unstable under the reaction conditions (e.g., high temperature, basic pH).Verify the purity of the starting material using a suitable analytical method (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, unopened batch of the compound.
Formation of the free base If the reaction is performed under basic conditions, the hydrochloride salt will be converted to the free base. The free amine is more nucleophilic and may participate in side reactions or be more prone to oxidative degradation.If possible, perform the reaction under neutral or slightly acidic conditions. If basic conditions are required, consider adding the base at a lower temperature and using the free base immediately after its formation.
Incompatibility with reaction components The compound may be reacting with other reagents or the solvent, especially if strong oxidizing agents are present.Review all reaction components for potential incompatibilities. Consider performing a small-scale control experiment to assess the stability of the starting material under the reaction conditions without other key reagents.

Issue 2: I observe unexpected peaks in my analytical data (NMR, LC-MS) after dissolving the compound.

This issue often points to degradation upon dissolution or during sample preparation. The following workflow can help identify the source of the instability.

G start Unexpected peaks observed in analytical data check_solvent Is the solvent protic or aprotic? start->check_solvent solution_protic Protic Solvent (e.g., water, methanol) check_solvent->solution_protic Protic solution_aprotic Aprotic Solvent (e.g., DMSO, DMF) check_solvent->solution_aprotic Aprotic check_ph What is the pH of the solution? ph_acidic Acidic/Neutral pH check_ph->ph_acidic ph_basic Basic pH check_ph->ph_basic check_temp Was the solution heated? temp_high Elevated Temperature check_temp->temp_high temp_rt Room Temperature check_temp->temp_rt degradation_pathway Consider potential degradation pathways: - Oxidation of the amine - Ether cleavage (unlikely under mild conditions) - Ring opening solution_protic->check_ph solution_aprotic->check_temp stable Compound is likely stable ph_acidic->stable free_base Formation of the more reactive free base ph_basic->free_base accelerated_degradation Accelerated degradation temp_high->accelerated_degradation temp_rt->stable unstable Degradation is likely unstable->degradation_pathway free_base->unstable accelerated_degradation->unstable

Caption: Troubleshooting workflow for unexpected analytical peaks.

Experimental Protocols

To minimize stability issues, follow these validated protocols for common procedures.

Protocol 1: Preparation of a Stock Solution
  • Environment: Perform all manipulations in a controlled environment with low humidity. If possible, use a glove box purged with an inert gas (e.g., nitrogen or argon).

  • Solvent Selection: Choose a solvent in which the compound is stable. For aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 4-6). For organic synthesis, anhydrous aprotic solvents like DMSO or DMF are often suitable.

  • Procedure: a. Allow the container of trans-4-Aminotetrahydrofuran-3-ol hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of the solid quickly and transfer it to a clean, dry volumetric flask. c. Add a portion of the chosen solvent and sonicate briefly if necessary to aid dissolution. d. Once dissolved, dilute to the final volume with the solvent. e. If not for immediate use, divide the stock solution into single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -20°C or lower, protected from light.

Protocol 2: In-situ Generation of the Free Base

For reactions requiring the free amine, it is best to generate it in situ just before use.

  • Setup: In a reaction vessel under an inert atmosphere, dissolve the trans-4-Aminotetrahydrofuran-3-ol hydrochloride in an appropriate anhydrous solvent.

  • Base Addition: Cool the solution in an ice bath (0°C). Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Reaction: Stir the mixture at 0°C for 15-30 minutes. The resulting solution containing the free base is now ready for use in the subsequent reaction step.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the most likely routes of decomposition based on the functional groups present.

G parent trans-4-Aminotetrahydrofuran-3-ol (as free base) oxidation_product Oxidative Degradation Products (e.g., imine, ring-opened products) parent->oxidation_product Oxidation hydrolysis_product Acid-Catalyzed Ring Opening (under harsh conditions) parent->hydrolysis_product Hydrolysis oxidizing_agent Oxidizing Agent oxidizing_agent->oxidation_product strong_acid_heat Strong Acid + Heat strong_acid_heat->hydrolysis_product

Caption: Potential degradation pathways of the free base.

References

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available from: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available from: [Link]

  • Tetrahydrofuran - Safety Data Sheet. Carl ROTH. Available from: [Link]

  • Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712. PubChem. Available from: [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available from: [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. ResearchGate. Available from: [Link]

  • Safety Data Sheet: tetrahydrofuran. Chemos GmbH&Co.KG. Available from: [Link]

  • Hydrolysis of Hemicellulose and Derivatives—A Review of Recent Advances in the Production of Furfural. PMC - NIH. Available from: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available from: [Link]

  • Tetrahydrofuran - Wikipedia. Wikipedia. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Aminotetrahydrofurans

Welcome to the comprehensive troubleshooting guide for the synthesis of substituted aminotetrahydrofurans. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of substituted aminotetrahydrofurans. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Substituted tetrahydrofurans are prevalent structural motifs in a wide array of natural products and biologically active molecules, making their efficient synthesis a critical endeavor.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

Section 1: Reaction Yield and Purity Issues

This section addresses common problems related to achieving high yields and purity of the desired aminotetrahydrofuran products.

Q1: My intramolecular aminocyclization of an amino alcohol is resulting in a low yield of the desired aminotetrahydrofuran. What are the likely causes and how can I improve it?

A1: Low yields in intramolecular aminocyclizations to form tetrahydrofurans are frequently traced back to several key factors: inefficient activation of the hydroxyl group, competing side reactions, or unfavorable reaction kinetics.

  • Inefficient Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. For the cyclization to proceed via an S(_N)2 mechanism, it must be activated.

    • Troubleshooting:

      • Acid Catalysis: In many cases, a Brønsted or Lewis acid catalyst is employed to protonate the hydroxyl group, converting it into a better leaving group (water). However, strong acidic conditions can sometimes lead to undesired side reactions like elimination or rearrangement.[1] A careful screening of acid catalysts (e.g., TsOH, Sc(OTf)(_3), FeCl(_3)) and reaction conditions is recommended.

      • Conversion to a Better Leaving Group: Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate, mesylate) or a halide, which are excellent leaving groups for intramolecular S(_N)2 displacement by the amine.

  • Competing Intermolecular Reactions: At high concentrations, the amino alcohol starting material can react with another molecule of itself, leading to dimers or polymers instead of the desired intramolecular cyclization product.

    • Troubleshooting: Employing high-dilution conditions can significantly favor the intramolecular pathway. This is achieved by adding the substrate slowly to a large volume of solvent.

  • Side Reactions:

    • Oxidation: Some catalytic systems, particularly those employing ruthenium complexes, can lead to the oxidation of the intermediate imine to an amide (lactam), especially in the presence of a hydrogen acceptor.[2][3] The addition of water can sometimes favor the formation of the cyclic amine.[2][3]

    • Elimination: If the substrate has acidic protons beta to the hydroxyl group, elimination to form an unsaturated open-chain product can be a competing pathway, especially under harsh acidic or basic conditions.

Q2: I am observing significant amounts of impurities in my crude product after the synthesis of a substituted aminotetrahydrofuran. What are the common impurities and how can I purify my compound?

A2: The nature of impurities will depend on the specific synthetic route employed. However, some common culprits include unreacted starting materials, diastereomers of the desired product, and byproducts from side reactions.

  • Common Impurities:

    • Starting Materials: Incomplete conversion is a frequent issue. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction goes to completion.[4][5]

    • Diastereomers: If the synthesis creates new stereocenters, a mixture of diastereomers may be formed.[6] The diastereomeric ratio often depends on the reaction conditions and the substrate.[7]

    • Ring-Opened Products: Under certain conditions, particularly with harsh workups, the tetrahydrofuran ring can be susceptible to opening.[8]

    • Over-alkylation: In reductive amination approaches, the product secondary amine can sometimes react further with the aldehyde to form a tertiary amine.[9]

  • Purification Strategies:

    • Column Chromatography: This is the most common and effective method for separating the desired aminotetrahydrofuran from impurities.[8] Silica gel is a standard stationary phase, and a suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol with a small amount of triethylamine to prevent streaking of the amine) needs to be developed using TLC.

    • Acid-Base Extraction: Amines can be protonated with acid to form water-soluble salts. This allows for the separation of the basic aminotetrahydrofuran from non-basic impurities by partitioning between an acidic aqueous layer and an organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method to obtain a single diastereomer.

Purification Method Best For Considerations
Column Chromatography Separating compounds with different polarities (e.g., starting materials, byproducts, diastereomers).[8]Can be time-consuming and requires solvent optimization. Amines may streak on silica gel.
Acid-Base Extraction Separating basic amine products from neutral or acidic impurities.[9]Product must be stable to acidic and basic conditions.
Crystallization Purifying solid products and separating diastereomers.Requires a suitable solvent system for crystallization. Not applicable to oils.

Section 2: Stereochemical Control

Controlling the stereochemistry during the synthesis of substituted aminotetrahydrofurans is often a significant challenge. This section provides guidance on addressing issues related to diastereoselectivity.

Q3: My synthesis is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity of the reaction?

A3: Achieving high diastereoselectivity in aminotetrahydrofuran synthesis is highly dependent on the chosen synthetic strategy and reaction conditions. Here are some key factors to consider:

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters. Utilizing chiral starting materials is a common strategy for asymmetric synthesis.[10]

  • Reagent Control: The use of chiral catalysts or reagents can induce stereoselectivity. For instance, in reductive aminations, the choice of a bulky reducing agent can favor the approach from the less hindered face of the intermediate imine.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric outcome.

    • Lewis Acids: In reactions involving cyclic oxonium ion intermediates, Lewis acids can play a crucial role in controlling the stereochemistry of the nucleophilic attack.[1]

  • Mechanism-Specific Strategies:

    • For Intramolecular S(_N)2 Cyclizations: The stereochemistry is typically set by the configuration of the starting material, leading to an inversion of configuration at the carbon bearing the leaving group.

    • For [3+2] Cycloadditions: The stereoselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the substituents on the reactants.[11]

Workflow for Troubleshooting Low Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 3: Spectroscopic Characterization

Unambiguous characterization of the synthesized aminotetrahydrofurans is essential. This section provides guidance on interpreting spectroscopic data.

Q4: I am having difficulty confirming the structure and stereochemistry of my substituted aminotetrahydrofuran using NMR spectroscopy. What are the key NMR signals I should be looking for?

A4: NMR spectroscopy is a powerful tool for the structural elucidation of aminotetrahydrofurans. Both


H and 

C NMR, along with 2D techniques like COSY, HSQC, and NOESY, are invaluable.
  • 
    H NMR: 
    
    • Protons on the Tetrahydrofuran Ring: These typically appear in the range of 3.0-4.5 ppm. The protons adjacent to the oxygen atom are the most deshielded.

    • Protons Alpha to the Amino Group: These signals will also be shifted downfield.

    • Coupling Constants (J-values): The magnitude of the coupling constants between protons on the tetrahydrofuran ring can provide crucial information about their relative stereochemistry (cis or trans). Generally, trans-protons exhibit larger coupling constants than cis-protons.

  • 
    C NMR: 
    
    • Carbons Attached to Oxygen: These carbons resonate in the downfield region, typically between 60-90 ppm.

    • Carbons Attached to Nitrogen: These signals are also shifted downfield, usually in the range of 40-70 ppm.

    • DEPT-135: This experiment is useful for distinguishing between CH, CH(_2), and CH(_3) groups.[12]

  • 2D NMR Techniques:

    • COSY (

      
      H-
      
      
      
      H Correlation Spectroscopy):
      This experiment helps to identify which protons are coupled to each other, allowing for the tracing of the proton network within the molecule.
    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, aiding in the assignment of both

      
      H and 
      
      
      
      C signals.
    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical technique for determining stereochemistry. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. For example, a strong NOE between two protons on the same face of the tetrahydrofuran ring would suggest a cis relationship.

NMR Experiment Information Gained Application in Aminotetrahydrofuran Analysis

H NMR
Proton environment, coupling information.Determining the substitution pattern and relative stereochemistry through J-couplings.

C NMR
Carbon skeleton.Identifying the number of unique carbons and their chemical environment.
DEPT-135 Differentiating CH, CH(_2), and CH(_3) groups.[12]Confirming carbon assignments.
COSY

H-

H connectivity.
Establishing the spin systems within the molecule.
HSQC Direct

H-

C correlations.
Unambiguously assigning proton and carbon signals.
NOESY Through-space proton-proton proximity.Determining the relative stereochemistry (cis/trans isomers).

Section 4: Experimental Protocols

This section provides a general, illustrative protocol for a common synthetic route to aminotetrahydrofurans.

General Protocol for Reductive Amination to Form a Substituted Aminotetrahydrofuran

This protocol describes the synthesis of a substituted aminotetrahydrofuran from a ketone-substituted tetrahydrofuran and a primary amine.

Step 1: Imine Formation

  • Dissolve the ketone-substituted tetrahydrofuran (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.[9]

  • If necessary, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[9]

  • Stir the reaction mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.

Step 2: Reduction

  • Once imine formation is complete or has reached equilibrium, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq) portion-wise to the reaction mixture.[9] Using a mild reducing agent helps to avoid the reduction of the starting ketone.[9]

  • Continue to stir the reaction at room temperature until the reaction is complete, as indicated by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aminotetrahydrofuran.

G start Start imine_formation Step 1: Imine Formation - Ketone + Amine - Acid catalyst - Dehydrating agent start->imine_formation reduction Step 2: Reduction - Add mild reducing agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Step 3: Work-up - Quench reaction - Extraction reduction->workup purification Step 4: Purification - Column chromatography workup->purification product Final Product purification->product

Caption: Workflow for reductive amination protocol.

References

  • Mutsaers, P. H. A., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.
  • Burt, T. M., et al. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.
  • Mutsaers, P. H. A., et al. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • BenchChem (2025). common side reactions with (S)-1-(tetrahydrofuran-2-yl)ethanone. BenchChem.
  • MDPI (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. MDPI.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available at: [Link]

  • Benfatti, F., et al. (2011). Iron-Catalyzed [3 + 2] Annulation of Aminocyclopropanes with Aldehydes: Stereoselective Synthesis of Aminotetrahydrofurans. ResearchGate. Available at: [Link]

  • Wales, S. M., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. ResearchGate. Available at: [Link]

  • Chemcess (2024). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. Chemcess.
  • BenchChem (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem.
  • ResearchGate (n.d.). Strategy for synthesis of chiral 2,5‐disubstituted tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • University of Rochester (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Jackson, J. A., et al. (2020). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, and 10‐spin systems using the ANATOLIA program. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Rochester (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • BenchChem (2025). Addressing issues of low diastereoselectivity in tetrahydrofuran synthesis. BenchChem.

Sources

Optimization

Preventing racemization during the synthesis of chiral aminotetrahydrofurans

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of chiral aminotetrahydrofurans. This resource is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral aminotetrahydrofurans. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the stereoselective synthesis of these valuable scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and maintain stereochemical integrity in your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the prevention of racemization during the synthesis of chiral aminotetrahydrofurans.

Q1: What are the primary causes of racemization during the synthesis of chiral aminotetrahydrofurans?

A1: Racemization, the conversion of an optically active compound into an optically inactive racemic mixture, is a significant challenge in the synthesis of chiral molecules.[1] In the context of aminotetrahydrofuran synthesis, racemization can occur through several mechanisms:

  • Enolate Formation: If a stereocenter is adjacent to a carbonyl group, base-mediated deprotonation can form a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a racemic mixture.[1]

  • Carbocation Intermediates: Reactions proceeding through a carbocation intermediate, such as certain SN1 type reactions, can lead to racemization as the planar carbocation can be attacked from either side by a nucleophile.[1][2]

  • Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic conditions can promote racemization by providing sufficient energy to overcome the activation barrier for epimerization.[3]

  • Inappropriate Protecting Groups: The choice of protecting group for the amine functionality is crucial. Some protecting groups, under certain cleavage conditions, can facilitate racemization.[3][4]

Q2: How can I choose the right protecting group to prevent racemization of the amine stereocenter?

A2: The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and removable under mild conditions that do not induce racemization.[4] For amines, carbamates are a popular choice due to their stability and predictable cleavage patterns.[3]

  • Boc (tert-Butoxycarbonyl): This group is stable to a wide range of conditions and is typically removed with mild acid (e.g., TFA), which is less likely to cause racemization compared to harsh basic conditions.[3][5]

  • Cbz (Carbobenzyloxy): The Cbz group is also widely used and is removed by catalytic hydrogenation (e.g., H₂/Pd-C), a neutral and mild method that preserves stereochemistry.[3][5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): While effective, the Fmoc group is removed under basic conditions (e.g., piperidine), which can sometimes lead to racemization, especially if the adjacent carbon is acidic.[3][5] Careful optimization of the deprotection conditions is necessary when using Fmoc.

Q3: What general strategies can be employed for the enantioselective synthesis of aminotetrahydrofurans?

A3: Several robust strategies exist to synthesize chiral aminotetrahydrofurans with high stereocontrol:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the target molecule.[6][7][8] This method often involves straightforward transformations that preserve the initial stereochemistry.

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can induce high levels of stereoselectivity in the formation of the tetrahydrofuran ring or the installation of the amino group.[9][10][11][12]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[13]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de) in the Final Product

Possible Cause 1.1: Racemization during a substitution reaction.

  • Causality: If your synthesis involves an intramolecular SN2 reaction to form the tetrahydrofuran ring, competing SN1 pathways can lead to racemization.[2] This is more likely if the electrophilic carbon is sterically hindered or if the reaction conditions favor carbocation formation (e.g., polar protic solvents, high temperatures).

  • Troubleshooting & Optimization:

    • Solvent Choice: Use aprotic polar solvents like THF or DMF to disfavor the formation of carbocation intermediates.[14][15] Studies have shown that THF can suppress racemization more effectively than DMF in some cases.[15]

    • Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures disfavor the higher activation energy SN1 pathway.

    • Leaving Group: Employ a good leaving group (e.g., tosylate, mesylate, or triflate) to promote the SN2 reaction.

Possible Cause 1.2: Epimerization of a stereocenter alpha to a carbonyl group.

  • Causality: The use of a strong base can lead to the formation of a planar enolate, resulting in the loss of stereochemical information at the α-carbon.[1]

  • Troubleshooting & Optimization:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures (e.g., -78 °C) to achieve kinetic deprotonation.[13]

    • Reaction Time: Minimize the reaction time to reduce the opportunity for enolate equilibration.

    • Protecting Group Strategy: If possible, modify the synthetic route to avoid having a stereocenter adjacent to a carbonyl group during base-sensitive steps.

Possible Cause 1.3: Racemization during amine deprotection.

  • Causality: The conditions used to remove the amine protecting group may be too harsh, leading to racemization. For example, strong bases used to remove Fmoc can cause epimerization.

  • Troubleshooting & Optimization:

    • Milder Deprotection Reagents: If using an Fmoc group, consider using a milder base or a shorter reaction time.

    • Alternative Protecting Groups: If racemization persists, switch to a protecting group that can be removed under milder, non-basic conditions, such as Boc (acid-labile) or Cbz (hydrogenolysis).[3][5]

III. Experimental Protocols & Data

Protocol 1: Stereoretentive Intramolecular Cyclization via SN2

This protocol describes a general procedure for the formation of a chiral aminotetrahydrofuran via an intramolecular SN2 reaction, minimizing racemization.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the precursor alcohol with the desired stereochemistry and a suitable leaving group (e.g., tosylate) at the appropriate position for a 5-exo-tet cyclization. The amine should be protected with a Boc group.

  • Cyclization:

    • Dissolve the substrate in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Influence of Reaction Parameters on Stereochemical Outcome
ParameterCondition ACondition BRationale for Stereochemical Control
Solvent THFMethanolAprotic THF disfavors SN1 pathways, preserving stereochemistry. Protic methanol can stabilize carbocation intermediates, leading to potential racemization.
Temperature 0 °C to RT60 °C (Reflux)Lower temperatures favor the kinetically controlled SN2 reaction over the thermodynamically favored SN1 pathway.
Base NaHNaOHThe non-nucleophilic NaH deprotonates the alcohol without competing in substitution reactions. NaOH is a stronger nucleophile and can lead to side reactions.

IV. Visualizing Reaction Pathways

Diagram 1: SN1 vs. SN2 Pathways in Tetrahydrofuran Formation

G cluster_SN2 SN2 Pathway (Stereoretentive) cluster_SN1 SN1 Pathway (Racemizing) Start_SN2 Chiral Precursor TS_SN2 Backside Attack (Inversion of Configuration) Start_SN2->TS_SN2 Nu:- Product_SN2 Enantiopure Aminotetrahydrofuran TS_SN2->Product_SN2 Start_SN1 Chiral Precursor Carbocation Planar Carbocation (Achiral) Start_SN1->Carbocation -LG Product_R R-Enantiomer Carbocation->Product_R Nu:- (Top Attack) Product_S S-Enantiomer Carbocation->Product_S Nu:- (Bottom Attack)

Caption: SN2 vs. SN1 pathways in tetrahydrofuran synthesis.

Diagram 2: Workflow for Troubleshooting Low Enantiomeric Excess

G Start Low ee/de Observed Check_Step Identify Potential Racemization Step Start->Check_Step Substitution Substitution Reaction? Check_Step->Substitution Yes Base_Mediated Base-Mediated Step? Check_Step->Base_Mediated Yes Deprotection Deprotection Step? Check_Step->Deprotection Yes Sub_Solvent Optimize Solvent (Aprotic) Substitution->Sub_Solvent Sub_Temp Lower Temperature Substitution->Sub_Temp Sub_LG Use Better Leaving Group Substitution->Sub_LG Base_Type Use Non-nucleophilic, Sterically Hindered Base Base_Mediated->Base_Type Base_Temp Lower Temperature (-78 °C) Base_Mediated->Base_Temp Dep_Cond Use Milder Deprotection Conditions Deprotection->Dep_Cond Dep_PG Change Protecting Group (e.g., Boc, Cbz) Deprotection->Dep_PG End Achieved High ee/de Sub_Solvent->End Sub_Temp->End Sub_LG->End Base_Type->End Base_Temp->End Dep_Cond->End Dep_PG->End

Caption: Troubleshooting workflow for low enantiomeric excess.

V. References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2019). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Obregón, E. B., Rost, L. G., Kocemba, I. R., Kristensen, A., McLeod, D. A., & Jørgensen, K. A. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases. Angewandte Chemie International Edition. Retrieved from [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry. Retrieved from [Link]

  • Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Amino Acid-Protecting Groups - ResearchGate. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. (2016). Amino Acids. Retrieved from [Link]

  • Racemization - Wikipedia. (n.d.). Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. (n.d.). RSC Publishing. Retrieved from [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC - NIH. (n.d.). Retrieved from [Link]

  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. (2015). Chemistry – A European Journal. Retrieved from [Link]

  • A Highly Stereoselective Synthesis of Tetrahydrofurans. (2017). Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (2023). Retrieved from [Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (2020). Chemical Communications. Retrieved from [Link]

  • Stereoselective Synthesis of Substituted Tetrahydrofurans and Studies of Myrmicarin Alkaloids. (2006). Retrieved from

  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2007). Tetrahedron. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of trans-4-Aminotetrahydrofuran-3-ol Hydrochloride

Welcome to the technical support center for the synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

trans-4-Aminotetrahydrofuran-3-ol hydrochloride and its derivatives are valuable building blocks in medicinal chemistry, serving as monosaccharide mimetics and amino acid surrogates.[1] Achieving a reproducible and efficient synthesis on a larger scale is critical for advancing drug discovery programs. However, scaling up organic syntheses presents numerous challenges, from maintaining reaction yields and purity to ensuring process safety.[2][3] This resource aims to address these challenges with practical, experience-driven insights.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions that arise during the synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride.

Q1: What are the most common starting materials for the synthesis of 3-aminotetrahydrofuran derivatives?

Common starting materials include commercially available chiral precursors like (S)-3-hydroxytetrahydrofuran or L-aspartic acid.[4] The choice of starting material often depends on the desired stereochemistry and the overall synthetic strategy. For instance, a multi-step synthesis starting from L-aspartic acid can yield (S)-3-aminotetrahydrofuran hydrochloride through steps including acylation, esterification, reduction, cyclization, and hydrolysis.[4]

Q2: Why are protecting groups necessary in this synthesis, and which ones are typically used?

Protecting groups are crucial for preventing unwanted side reactions with the amine and hydroxyl functional groups.[5][6] For the amino group, carbamates like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are widely used.[5][7] These groups temporarily reduce the nucleophilicity of the amine, allowing other reactions to occur selectively.[5] For the hydroxyl group, common protecting groups include benzyl (Bzl) ethers or silyl ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group strategy, particularly an orthogonal one where groups can be removed under different conditions, is vital for complex syntheses.[5]

Q3: What are the key challenges when scaling up the synthesis from bench to pilot plant?

Scaling up introduces challenges related to heat and mass transfer, mixing efficiency, and reaction kinetics.[2] An exothermic reaction that is easily managed in a small flask can become a significant safety hazard at a larger scale.[2][8] Additionally, maintaining consistent product quality and yield can be difficult due to variations in temperature control and stirring.[2] Thorough process hazard analysis and optimization of reaction parameters are essential for a successful scale-up.[2]

Q4: How can the final product, trans-4-Aminotetrahydrofuran-3-ol hydrochloride, be effectively purified on a large scale?

Large-scale purification often relies on crystallization. The hydrochloride salt form of the product generally exhibits good crystallinity, which facilitates isolation and purification. The process typically involves dissolving the crude product in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH. It is important to carefully select the crystallization solvent to ensure high recovery of the desired trans-isomer and efficient removal of impurities, including the cis-isomer.[9][10]

Q5: What analytical techniques are recommended for monitoring the reaction and ensuring the final product's purity?

A combination of analytical techniques is essential.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and check for the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation and determining the stereochemistry of the product.

  • Mass Spectrometry (MS) confirms the molecular weight of the product.

  • Chiral HPLC can be employed to determine the enantiomeric purity of the final compound.

II. Troubleshooting Guide

This section delves into specific problems that may be encountered during the synthesis and provides systematic approaches to resolve them.

Problem 1: Low Yield in the Ring-Formation Step

Symptoms:

  • The reaction does not go to completion, as indicated by TLC or HPLC showing significant amounts of starting material.

  • The isolated yield of the tetrahydrofuran derivative is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Cyclization Conditions The intramolecular SN2 reaction to form the tetrahydrofuran ring is sensitive to reaction conditions.[11] Factors like solvent, temperature, and base can significantly impact the reaction rate and yield.Optimize Reaction Conditions: Experiment with different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., NaH, K₂CO₃, Et₃N). Gradually increasing the reaction temperature may also improve the rate, but monitor for byproduct formation.
Poor Leaving Group The efficiency of the intramolecular nucleophilic substitution depends on the quality of the leaving group on the carbon chain.Use a Better Leaving Group: If using a hydroxyl precursor, convert it to a better leaving group such as a tosylate (OTs), mesylate (OMs), or halide (Br, I) prior to the cyclization step.
Side Reactions At elevated temperatures or with strong bases, elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.Milder Conditions: Employ milder bases and lower reaction temperatures. If possible, use a base that is just strong enough to deprotonate the nucleophile.
Reagent Purity Impurities in starting materials or reagents can interfere with the reaction.Verify Reagent Quality: Ensure all starting materials and reagents are of high purity and are properly stored. For example, anhydrous solvents are often necessary.
Problem 2: Difficulty in Removing Protecting Groups

Symptoms:

  • Incomplete deprotection, with starting material or partially deprotected intermediates remaining in the reaction mixture.

  • Degradation of the target molecule during the deprotection step.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Deprotection Conditions The chosen deprotection method may not be suitable for the specific protecting group or may be too harsh for the substrate.Select Appropriate Reagents: For Boc groups, acidic conditions (e.g., TFA in DCM, HCl in dioxane) are typically used. For Fmoc groups, basic conditions (e.g., piperidine in DMF) are employed.[5] For benzyl ethers, catalytic hydrogenation is a common method.
Catalyst Poisoning In catalytic hydrogenation for debenzylation, trace impurities (e.g., sulfur compounds) can poison the catalyst (e.g., Pd/C), rendering it inactive.Purify Substrate and Use Fresh Catalyst: Ensure the substrate is free from catalyst poisons. Use a fresh batch of high-quality catalyst. Increasing the catalyst loading or pressure may also be beneficial.
Steric Hindrance The protecting group may be sterically hindered, making it difficult for the deprotection reagent to access the reactive site.More Forcing Conditions or Different Protecting Group: If mild conditions fail, cautiously increase the reaction temperature or reagent concentration. In future syntheses, consider a less sterically hindered protecting group.
Problem 3: Poor Stereoselectivity (Contamination with cis-isomer)

Symptoms:

  • NMR analysis of the final product shows signals corresponding to both the desired trans-isomer and the undesired cis-isomer.

  • Difficulty in purifying the trans-isomer from the cis-isomer by crystallization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Non-Stereospecific Reaction The key bond-forming step that sets the stereochemistry may not be sufficiently stereoselective.Modify the Synthetic Route: Consider a synthetic strategy that employs a stereospecific reaction, such as an SN2 reaction on a chiral epoxide or a diastereoselective reduction.
Epimerization Under certain conditions (e.g., strongly acidic or basic), one of the stereocenters may be prone to epimerization, leading to a mixture of diastereomers.Use Milder Conditions: Avoid harsh acidic or basic conditions, especially during workup and purification steps. Buffer the reaction mixture if necessary.
Inefficient Purification The chosen purification method may not be adequate to separate the diastereomers.Optimize Purification: If crystallization is not effective, consider column chromatography. For large-scale purification, simulated moving bed (SMB) chromatography can be an option for separating stereoisomers.

III. Experimental Workflow & Data

Generalized Synthetic Pathway

A common approach to synthesizing trans-4-Aminotetrahydrofuran-3-ol involves the stereoselective opening of an epoxide followed by cyclization.

G cluster_0 Synthesis of trans-4-Aminotetrahydrofuran-3-ol Start Chiral Starting Material (e.g., Glycidol derivative) Step1 Epoxide Opening (with an amine nucleophile) Start->Step1 1. Nucleophilic attack Step2 Protection of Amino Group (e.g., Boc anhydride) Step1->Step2 2. Intermediate stabilization Step3 Intramolecular Cyclization (Base-mediated) Step2->Step3 3. Ring formation Step4 Deprotection (Acidic conditions) Step3->Step4 4. Removal of protecting group Final trans-4-Aminotetrahydrofuran-3-ol Hydrochloride Step4->Final 5. Salt formation and isolation

Caption: Generalized workflow for the synthesis of trans-4-Aminotetrahydrofuran-3-ol.

Key Process Parameters for Scale-Up

When scaling up, it is crucial to monitor and control several key parameters to ensure consistency and safety.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Reaction Temperature Easily controlled with heating mantles and ice baths.Requires jacketed reactors with precise temperature control systems.Exothermic reactions need careful monitoring to prevent thermal runaway.[2]
Mixing Magnetic or overhead stirring is usually sufficient.Requires powerful overhead stirrers with appropriately designed impellers.Inefficient mixing can lead to localized "hot spots," concentration gradients, and reduced yields.[2]
Reagent Addition Rate Often added in one portion or quickly via dropping funnel.Slow, controlled addition using pumps is necessary to manage heat evolution.A rapid addition of a reactive reagent can cause a dangerous exotherm.
Workup and Isolation Simple liquid-liquid extractions and rotary evaporation.Requires large-scale extraction vessels and filtration equipment.Phase separation can be slower, and handling large volumes of solvents poses safety risks.
Purification Column chromatography is common.Crystallization is the preferred method for large quantities.Developing a robust crystallization process is critical for achieving high purity and yield.

IV. Conclusion

The successful scale-up of the synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a multifaceted challenge that requires a deep understanding of the underlying chemistry and chemical engineering principles.[2][3] By anticipating potential issues and systematically troubleshooting problems as they arise, researchers can develop a robust and efficient process suitable for larger-scale production. This guide provides a foundation for addressing common hurdles, but it is essential to tailor these strategies to the specific synthetic route and available equipment.

V. References

  • Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]

  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers in Chemistry. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Protecting group. Wikipedia. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Ring-Opening Reactions of Tetrahydrofuran versus Alkyne Complexation by Group 4 Metallocene Complexes Leading to General Consequences for Synthesis and Reactions of Metallocene Complexes. Organometallics. [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]

  • trans-4-Amino-tetrahydro-furan-3-ol. PubChem. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses. [Link]

  • Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate. [Link]

  • TRANS-4-AMINOTETRAHYDROFURAN-3-OL HYDROCHLORIDE (1 x 1 g). Alchimica. [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]

  • Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[8][8]-Rearrangements of Silanol Epoxides. National Institutes of Health. [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. [Link]

  • Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. Google Patents.

  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem. [Link]

  • Processes for the preparation of cis-4-[[2-{(3s,4r)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. Google Patents.

  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.

  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.

Sources

Optimization

Technical Support Center: Catalyst Selection for Tetrahydrofuran Derivative Synthesis

Welcome to the technical support center for the synthesis of tetrahydrofuran (THF) derivatives. As a core structural motif in numerous natural products, pharmaceuticals, and advanced materials, the controlled synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydrofuran (THF) derivatives. As a core structural motif in numerous natural products, pharmaceuticals, and advanced materials, the controlled synthesis of substituted tetrahydrofurans is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions regarding the strategic selection of catalysts for THF synthesis.

Q1: What are the primary catalytic strategies for synthesizing substituted tetrahydrofurans?

The construction of the THF ring is typically achieved through intramolecular cyclization of a linear precursor or via cycloaddition reactions. The choice of catalyst is intrinsically linked to the chosen strategy. Key catalytic approaches include:

  • Acid Catalysis (Brønsted or Lewis): This is a classic and effective method, particularly for the intramolecular cyclization of alcohols onto an activated double bond (Prins cyclization) or the dehydration of 1,4-diols.[3][4] Triflic acid (TfOH) is a powerful catalyst for Prins cyclizations, affording functionalized THFs with high regioselectivity.[3]

  • Transition Metal Catalysis: Metals like palladium, rhodium, copper, and gold are versatile catalysts that enable a wide array of transformations. Palladium, in particular, is widely used for intramolecular allylic alkylations and carboalkoxylation reactions to form both C-C and C-O bonds in a single step.[5][6][7] These methods often offer high levels of stereocontrol.

  • [3+2] Cycloadditions and Annulations: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered THF ring. Rhodium-catalyzed reactions of diazo compounds with aldehydes are a common example.[5] Annulations using strained-ring substrates like cyclopropanes can also yield highly substituted THFs, often catalyzed by Lewis acids such as Sn(OTf)₂.[5][6]

  • Enantioselective Catalysis: For the synthesis of chiral THF derivatives, asymmetric catalysis is essential. This is typically achieved by using a chiral catalyst, which can be a metal complex with a chiral ligand (e.g., Pd with a phosphoramidite ligand) or a chiral organocatalyst like an imidodiphosphoric acid.[1][8] These methods can provide access to products with high enantiomeric excess (ee).[1][2]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

The decision between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[9][10][11] Homogeneous catalysts are in the same phase as the reactants, while heterogeneous catalysts are in a different phase.[11]

Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Well-defined, single-site catalysts.[12]Often have multiple types of active sites on a surface.[12]
Selectivity Generally higher due to well-defined active sites and tunable ligands.[10][12]Can be lower, though can be improved with advanced material design.
Reaction Conditions Often milder temperatures and pressures.[10]May require higher temperatures and pressures.[10]
Catalyst Separation Difficult and often costly; may require extraction or distillation.[9][10]Simple separation via filtration.[10][11]
Recyclability Often difficult and expensive.[12]Generally straightforward and cost-effective.[10][12]
Mass Transfer No mass transfer limitations.[9]Reaction rate can be limited by diffusion of reactants to the surface.[12]
Industrial Application Limited due to separation challenges.[9]Widely used in industrial processes.[9]

Expert Insight: For discovery and development phases where high selectivity and rapid screening of conditions are paramount, homogeneous catalysts are often preferred. For large-scale production where cost and catalyst recovery are critical drivers, developing a heterogeneous system is a primary goal.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of THF derivatives.

Problem: My reaction is resulting in a low diastereomeric ratio (d.r.) or enantiomeric excess (ee).

Low stereoselectivity is a frequent challenge that can often be traced to several key reaction parameters. A systematic evaluation is crucial for optimization.[13]

Q3: What are the primary factors I should investigate to improve stereoselectivity?

A3: The stereochemical outcome of your reaction is governed by the energetic differences between the transition states leading to the different stereoisomers. The following factors are the most influential:

  • Catalyst and Ligand Choice: This is the most critical factor in asymmetric catalysis. The chiral environment created by the catalyst dictates the facial selectivity of the reaction. For metal-catalyzed reactions, the structure of the chiral ligand is paramount.[1] For instance, in palladium-catalyzed cycloadditions, bulky phosphoramidite ligands have proven effective.[1] In organocatalysis, confined chiral acids like imidodiphosphoric acids can create a highly organized transition state, leading to excellent stereoselectivity.[8]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the small energy difference between competing diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product. However, this often comes at the cost of a slower reaction rate.

  • Solvent System: The solvent can influence the conformation of the substrate and the catalyst, as well as the stability of the transition states. A change in solvent polarity or coordinating ability can have a dramatic effect on stereoselectivity. It is often worthwhile to screen a range of solvents (e.g., toluene, cyclohexane, CH₂Cl₂, THF).

  • Substrate Structure: The inherent structural and conformational biases of your starting material play a significant role. Steric and electronic interactions within the substrate can either reinforce or oppose the directing effect of the catalyst.[13]

Troubleshooting Workflow for Poor Stereoselectivity

The following decision tree provides a systematic approach to optimizing reaction stereoselectivity.

G start Low d.r. or ee Observed catalyst Step 1: Re-evaluate Catalyst/Ligand - Is the ligand optimal? - Screen a library of related ligands. - Verify catalyst/ligand purity and integrity. start->catalyst temp Step 2: Optimize Temperature - Lower the reaction temperature in increments (e.g., RT -> 0°C -> -20°C). - Monitor reaction time vs. selectivity. catalyst->temp No significant improvement success Desired Stereoselectivity Achieved catalyst->success Improvement observed solvent Step 3: Screen Solvents - Test solvents with varying polarity (e.g., Toluene, CH2Cl2, Hexane, THF). - Consider coordinating vs. non-coordinating solvents. temp->solvent No significant improvement temp->success Improvement observed additives Step 4: Evaluate Additives - Add molecular sieves to remove trace water. - Consider co-catalysts or Lewis acid/base additives. solvent->additives No significant improvement solvent->success Improvement observed additives->success Improvement observed

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Problem: My catalyst appears to be inactive or shows low conversion.

Q4: My transition metal catalyst isn't working. What are the common causes of deactivation?

A4: Catalyst deactivation can be frustrating. Before re-running the reaction, consider these common culprits:

  • Substrate and Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons. Common poisons for transition metals include sulfur, thiols, and unremoved protecting groups. Ensure all materials are rigorously purified.

  • Atmosphere Control: Many organometallic catalysts, particularly those involving Pd(0) or other low-valent metals, are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware. Peroxides in solvents like THF can also be problematic.[14]

  • Incorrect Catalyst Pre-activation: Some catalysts require an in situ activation step (e.g., reduction of a Pd(II) precatalyst to the active Pd(0) species). Ensure this step is performed correctly according to the literature procedure.

  • Ligand Degradation: The ligands that stabilize the metal center can degrade under the reaction conditions, especially at elevated temperatures. This can lead to the formation of inactive metal nanoparticles (e.g., palladium black).

  • Solvent Choice: The solvent must be appropriate for the catalyst system. For example, some catalysts may have poor solubility in non-polar solvents, preventing them from participating in the reaction. Tetrahydrofuran (THF) is a common solvent in these reactions.[15]

Part 3: Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for a common transformation.

Protocol: TfOH-Catalyzed Diastereoselective Prins Cyclization

This protocol describes the synthesis of a substituted tetrahydrofuran from a homoallylic alcohol and an aldehyde, adapted from a procedure by Zhao et al.[3] This method is notable for being metal-free.[3]

Objective: To synthesize a 2,4-disubstituted tetrahydrofuran derivative with high diastereoselectivity.

Materials:

  • 1-(4-bromophenyl)-4-methylpent-3-en-1-ol (Substrate 1, 1.0 mmol)

  • 4-bromobenzaldehyde (Substrate 2, 1.0 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 9 μL)

  • Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂), add 1-(4-bromophenyl)-4-methylpent-3-en-1-ol (255 mg, 1 mmol) and 4-bromobenzaldehyde (185 mg, 1 mmol). Dissolve the solids in 4 mL of anhydrous CH₂Cl₂.

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Prepare a stock solution of the catalyst by adding TfOH (9 μL, 0.1 mmol) to 1 mL of anhydrous CH₂Cl₂. Add this catalyst solution dropwise to the reaction mixture at 0 °C.

    • Causality Check: Dropwise addition at low temperature is crucial to control the initial exothermic reaction and prevent potential side reactions or degradation of the starting materials.

  • Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C. Stir for 3 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Analysis: Purify the crude residue by flash column chromatography (eluent: petroleum ether-EtOAc = 60:1) to afford the desired tetrahydrofuran derivative as a yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

    • Expected Outcome: The procedure reported by the authors yielded the product in 91% yield.[3]

References

  • Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective Synthesis of Substituted Tetrahydrofurans through Prins Cyclization. Thieme. Available at: [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]

  • Effective synthesis of 2,5-disubstituted tetrahydrofurans from glycerol by catalytic alkylation of ketones. Lookchem. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • tetrahydrofuran. Organic Syntheses. Available at: [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI. Available at: [Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of tetrahydrofuran derivatives via enantioselective intramolecular oxidative hydrofunctionalization. ResearchGate. Available at: [Link]

  • Homogeneous vs Heterogeneous Catalysts. University of Illinois Urbana-Champaign. Available at: [Link]

  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. Available at: [Link]

  • Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. National Institutes of Health (NIH). Available at: [Link]

  • Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Royal Society of Chemistry. Available at: [Link]

  • Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. MDPI. Available at: [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Royal Society of Chemistry. Available at: [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Royal Society of Chemistry. Available at: [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Organic Syntheses Procedure - Tetrahydrofuran Purification. Organic Syntheses. Available at: [Link]

  • Homogeneous and heterogeneous catalysis. Fiveable. Available at: [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. Available at: [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Stereochemical Assignment of trans-4-Aminotetrahydrofuran-3-ol Hydrochloride: A Comparative Guide to X-ray Crystallography

Abstract The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to its biological activity.[1] Stereoisomers of the same molecule can exhibit dramatically different...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to its biological activity.[1] Stereoisomers of the same molecule can exhibit dramatically different pharmacological and toxicological profiles.[2] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for validating the structure of key chiral building blocks, using trans-4-Aminotetrahydrofuran-3-ol hydrochloride as a case study. We will detail the experimental workflow, present key structural data, and offer a comparative perspective against solution-state analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require unambiguous stereochemical assignment for their molecules of interest.

The Critical Role of Stereochemistry in Drug Development

In pharmaceutical sciences, the three-dimensional shape of a molecule is not a trivial detail; it is a critical determinant of its function.[3] Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the interaction between a drug and its target is highly dependent on the drug's stereochemistry.[4] A molecule and its non-superimposable mirror image (enantiomer) can have vastly different biological effects—one may be therapeutic while the other is inactive or even harmful.[2]

Therefore, the unambiguous confirmation of a molecule's relative and absolute stereochemistry is a cornerstone of modern drug development.[5] This is particularly true for chiral synthons like 4-Aminotetrahydrofuran-3-ol, a versatile building block used in the synthesis of more complex pharmaceutical agents. Misassignment of its stereochemistry could lead to the development of an incorrect final compound, wasting significant resources and potentially leading to safety concerns. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution image of a molecule's three-dimensional structure.[6]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[6][7] It provides precise and accurate 3D coordinates of all atoms, allowing for the unequivocal determination of bond lengths, bond angles, and, most importantly for this topic, the absolute configuration of stereocenters.

The process relies on irradiating a well-ordered single crystal with X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be reconstructed, revealing the precise arrangement of the atoms.[8]

Experimental Workflow for SCXRD Analysis

The journey from a powdered sample to a fully resolved crystal structure involves several critical steps. Each step is designed to ensure the highest quality data is obtained for an unambiguous structure solution.

SCXRD_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement A Salt Formation: trans-4-Aminotetrahydrofuran-3-ol + HCl B Crystallization Screening: Slow Evaporation / Vapor Diffusion A->B Dissolve in solvent A->B C Harvest & Mount Suitable Single Crystal B->C Microscopic selection B->C D Mount on Diffractometer & Cool to 100 K C->D C->D E X-ray Data Collection (Diffraction Images) D->E Irradiate with X-rays D->E F Data Reduction & Integration E->F Process raw data E->F G Structure Solution (e.g., Direct Methods) F->G F->G H Structure Refinement (Least-Squares Fitting) G->H Assign atoms to e-density G->H I Final Validation & CIF Generation H->I Check quality metrics H->I

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

The following protocol outlines a standard procedure for obtaining the crystal structure of a small-molecule hydrochloride salt like trans-4-Aminotetrahydrofuran-3-ol hydrochloride.[9][10]

Step 1: Salt Formation and Crystallization

  • Dissolve the freebase, trans-4-Aminotetrahydrofuran-3-ol, in a suitable anhydrous solvent such as diethyl ether or ethanol.

  • Slowly add one molar equivalent of a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Perform a crystallization screen. A common and effective method is slow evaporation. Dissolve the salt in a minimal amount of a polar solvent (e.g., methanol, ethanol/water mixture) in a small vial.

  • Cover the vial with a cap or parafilm pierced with a few small holes. Allow the solvent to evaporate slowly over several days in a vibration-free environment. Crystals will form as the solution becomes supersaturated.

Step 2: Crystal Selection and Mounting

  • Under a microscope, identify single crystals that are well-formed, transparent, and free of defects. Ideal dimensions are typically 0.1-0.3 mm.[9]

  • Carefully select a suitable crystal and mount it on a cryo-loop using a minimal amount of cryo-protectant oil.

  • Attach the loop to a goniometer head.

Step 3: Data Collection

  • Mount the goniometer head onto the diffractometer.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (typically 100 K) with a cryostream. This minimizes atomic thermal vibrations and leads to higher quality diffraction data.[9]

  • Collect a series of diffraction images while rotating the crystal, ensuring complete and redundant data are measured.

Step 4: Structure Solution and Refinement

  • The collected diffraction data is processed to yield a set of structure factors.

  • The structure is "solved" using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined using least-squares algorithms.

  • The final model is validated by checking various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure it accurately represents the experimental data.

Crystallographic Data and Structural Validation

The output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key parameters from the analysis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride would be summarized as follows.

Table 1: Illustrative Crystallographic Data (Note: This data is representative for a small organic hydrochloride salt and serves for illustrative purposes.)

ParameterValueSignificance
Chemical FormulaC₄H₁₀ClNO₂Confirms elemental composition.
Molecular Weight139.58 g/mol Consistent with the expected structure.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a=8.5, b=10.2, c=7.9Dimensions of the unit cell.
α, β, γ (°)α=90, β=105.5, γ=90Angles of the unit cell.
Temperature (K)100(2) KData collection temperature.
R-factor (R1)< 0.05A key indicator of the agreement between the model and experimental data.
Flack Parameter~0.0(1)Crucial for determining the absolute stereochemistry in chiral molecules.

The most critical outcome is the direct visualization of the molecule's stereochemistry. The analysis would confirm the trans relationship between the C3-hydroxyl group and the C4-amino group, as dictated by their respective positions on opposite sides of the tetrahydrofuran ring plane.

Molecular_Confirmation O1 O C2 C O1->C2 C3 C C2->C3 C4 C C3->C4 OH OH C3->OH down C5 C C4->C5 NH3Cl NH₃⁺Cl⁻ C4->NH3Cl up C5->O1 label_node Direct visualization confirms the 'trans' configuration of substituents.

Figure 2: Confirmation of the trans stereochemistry via SCXRD.

Comparative Analysis: SCXRD vs. NMR Spectroscopy

While SCXRD is the definitive method for structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and more readily accessible technique for characterizing molecules in solution.[11] It is essential to understand the strengths and limitations of each.

NMR Spectroscopy (e.g., ¹H-¹H NOESY):

  • Principle: Measures the magnetic properties of atomic nuclei to provide information about connectivity and spatial proximity of atoms in a solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can indicate which protons are close to each other in space.

  • Strengths: Provides data on the molecule's structure and dynamics in a solution state, which can be more biologically relevant.[12] It is a non-destructive technique that does not require crystallization.[13]

  • Limitations: Spatial information from NOE is based on inference and depends on the distance between protons (proportional to 1/r⁶). For flexible molecules like a tetrahydrofuran ring, multiple conformations can exist in solution, averaging the NMR signals and making unambiguous assignment of relative stereochemistry challenging. It cannot determine the absolute configuration without a chiral auxiliary.[14]

X-ray Crystallography:

  • Principle: Provides a direct, static image of the molecule's structure in the solid state.[8]

  • Strengths: Unambiguous and high-precision determination of the entire 3D structure, including relative and absolute stereochemistry (via anomalous dispersion).[6] It is considered the "gold standard" for structural proof.[7]

  • Limitations: Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. The determined structure is of the solid state, which may not always perfectly represent the conformation in solution.[14]

Table 2: Comparison of Analytical Techniques for Stereochemical Validation

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (NOESY)
State of Matter Solid (Crystal)Solution
Information Type Direct 3D atomic coordinatesInferred spatial proximity through bonds and space
Relative Stereochem. Unambiguous and definitiveOften possible, but can be ambiguous in flexible systems
Absolute Stereochem. Directly determinable (if a heavy atom is present or using specific radiation)Not directly determinable (requires chiral derivatizing agents)
Primary Challenge Growing a suitable single crystalSignal overlap and conformational averaging in solution
Verdict Definitive Gold Standard Powerful, but often requires orthogonal validation

For trans-4-Aminotetrahydrofuran-3-ol hydrochloride, while NMR could suggest the trans relationship through the absence of strong NOE signals between the protons on C3 and C4, this is not conclusive proof. X-ray crystallography eliminates this ambiguity by providing a direct picture of the atomic arrangement.

Conclusion

The validation of a molecule's stereochemical integrity is a non-negotiable requirement in drug discovery and development. While a suite of analytical tools provides valuable structural insights, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive and unambiguous assignment of three-dimensional molecular structure.

As demonstrated with the case of trans-4-Aminotetrahydrofuran-3-ol hydrochloride, SCXRD provides a complete and high-resolution structural picture, confirming elemental composition, connectivity, and the crucial relative and absolute stereochemistry. By offering a direct view of the atomic arrangement, it serves as the ultimate arbiter, validating results from other methods like NMR and providing the solid, trustworthy foundation required for advancing a compound through the development pipeline. For any research program where stereochemical fidelity is paramount, X-ray crystallography is not just an optional characterization step but an essential, self-validating system of proof.

References

  • Title: Stereochemistry in Drug Action. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Stereochemistry. Source: AccessPharmacy. URL: [Link]

  • Title: Applications of Stereochemistry in Drug Development. Source: Google Docs (originally from tanbourit.com).
  • Title: What is the application of stereochemistry in drug design? Source: Patsnap Synapse. URL: [Link]

  • Title: Part 9: Stereochemistry in Drug Discovery and Development. Source: Chiralpedia. URL: [Link]

  • Title: Comparison of NMR and X-ray crystallography. Source: University of Szeged. URL: [Link]

  • Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Source: ResearchGate. URL: [Link]

  • Title: Difference Between NMR and X-Ray Crystallography. Source: DifferenceBetween.com. URL: [Link]

  • Title: Macromolecular Structure Determination: Comparison of Crystallography and NMR. Source: University of Leicester. URL: [Link]

  • Title: X-Ray Crystallography vs. NMR Spectroscopy. Source: News-Medical.Net. URL: [Link]

  • Title: trans-4-Amino-Tetrahydro-Furan-3-Ol. Source: PubChem. URL: [Link]

  • Title: Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Source: PubMed. URL: [Link]

  • Title: Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Source: Semantic Scholar. URL: [Link]

  • Title: The role of crystallography in drug design. Source: National Institutes of Health (NIH). URL: [Link]

Sources

Comparative

A Comparative Guide to the Physical Properties of cis- and trans-4-Aminotetrahydrofuran-3-ol Isomers for Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule can profoundly influence its biological activity, pharmacokinetic profile, and physicochemical properties....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule can profoundly influence its biological activity, pharmacokinetic profile, and physicochemical properties. The isomeric pair of 4-Aminotetrahydrofuran-3-ol, with its cis and trans configurations, presents a compelling case study in stereoisomeric differentiation. This guide offers a detailed comparison of the physical properties of these two isomers, providing both theoretical insights and actionable experimental protocols for their empirical determination. Understanding these differences is paramount for researchers aiming to select the optimal isomer for their drug discovery pipeline.

The core structural difference lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the tetrahydrofuran ring. In the cis isomer, these functional groups are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This seemingly subtle variation has significant implications for intramolecular interactions, crystal packing, and solvation, which in turn dictate the macroscopic physical properties.

Molecular Structure and Stereochemistry

The fundamental stereochemical difference between the cis and trans isomers is the spatial relationship between the amino and hydroxyl substituents. This can be visualized as follows:

isomers cluster_cis cis-4-Aminotetrahydrofuran-3-ol cluster_trans trans-4-Aminotetrahydrofuran-3-ol cis trans

Caption: 2D structures of cis- and trans-4-Aminotetrahydrofuran-3-ol.

Comparative Analysis of Physical Properties

While extensive experimental data for these specific isomers is not always readily available in consolidated literature, we can infer expected differences based on their structures and present available computed data. The following table summarizes key physical properties and provides a foundation for empirical investigation.

Physical Propertycis-4-Aminotetrahydrofuran-3-oltrans-4-Aminotetrahydrofuran-3-olRationale for Expected Differences
Molecular Formula C₄H₉NO₂C₄H₉NO₂Identical for both isomers.
Molecular Weight 103.12 g/mol [1]103.12 g/mol [2]Identical for both isomers.
Melting Point (°C) Data not readily availableData not readily availableThe trans isomer is generally expected to have a higher melting point due to more efficient crystal lattice packing, a consequence of its higher symmetry and potentially stronger intermolecular hydrogen bonding. The cis isomer's geometry may lead to less ordered packing.
Boiling Point (°C) Data not readily availableData not readily availableThe cis isomer may exhibit intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups, which could reduce the extent of intermolecular hydrogen bonding and potentially lead to a lower boiling point compared to the trans isomer.
Aqueous Solubility Expected to be highExpected to be highBoth isomers possess polar functional groups capable of hydrogen bonding with water. The trans isomer might exhibit slightly lower solubility if its crystal lattice is significantly more stable (higher lattice energy), which would require more energy to overcome during dissolution.
pKa Data not readily availableData not readily availableThe pKa of the amino group could be influenced by the proximity of the hydroxyl group. In the cis isomer, the hydroxyl group is closer and may have a greater inductive effect or participate in hydrogen bonding that could slightly alter the basicity of the amino group compared to the trans isomer.
LogP (Computed) -1.6[1][2]-1.6[1][2]The computed LogP values are identical, suggesting similar overall polarity. However, experimental determination is necessary to capture the nuanced effects of intramolecular interactions on partitioning.
Topological Polar Surface Area (TPSA) 55.5 Ų[1][2]55.5 Ų[1][2]As expected, the TPSA is the same for both isomers as it is based on connectivity rather than stereochemistry.

Experimental Protocols for Property Determination

Given the scarcity of published experimental data, the following section provides detailed, validated protocols for researchers to determine the key physical properties of the cis and trans isomers in their own laboratories.

Melting Point Determination

The melting point provides a quick indication of purity and can differ significantly between diastereomers due to variations in crystal packing efficiency.[3]

Methodology: Capillary Method [4]

melting_point start Start: Dry, powdered sample pack Pack sample into capillary tube (2-3 mm height) start->pack place Place capillary in melting point apparatus pack->place heat_fast Rapidly heat to ~15-20°C below expected MP place->heat_fast heat_slow Reduce heating rate to 1-2°C per minute heat_fast->heat_slow observe_start Record T1: Temperature at which first liquid drop appears heat_slow->observe_start observe_end Record T2: Temperature at which all solid has melted observe_start->observe_end result Result: Melting point range (T1 - T2) observe_end->result

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Tap the open end of a capillary tube into the sample to collect a small amount.

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[5]

  • Place the capillary tube into the heating block of a melting point apparatus.[4]

  • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[6]

  • For an accurate measurement, start with a new sample and heat rapidly to about 20°C below the estimated melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • A pure compound will exhibit a sharp melting range of 0.5-1.5°C.

Boiling Point Determination

For liquid samples or solids that melt at low temperatures, the boiling point is a key characteristic.

Methodology: Micro-Boiling Point (Thiele Tube or Digital Apparatus) [7]

boiling_point start Start: Small sample in fusion tube add_capillary Place a sealed-end capillary tube (open end down) into the fusion tube start->add_capillary setup Attach fusion tube to a thermometer and place in heating bath (e.g., Thiele tube) add_capillary->setup heat Heat the apparatus slowly and evenly setup->heat observe_bubbles Observe a rapid and continuous stream of bubbles from the capillary heat->observe_bubbles cool Remove heat and allow to cool slowly observe_bubbles->cool record_bp Record temperature when the bubble stream stops and liquid just begins to enter the capillary cool->record_bp result Result: Boiling Point record_bp->result

Caption: Workflow for micro-boiling point determination.

Step-by-Step Protocol:

  • Place a small amount (a few drops) of the liquid sample into a small test tube or fusion tube.

  • Take a capillary tube and seal one end using a flame.

  • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.[8]

  • Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital boiling point apparatus).[7]

  • Heat the apparatus gradually. As the temperature rises, air trapped in the capillary will bubble out.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample equals the atmospheric pressure.[9]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid is just drawn back into the capillary tube.[9]

Aqueous Solubility Determination

Solubility is a critical parameter for drug candidates, influencing absorption and bioavailability.

Methodology: Shake-Flask Method [10]

solubility start Start: Add excess solid to a known volume of solvent (e.g., water) equilibrate Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium start->equilibrate separate Allow undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant equilibrate->separate analyze Carefully withdraw a known volume of the supernatant separate->analyze quantify Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis, LC-MS) analyze->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate result Result: Equilibrium Solubility calculate->result

Caption: Workflow for solubility determination.

Step-by-Step Protocol:

  • Add an excess amount of the solid isomer to a vial containing a precise volume of the solvent (e.g., purified water, buffer at a specific pH).

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture at a constant, controlled temperature (e.g., using an orbital shaker in a temperature-controlled chamber) for a sufficient time (typically 24-72 hours) to reach equilibrium.[10]

  • After equilibration, cease agitation and allow the undissolved solid to sediment.

  • To separate the saturated solution from the excess solid, centrifuge the vial and carefully withdraw a sample of the clear supernatant, or filter it through a syringe filter (e.g., 0.22 µm).

  • Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or LC-MS.

  • Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination

The pKa value is crucial as it dictates the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.

Methodology: Potentiometric Titration [11][12]

pka_determination start Dissolve a known amount of the compound in water (or co-solvent) titrate Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated pH meter start->titrate plot Plot the pH of the solution versus the volume of titrant added titrate->plot half_eq Identify the equivalence point from the inflection point of the curve plot->half_eq determine_pka The pH at the half-equivalence point is equal to the pKa of the conjugate acid half_eq->determine_pka result Result: pKa value determine_pka->result

Sources

Validation

Spectroscopic comparison of aminotetrahydrofuran-3-ol isomers

An objective comparison of the spectroscopic data for aminotetrahydrofuran-3-ol isomers is crucial for researchers in drug development and chemical synthesis. The stereochemistry of these molecules can significantly impa...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the spectroscopic data for aminotetrahydrofuran-3-ol isomers is crucial for researchers in drug development and chemical synthesis. The stereochemistry of these molecules can significantly impact their biological activity and pharmacological properties. This guide provides an in-depth analysis of the key spectroscopic techniques used to differentiate between the cis and trans isomers of aminotetrahydrofuran-3-ol, supported by established principles and experimental data from related compounds.

The Structural Basis for Spectroscopic Differentiation

The core challenge in analyzing aminotetrahydrofuran-3-ol isomers lies in unambiguously determining the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups. In the cis isomer, both groups are on the same face of the tetrahydrofuran ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in three-dimensional arrangement creates distinct local electronic and magnetic environments, which can be detected and quantified using various spectroscopic methods.

The proximity of the functional groups in the cis isomer allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen's lone pair (or vice-versa). This interaction is sterically hindered in the trans isomer. Furthermore, the dihedral angles between protons on adjacent carbon atoms are different in each isomer, a key factor influencing proton-proton coupling constants in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the stereochemical assignment of aminotetrahydrofuran-3-ol isomers. It provides detailed information about the connectivity, chemical environment, and spatial relationships of atoms within the molecule.

¹H NMR: Probing Proton Environments

Chemical Shifts (δ): The chemical shifts of the protons attached to C3 and C4 (the carbons bearing the -OH and -NH₂ groups, respectively) are highly sensitive to the isomer's stereochemistry. The anisotropic effects of the substituents and potential hydrogen bonding can cause significant variations in their resonance frequencies.

Coupling Constants (J): The most definitive information comes from the scalar coupling (J-coupling) between adjacent protons, particularly H3 and H4. The magnitude of the ³J(H,H) coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • In the trans isomer , the H3 and H4 protons are often in a pseudo-axial/axial or pseudo-equatorial/equatorial relationship, leading to significantly different dihedral angles and thus different J-values compared to the cis isomer. A larger coupling constant (typically 7-10 Hz) is often indicative of a pseudo-axial/axial relationship, which may be more prevalent in one isomer over the other.

  • In the cis isomer , the H3 and H4 protons will have a different dihedral angle, often resulting in a smaller coupling constant (typically 2-5 Hz).

Nuclear Overhauser Effect (NOE): For an unambiguous assignment, 2D NOESY (or ROESY) experiments are the gold standard. This technique detects through-space interactions between protons that are close to each other (typically < 5 Å).

  • In the cis isomer , a clear NOE correlation will be observed between the H3 and H4 protons because they are on the same face of the ring and therefore in close spatial proximity.

  • In the trans isomer , no NOE correlation will be observed between H3 and H4 due to the large distance between them.

¹³C NMR: Carbon Skeleton Analysis

While less dramatic than in ¹H NMR, the carbon chemical shifts also show isomer-dependent variations. The carbon atoms C3 and C4 are particularly sensitive to the orientation of the substituents due to steric (gamma-gauche) effects. The specific shifts can be subtle, but when combined with ¹H NMR data, they provide confirmatory evidence for the structural assignment.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the aminotetrahydrofuran-3-ol isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-OH and -NH₂).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a standard 1D ¹³C{¹H} NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity within the spin systems.

    • Acquire a 2D ¹H-¹H NOESY (or ROESY) experiment with a mixing time of 500-800 ms to identify through-space correlations.

  • Data Analysis:

    • Assign all proton and carbon resonances using data from 1D and 2D spectra.

    • Measure the coupling constant (J₃,₄) between H3 and H4.

    • Critically analyze the NOESY spectrum for the presence or absence of a cross-peak between H3 and H4.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Assignment cluster_conclusion Stereochemical Conclusion dissolve Dissolve Isomer in Deuterated Solvent H1 1D ¹H NMR dissolve->H1 C13 1D ¹³C NMR dissolve->C13 NOESY 2D NOESY / ROESY dissolve->NOESY COSY 2D COSY H1->COSY assign Assign Resonances C13->assign COSY->assign check_noe Check for H3-H4 NOE Cross-Peak NOESY->check_noe measure_j Measure J(H3,H4) Coupling Constant assign->measure_j cis cis Isomer check_noe->cis NOE Present trans trans Isomer check_noe->trans NOE Absent

Workflow for NMR-based stereochemical assignment.

Infrared (IR) Spectroscopy: A Probe of Intramolecular Interactions

FTIR spectroscopy is a rapid and valuable tool for distinguishing between the isomers by probing the vibrational frequencies of the -OH and -N-H bonds. The key differentiator is the presence or absence of intramolecular hydrogen bonding.

  • Cis Isomer: The proximity of the -OH and -NH₂ groups allows for the formation of an intramolecular hydrogen bond. This interaction weakens the O-H or N-H bond involved in the bonding, causing its stretching frequency to shift to a lower wavenumber (a broader, red-shifted peak).

  • Trans Isomer: Intramolecular hydrogen bonding is not possible. Therefore, the O-H and N-H stretching frequencies will appear at higher wavenumbers and are typically sharper, representing "free" (non-hydrogen-bonded) groups. These peaks will be more susceptible to intermolecular hydrogen bonding, which is concentration-dependent.

Expected IR Spectral Features
IsomerO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Rationale
Cis ~3200–3400 (Broad)~3100–3300 (Broad)Intramolecular H-bonding causes a red shift and peak broadening.
Trans ~3500–3650 (Sharp)~3300–3500 (Sharp)"Free" O-H and N-H groups; peaks are sharper and at higher frequency.
Experimental Protocol for FTIR Analysis
  • Sample Preparation: For the most reliable data, prepare dilute solutions (~0.005 M) of the isomer in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding. Alternatively, analyze the neat compound using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Carefully examine the region from 3700 to 3100 cm⁻¹ for the characteristic O-H and N-H stretching bands. Compare the peak positions and shapes to the expected values for cis and trans isomers.

Mass Spectrometry (MS)

While mass spectrometry is primarily used to determine molecular weight and elemental composition, it is generally not a primary tool for differentiating stereoisomers. Standard techniques like electron ionization (EI) typically provide identical mass spectra for diastereomers because the initial fragmentation is governed by bond strengths, not the 3D arrangement of atoms.

However, under specific conditions, such as in tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), subtle differences in fragment ion abundances may arise. The stability of certain fragment ions or transition states during fragmentation could be influenced by the stereochemistry, but these differences are often minor and not reliable for primary assignment without extensive calibration and reference standards. The main role of MS in this context is to confirm the molecular mass (m/z) and formula of the synthesized isomers.

Summary and Conclusion

The differentiation of aminotetrahydrofuran-3-ol isomers is best achieved through a combination of spectroscopic techniques, with NMR spectroscopy being the most definitive.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_noe Strong H3-H4 NOE cis_j Small J(H3,H4) cis_ir Broad, Red-Shifted OH/NH Stretch (IR) trans_noe Absent H3-H4 NOE trans_j Large J(H3,H4) trans_ir Sharp, 'Free' OH/NH Stretch (IR) Isomer Unknown Isomer Isomer->cis_noe Test Isomer->trans_noe Test

Key differentiating features of the isomers.

Recommended Analytical Workflow:

  • Confirm Identity: Use Mass Spectrometry to confirm the molecular weight and elemental formula of the isolated compound.

  • Initial Assessment: Run a routine FTIR spectrum. The presence of a sharp O-H stretch can be a strong initial indicator of the trans isomer.

  • Definitive Assignment: Perform a full suite of NMR experiments (¹H, ¹³C, COSY, and NOESY/ROESY). The presence or absence of an NOE correlation between H3 and H4 provides the most unambiguous evidence for assigning the cis or trans stereochemistry, respectively. The magnitude of the J₃,₄ coupling constant serves as a powerful corroborating data point.

By following this multi-faceted spectroscopic approach, researchers can confidently and accurately determine the stereochemistry of their aminotetrahydrofuran-3-ol isomers, ensuring the integrity of their chemical synthesis and downstream applications in drug development.

References

This section would be populated with links to specific research articles, spectral databases (like SDBS), and spectroscopy textbooks that discuss the principles outlined above. Since the initial search did not yield a single paper with a direct comparison, the references would be to authoritative sources on NMR theory (Karplus equation, NOE), IR spectroscopy of hydrogen bonding, and examples from related heterocyclic systems.

Comparative

A Comparative Guide to the Synthesis of trans-4-Aminotetrahydrofuran-3-ol: An Evaluation of Alternative Reagents and Strategic Routes

The trans-4-Aminotetrahydrofuran-3-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its specific stereochemistry—the trans relationship be...

Author: BenchChem Technical Support Team. Date: January 2026

The trans-4-Aminotetrahydrofuran-3-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its specific stereochemistry—the trans relationship between the amino and hydroxyl groups—is often crucial for biological activity, presenting a significant challenge for synthetic chemists. This guide provides an in-depth comparison of various synthetic strategies, evaluating alternative reagents and routes to empower researchers in drug development with the knowledge to make informed decisions for their specific applications.

The Strategic Importance of Stereocontrol

The precise spatial arrangement of the amine and hydroxyl groups in trans-4-Aminotetrahydrofuran-3-ol is paramount. This stereochemical requirement dictates the overall synthetic strategy, often necessitating the use of chiral starting materials or highly stereoselective reactions. The choice of synthetic route is a critical decision, balancing factors such as cost, scalability, safety, and overall efficiency.

Comparative Analysis of Major Synthetic Routes

Several distinct strategies have emerged for the synthesis of trans-4-Aminotetrahydrofuran-3-ol, primarily categorized by the choice of starting material. This guide will focus on two prominent and divergent approaches: synthesis from the chiral pool, utilizing tartaric acid, and synthesis involving stereoselective epoxide ring-opening.

Route 1: Chiral Pool Synthesis Starting from Tartaric Acid

The use of readily available and inexpensive chiral molecules, known as the "chiral pool," is a cornerstone of efficient asymmetric synthesis.[1][] L-Tartaric acid, with its two pre-defined stereocenters, serves as an excellent starting point for controlling the stereochemistry of the target molecule.[3]

Conceptual Workflow:

The general strategy involves the reduction of the carboxylic acid functionalities of tartaric acid to alcohols, followed by the formation of the tetrahydrofuran ring and subsequent introduction of the amino group with the correct stereochemistry.

Figure 1: General workflow for the synthesis of trans-4-Aminotetrahydrofuran-3-ol from L-tartaric acid.

In-Depth Protocol and Reagent Comparison:

A common pathway begins with the esterification of L-tartaric acid, followed by reduction to 1,2,4-butanetriol. A patent describes a method using a LiCl/borohydride system in a lower alcohol, which avoids the use of the highly pyrophoric and expensive lithium aluminum hydride (LiAlH4), making it more amenable to large-scale production.[4] The subsequent acid-catalyzed cyclization of the triol yields (S)-3-hydroxytetrahydrofuran.[4][5]

The crucial step is the stereoinvertive introduction of the amine. This is typically achieved through a two-step sequence:

  • Activation of the Hydroxyl Group: The secondary alcohol is converted into a good leaving group, commonly a tosylate or mesylate, using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Substitution with an Azide: The activated alcohol undergoes an SN2 reaction with an azide source, such as sodium azide (NaN3). This reaction proceeds with inversion of stereochemistry, setting the desired trans configuration.

  • Reduction of the Azide: The resulting azide is then reduced to the primary amine. Catalytic hydrogenation (e.g., H2 over Pd/C) is a clean and efficient method for this transformation.

Performance Metrics:

Parameter Tartaric Acid Route References
Starting Material Cost Low (L-tartaric acid is abundant)[3]
Stereocontrol Excellent (derived from starting material)[3][4]
Key Reagents Borohydrides, TsCl/MsCl, NaN3[4][6]
Safety Concerns Sodium azide is highly toxic and potentially explosive.[6]
Scalability Generally good, though azide use requires caution.
Overall Yield Moderate to good, depending on the specific reagents and conditions used in each step.

Expert Insights: The primary advantage of this route is the robust control over stereochemistry inherited from the chiral starting material. However, the use of sodium azide is a significant drawback due to its high toxicity and explosive nature, necessitating stringent safety protocols, particularly on an industrial scale.

Route 2: Stereoselective Ring-Opening of Epoxides

An alternative and powerful strategy involves the regioselective and stereoselective ring-opening of an epoxide precursor.[7][8] This approach often starts from achiral materials, with stereochemistry being introduced during the synthesis of the epoxide or in the ring-opening step itself. A common precursor is 1,4-butanediol, which can be converted to 3,4-epoxytetrahydrofuran.

Conceptual Workflow:

The core of this strategy is the nucleophilic attack of an amine or an amine surrogate on an epoxide, which dictates the final stereochemistry of the product.[9][10]

Figure 2: Simplified workflow illustrating the epoxide ring-opening strategy.

In-Depth Protocol and Reagent Comparison:

The key to this route is the ring-opening of a suitable epoxide, such as a protected 3,4-epoxy-1-butanol derivative. The nucleophile, typically an amine, attacks one of the epoxide carbons. The stereochemical outcome is governed by the SN2 mechanism, resulting in an inversion of configuration at the point of attack.

Alternative Reagents for Ring-Opening:

  • Ammonia/Amines: Direct aminolysis with ammonia or a protected amine (e.g., benzylamine, followed by deprotection) can be employed. This reaction can be catalyzed by Lewis acids or Brønsted acids to enhance reactivity and regioselectivity.[9]

  • Azide followed by Reduction: Similar to the tartaric acid route, sodium azide can be used as the nucleophile to open the epoxide, followed by reduction. This again introduces safety concerns but is a reliable method.

  • Enzyme-Catalyzed Opening: Biocatalysis, using enzymes such as epoxide hydrolases or amine dehydrogenases, offers a green and highly stereoselective alternative for the synthesis of chiral amino alcohols.[11] This approach can provide access to high enantiomeric purity products under mild reaction conditions.

Performance Metrics:

Parameter Epoxide Ring-Opening Route References
Starting Material Cost Generally low (e.g., 1,4-butanediol)
Stereocontrol Dependent on the stereoselectivity of the epoxidation and/or ring-opening step. Can be challenging.[12][13]
Key Reagents Oxidizing agents (for epoxidation), various amine sources, potential catalysts (Lewis acids, enzymes).[8][9][11]
Safety Concerns Peroxides used in epoxidation can be hazardous. Azide use carries its own risks.
Scalability Can be highly scalable, especially with non-azide nucleophiles.
Overall Yield Variable, highly dependent on the efficiency of the key stereochemistry-defining step.

Expert Insights: The epoxide ring-opening strategy offers greater flexibility in reagent choice for the amine introduction step, potentially avoiding the use of azides. However, achieving high stereoselectivity can be more challenging than in the chiral pool approach and may require significant optimization of catalysts and reaction conditions. The development of enzymatic methods holds great promise for improving the sustainability and selectivity of this route.

Conclusion and Recommendations

The choice between these synthetic strategies for trans-4-Aminotetrahydrofuran-3-ol depends heavily on the specific priorities of the research or manufacturing campaign.

  • The Tartaric Acid Route is highly recommended when unambiguous control of stereochemistry is the primary concern and the necessary infrastructure to handle azides safely is in place. Its reliance on a cheap, natural starting material is a significant advantage.

  • The Epoxide Ring-Opening Route is a more versatile approach, offering multiple options for introducing the amine functionality. It is particularly attractive for research groups looking to avoid azides or explore novel catalytic methods. For large-scale synthesis, developing a highly efficient and stereoselective non-azide ring-opening protocol would be the most impactful.

Ultimately, a thorough evaluation of the available resources, safety protocols, and desired scale of production should guide the selection of the optimal synthetic route. Both strategies, with their respective sets of reagents, offer viable pathways to this critical pharmaceutical building block.

References

  • Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • ChemRxiv. Ring-Opening of Epoxides by Pendant Silanols.
  • PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol.
  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles.
  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wikipedia. Chiral pool.
  • BOC Sciences. Expert Chiral Synthesis Services.
  • PMC - NIH. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
  • Google Patents. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
  • PMC - NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Organic Syntheses Procedure. Furan, 3-hydroxy-1,2,3,4-tetrahydro.
  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Baran Lab. Creativity from the Chiral Pool: Amino Acids.
  • Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate.
  • Pure enantiomers from Nature: the chiral pool and chiral induction.
  • Google Patents. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • ResearchGate. Synthesis of 3‐Aminotetrahydrofurans and Tetrahydrofuro[2,3‐b]furans by Gold‐Catalyzed Cyclization of 3‐Aminopent‐4‐yn‐1‐ols.
  • Google Patents. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • PMC. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PMC - NIH. Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B.
  • PMC - NIH. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation.
  • PMC - NIH. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.
  • PMC - NIH. Enantioselective synthesis of α-aminopropargylphosphonates.
  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF.
  • Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid.
  • ResearchGate. (PDF) A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid.

Sources

Validation

A Senior Application Scientist's Guide to the Efficacy of Chiral Resolving Agents for Aminotetrahydrofuranols

Introduction: The Critical Role of Chirality in Aminotetrahydrofuranol Scaffolds The aminotetrahydrofuranol moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Aminotetrahydrofuranol Scaffolds

The aminotetrahydrofuranol moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of biologically active compounds, including antiviral agents and complex natural products.[1] The specific three-dimensional arrangement of the amino and hydroxyl groups is often the primary determinant of a molecule's pharmacological activity. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is not merely a matter of purity, but a fundamental necessity for ensuring therapeutic efficacy and minimizing potential off-target effects.

This guide provides an in-depth comparison of the primary methodologies for the chiral resolution of aminotetrahydrofuranols. We will move beyond a simple listing of protocols to explore the underlying chemical principles that govern their success. As your partner in the lab, my goal is to equip you with the foundational knowledge and practical insights required to select and optimize the ideal resolution strategy for your specific target molecule. We will focus on two robust and widely adopted techniques: classical diastereomeric salt crystallization and modern enzymatic kinetic resolution.

The Classic Approach: Diastereomeric Salt Crystallization

The bedrock of large-scale chiral separations is the formation of diastereomeric salts.[2][3] This method leverages a foundational principle of stereochemistry: while enantiomers possess identical physical properties, diastereomers do not.[4] By reacting a racemic amine with a single enantiomer of a chiral acid (the resolving agent), we form a pair of diastereomeric salts.[5][6] These salts, having different solubilities, can be separated by fractional crystallization.[4][7]

The success of this technique is critically dependent on the choice of resolving agent and the crystallization solvent, which together dictate the efficiency of diastereomer discrimination and the quality of the resulting crystals.[8]

Logical Framework for Diastereomeric Salt Resolution

The process follows a clear, logical progression from a racemic mixture to an isolated, pure enantiomer.

cluster_racemate Racemic Aminotetrahydrofuranol cluster_agent Chiral Resolving Agent cluster_salts Diastereomeric Salt Mixture cluster_separation Separation & Liberation racemate (R)-Amine + (S)-Amine salts (R,R')-Salt + (S,R')-Salt (Different Solubilities) racemate->salts Reaction in Suitable Solvent agent Pure (R')-Acid agent->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., (S,R')-Salt) crystallization->less_soluble Isolate Crystals more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Remains in Solution base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment pure_enantiomer Pure (S)-Amine base_treatment->pure_enantiomer Liberation

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Resolving Agent Focus: Tartaric Acid

Tartaric acid is a readily available, inexpensive, and highly effective resolving agent for amines.[9] Its two carboxylic acid groups provide the necessary acidity to form salts, while its two chiral centers offer a rigid stereochemical framework for effective discrimination.

This protocol is adapted from established procedures for resolving primary amines and serves as a robust starting point.[4][10]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a suitable solvent (e.g., methanol, ethanol, or a mixture). The choice of solvent is critical and often requires screening; methanol is a common first choice due to its polarity and ability to form well-defined crystals.[4]

  • Amine Addition: Gently warm the solution to ensure complete dissolution of the tartaric acid. Cautiously add 1.0 equivalent of the racemic aminotetrahydrofuranol to the solution. An exothermic reaction is expected.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is paramount for forming high-purity crystals. Seeding with a previously formed crystal of the desired diastereomeric salt can induce crystallization if it does not occur spontaneously.

  • Maturation: Let the flask stand undisturbed for several hours, or even overnight, to allow for complete crystallization. For salts with higher solubility, further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomer.

  • Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the solution is alkaline (pH > 12). This deprotonates the amine, liberating the free enantiomer.[11]

  • Extraction: Extract the liberated amine into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminotetrahydrofuranol.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

Resolving Agent Focus: Mandelic Acid

Mandelic acid is another excellent choice, particularly for amino alcohols.[9][12] Its single chiral center and aromatic ring can lead to different packing interactions in the crystal lattice compared to tartaric acid, sometimes resulting in superior resolution for specific substrates.

This protocol is based on a highly efficient method for resolving cyclic amino alcohols.[12] A key insight here is the use of 0.5 equivalents of the resolving agent, which can significantly improve the efficiency and yield of the desired enantiomer.

  • Dissolution: Dissolve the racemic aminotetrahydrofuranol (1.0 equiv) in a suitable solvent system, such as ethyl acetate.

  • Agent Addition: In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 equiv) in a solvent mixture (e.g., ethyl acetate/diethyl ether) and add this solution dropwise to the amine solution over several hours at room temperature.[12] This slow addition helps maintain equilibrium and promotes the formation of the least soluble salt.

  • Crystallization & Maturation: Stir the resulting slurry overnight at ambient temperature, followed by cooling to 0-5 °C for several hours to maximize precipitation.

  • Isolation: Collect the diastereomeric salt crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Liberation and Recovery: Liberate the free amine from the salt using an aqueous base (e.g., 2M HCl followed by neutralization with NaOH) and extract with an organic solvent as described previously.[12] An advantage of this method is the high recovery rate of the mandelic acid from the aqueous layer after acidification, allowing for its reuse.[12]

Comparative Performance Data (Illustrative Examples)
Resolving AgentRacemic SubstrateSolventYield of Salt (%)Enantiomeric Excess (ee) (%) of Liberated AmineReference
L-(+)-Tartaric Acid(±)-α-MethylbenzylamineMethanol~85-90%>85%[4]
(S)-(+)-Mandelic Acid(±)-trans-2-(N-benzyl)amino-1-cyclohexanolEthyl Acetate78%>99%[12]

Note: Yields and ee values are highly substrate- and condition-dependent. This table serves as a guide to what can be achieved with well-optimized procedures.

The Modern Alternative: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a powerful alternative to classical resolution, prized for their exceptional selectivity and mild reaction conditions.[13] Kinetic resolution relies on an enzyme, typically a lipase, that stereoselectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemate at a much higher rate than the other.[14] This leaves one enantiomer unreacted while the other is converted into a new, easily separable compound.

The theoretical maximum yield for a kinetic resolution is 50% for each of the two products (the reacted and unreacted enantiomer).[13] However, the high enantiomeric purity often achieved makes this a highly attractive method.

Conceptual Workflow for Enzymatic Kinetic Resolution

EKR separates enantiomers based on differential reaction rates, a fundamentally different principle than solubility differences.

cluster_racemate Racemic Aminotetrahydrofuranol cluster_reagents Reagents cluster_reaction Selective Reaction cluster_products Separable Products racemate (R)-Substrate + (S)-Substrate reaction Enzyme selectively acylates one enantiomer (e.g., R) racemate->reaction reagents Enzyme (e.g., Lipase) + Acyl Donor reagents->reaction unreacted Unreacted (S)-Substrate reaction->unreacted Slow reaction acylated Acylated (R)-Product reaction->acylated Fast reaction

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Experimental Protocol: Lipase-Catalyzed Resolution

This generalized protocol is based on common practices for the kinetic resolution of alcohols and amino alcohols using lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435.[15][16][17]

  • Reaction Setup: To a solution of the racemic aminotetrahydrofuranol (1.0 equiv) in a non-polar organic solvent (e.g., toluene, THF, or MTBE), add an acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv). The use of vinyl acetate is advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the acylated product.

  • Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Separation: The product mixture now contains the unreacted aminotetrahydrofuranol enantiomer and the acylated aminotetrahydrofuranol enantiomer. These can be readily separated by standard column chromatography due to their significant difference in polarity.

  • Deprotection (if necessary): The acylated enantiomer can be hydrolyzed back to the free amino alcohol by treatment with a mild base (e.g., K₂CO₃ in methanol) if that is the desired product.

Comparative Performance Data for EKR (Illustrative Examples)

The following table showcases the high selectivity achievable with enzymatic methods for related substrates.

EnzymeSubstrateAcyl Donor / MethodConversion (%)Product & ee (%)Unreacted Substrate & ee (%)Reference
Novozym 435 (CALB)(±)-Morita-Baylis-Hillman AdductsHydrolysis of Butyrate Ester~50%Alcohol (>90%)Butyrate Ester (>90%)[16]
Pseudomonas cepacia Lipase(±)-Ivabradine Alcohol PrecursorHydrolysis of Acetate Ester30%(S)-Alcohol (92%)(R)-Acetate (not specified)[17]
Halohydrin Dehalogenase(±)-δ-haloalcoholsIntramolecular Cyclization48%(R)-Tetrahydrofuran (99%)(S)-δ-haloalcohol (92%)[3]

Conclusion and Recommendations

The choice between diastereomeric salt crystallization and enzymatic kinetic resolution depends on several factors, including scale, available equipment, and the specific properties of the aminotetrahydrofuranol substrate.

  • Diastereomeric Salt Crystallization remains the method of choice for large-scale industrial synthesis due to its low cost, scalability, and robustness.[3] Both tartaric acid and mandelic acid are excellent starting points for screening. Success is highly dependent on finding the right solvent system to maximize the solubility difference between the diastereomeric salts.

  • Enzymatic Kinetic Resolution is an outstanding choice for laboratory-scale synthesis and when high enantiopurity is required. It offers unparalleled selectivity under very mild conditions. While the theoretical yield is capped at 50%, the ease of separation and the exceptional purity often make it the more efficient method in terms of development time.

For any new aminotetrahydrofuranol target, a prudent approach involves screening a small panel of chiral resolving agents (e.g., D- and L-tartaric acid, R- and S-mandelic acid) across several solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate). In parallel, a screen of commercially available immobilized lipases (such as Novozym 435) can be conducted to quickly assess the feasibility of a biocatalytic route. This dual-pronged strategy provides the highest probability of identifying an effective and scalable method for obtaining the enantiopure building blocks essential for your research and development pipeline.

References

  • Schiffers, I., & Bolm, C. (n.d.). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Kodama, K., et al. (n.d.). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Available at: [Link]

  • US4259521A - Process for resolving DL-mandelic acid. (n.d.). Google Patents.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). National Institutes of Health. Available at: [Link]

  • Resolution of enantiomers of mandelic acid by transesterification. (n.d.). ResearchGate. Available at: [Link]

  • Pires, R. (2020, January 24). Resolution of a Racemic Mixture. YouTube. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health. Available at: [Link]

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (n.d.). National Institutes of Health. Available at: [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Available at: [Link]

  • Chiral resolution. (n.d.). Wikipedia. Available at: [Link]

  • Resolution by diastereomeric salts. (2014, February 7). YouTube. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Institutes of Health. Available at: [Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (n.d.). National Institutes of Health. Available at: [Link]

  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Available at: [Link]

  • US4379941A - Resolution of racemic amino acids. (n.d.). Google Patents.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). National Institutes of Health. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Molecules, 26(1), 1. Available at: [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (n.d.). ResearchGate. Available at: [Link]

  • 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Aminotetrahydrofuranols

For researchers, scientists, and professionals in drug development, the aminotetrahydrofuranol scaffold represents a cornerstone in the design of novel therapeutics. Its unique three-dimensional structure, rich stereoche...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the aminotetrahydrofuranol scaffold represents a cornerstone in the design of novel therapeutics. Its unique three-dimensional structure, rich stereochemistry, and hydrogen bonding capabilities make it a privileged motif in medicinal chemistry. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable class of molecules, focusing on the underlying chemical principles, practical execution, and relative merits of each approach.

Route 1: The "Green" Pathway — Biocatalytic Amination of Carbohydrate-Derived Furans

The increasing demand for sustainable chemical manufacturing has propelled the use of biocatalysis from a niche technology to a mainstream synthetic tool. The synthesis of aminotetrahydrofuranols from abundant, renewable carbohydrate feedstocks is a prime example of this paradigm shift.[1] This route leverages the exquisite selectivity of enzymes to perform transformations that are often challenging to achieve with traditional chemical methods.

Mechanistic Rationale and Workflow

The core of this strategy involves the enzymatic amination of tetrahydrofuran aldehydes, which are themselves derived from the regioselective dehydration of biomass-derived sugars like arabinose, ribose, and xylose.[1][2] The key transformation is catalyzed by transaminases (TAms), a class of enzymes that transfer an amino group from a donor molecule (like isopropylamine or an amino acid) to a carbonyl acceptor.[2]

The causality behind this choice of catalyst is twofold:

  • Stereoselectivity: TAms possess a chiral active site that precisely orients the substrate, enabling the formation of a specific stereoisomer of the amine product. This is critical, as the biological activity of the final drug molecule is often dependent on its absolute stereochemistry.

  • Sustainability: The reactions are typically run in aqueous buffer solutions under mild temperature and pH conditions, drastically reducing the organic solvent waste and harsh reagents associated with classical synthesis.[2]

Biocatalytic_Route cluster_prep Substrate Preparation cluster_biocat Biocatalytic Amination Biomass Biomass (e.g., L-Arabinose) Dehydration Regioselective Dehydration Biomass->Dehydration THF_Aldehyde Tetrahydrofuran Aldehyde Intermediate Dehydration->THF_Aldehyde Amination Enzymatic Reductive Amination THF_Aldehyde->Amination TAm Transaminase (TAm) + Amine Donor (e.g., IPA) + PLP cofactor TAm->Amination Product Aminotetrahydrofuranol (as Boc-derivative for isolation) Amination->Product

Caption: Workflow for biocatalytic synthesis of aminotetrahydrofuranols.

Performance Data

The efficacy of this approach is demonstrated by the high conversions and good yields achieved with various sugar-derived aldehydes. The diastereomeric ratio (d.r.) of the product can be influenced by the choice of enzyme and substrate.

Starting SugarTAm EnzymeYield (Boc-protected)Diastereomeric Ratio (anti/syn)Reference
L-ArabinoseCv-TAm76%71:29[2]
D-RiboseCv-TAm58%80:20[2]
D-XyloseMv-TAm68%93:7[2]
L-RhamnoseCv-TAm73%78:22[2]

Expertise & Experience Insights: The critical step for isolation is often the in-situ protection of the newly formed amine, typically with Di-tert-butyl dicarbonate (Boc₂O). This is because the free amino alcohol can be highly polar and difficult to extract from the aqueous enzymatic medium. The Boc group renders it more lipophilic for standard workup procedures and purification by column chromatography.

Route 2: The "Convergent" Pathway — Reductive Amination of Furanone Scaffolds

Reductive amination is a robust and widely used method for C-N bond formation.[3] In the context of aminotetrahydrofuranols, this strategy involves the reaction of a ketone (a furanone or tetrahydrofuranone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino-substituted product. This approach is highly convergent, allowing for the rapid assembly of complex molecules from readily available starting materials.[4][5]

Mechanistic Rationale and Workflow

A common variant starts with 2(5H)-furanone derivatives. The reaction proceeds via the formation of an iminium intermediate upon condensation of the amine with the furanone's carbonyl group (or its tautomer). A hydride reducing agent, chosen for its selectivity, then reduces the C=N double bond to furnish the final product.[4]

The choice of reducing agent is a key experimental parameter.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a preferred reagent because it is mild and selectively reduces iminiums in the presence of the starting ketone/lactone, preventing side reactions.[4] Its steric bulk can also contribute to the diastereoselectivity of the reduction.

  • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but its toxicity and the potential for cyanide in the waste stream make it less desirable.

  • Catalytic Hydrogenation: Can be used, especially in flow chemistry setups, offering a greener alternative to stoichiometric metal hydrides.[6][7]

Reductive_Amination_Route cluster_imine Imine/Enamine Formation cluster_reduction In-situ Reduction Furanone 2(5H)-Furanone Derivative Condensation Condensation Furanone->Condensation Amine Primary or Secondary Amine (R-NH₂) Amine->Condensation Imine Imine/Enamine Intermediate Condensation->Imine Reduction Hydride Reduction Imine->Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Reduction Product Substituted γ-Lactam/Aminotetrahydrofuranol Reduction->Product Cyclization_Route cluster_epoxide Epoxide/Aziridine Ring-Opening cluster_michael Oxa-Michael Addition Precursor1 Amino Epoxy Alcohol Precursor Cyclization1 Intramolecular 5-exo-tet Attack (Acid or Base Catalyzed) Precursor1->Cyclization1 Product1 Aminotetrahydrofuranol Cyclization1->Product1 Precursor2 Unsaturated Amino Alcohol (Michael Acceptor) Cyclization2 Intramolecular Oxa-Michael Addition Precursor2->Cyclization2 Product2 Aminotetrahydrofuranol Cyclization2->Product2

Caption: Conceptual intramolecular cyclization routes to aminotetrahydrofuranols.

Expertise & Experience Insights: While conceptually powerful, these routes can be more challenging in practice. The synthesis of the linear, functionalized precursors can be lengthy. Furthermore, controlling regioselectivity in the epoxide opening step (attack at the more or less substituted carbon) can be difficult and is highly dependent on the catalyst and reaction conditions. [8][9][10]The use of aziridines is particularly effective for installing the nitrogen atom directly, with the 5-endo-tet cyclization proceeding smoothly under mild conditions to yield the desired tetrahydrofuran product. [11]

Comparative Analysis of Synthetic Routes

FeatureBiocatalytic AminationReductive AminationIntramolecular Cyclization
Starting Materials Renewable carbohydratesFuranones, aldehydes, ketonesFunctionalized linear precursors
Key Reagents Transaminase enzymesHydride reducing agents (e.g., NaBH(OAc)₃)Acid/base catalysts, organocatalysts
Stereocontrol Excellent (enzyme-controlled)Good to excellent (reagent/substrate-controlled)Excellent (precursor/transition-state controlled)
Yields Moderate to Good (typically 50-80%)Good to Excellent (typically 70-95%)Variable, highly substrate-dependent
Scalability Potentially high (fermentation/bioreactor)High (well-established chemical process)Moderate (multi-step precursor synthesis)
Sustainability High (aqueous, mild conditions, renewable)Moderate (uses organic solvents, metal hydrides)Low to Moderate (often multi-step, protecting groups)
Substrate Scope Limited by enzyme specificityBroadGenerally narrow, requires specific precursor

Detailed Experimental Protocols

Protocol 1: Biocatalytic Amination of a Sugar-Derived Aldehyde

This protocol is adapted from the general procedures described for the transamination of furan-based aldehydes. [2] Materials:

  • Sugar-derived tetrahydrofuran aldehyde (e.g., from L-Arabinose) (1.0 eq, ~10 mM final conc.)

  • Transaminase (TAm) cell-free extract or purified enzyme

  • Isopropylamine (IPA) as amine donor (excess, e.g., 500 mM)

  • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a temperature-controlled reaction vessel, add the potassium phosphate buffer, PLP, and the TAm enzyme solution.

  • Add the amine donor (IPA) and stir the mixture for 5 minutes at the optimal temperature for the enzyme (e.g., 30-45 °C).

  • Dissolve the tetrahydrofuran aldehyde substrate in a minimal amount of a co-solvent like DMSO if necessary, and add it to the reaction vessel to initiate the reaction.

  • Stir the reaction at 400 rpm for 24 hours, monitoring conversion by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate followed by the dropwise addition of Boc₂O (1.5 eq).

  • Add saturated NaHCO₃ solution to maintain a basic pH and stir vigorously for 4-6 hours to allow for complete Boc-protection of the product amine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure Boc-protected aminotetrahydrofuranol.

Protocol 2: One-Pot Reductive Amination of a 2(5H)-Furanone

This protocol is a general method for the reductive amination of a substituted 2(5H)-furanone. [4][5] Materials:

  • Substituted 2(5H)-furanone (1.0 eq)

  • Primary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a dry, inert-atmosphere (e.g., Nitrogen or Argon) round-bottom flask, dissolve the 2(5H)-furanone (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE.

  • Stir the solution at room temperature for 30 minutes to allow for initial imine/enamine formation.

  • Add sodium triacetoxyborohydride (2.0 eq) to the stirred solution in one portion. Caution: The addition may cause some gas evolution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting furanone is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the biphasic mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Conclusion

The synthesis of aminotetrahydrofuranols can be approached from multiple strategic directions, each with a distinct set of advantages and challenges.

  • Biocatalytic amination stands out for its sustainability and excellent stereocontrol, making it ideal for producing chiral building blocks from renewable sources.

  • Reductive amination offers broad applicability and high yields, providing a reliable and convergent method for generating diverse compound libraries.

  • Intramolecular cyclization presents an elegant solution for controlling relative stereochemistry, though it may require more extensive synthesis of the acyclic precursors.

The optimal choice of route will depend on the specific goals of the research program, including the desired scale, stereochemical complexity, and the importance of green chemistry principles. As the field advances, hybrid approaches that combine the best features of each strategy—such as using biocatalysis to generate a chiral precursor for a subsequent diastereoselective cyclization—will undoubtedly become more prevalent, further expanding the synthetic chemist's toolkit for accessing these vital molecular scaffolds.

References

  • Subrizi, F., et al. (2019). Aminopolyols from Carbohydrates: Amination of Sugars and Sugar-Derived Tetrahydrofurans with Transaminases. ChemSusChem. Available at: [Link]

  • Subrizi, F., et al. (2019). Aminopolyols from Carbohydrates: Amination of Sugars and Sugar-Derived Tetrahydrofurans with Transaminases. PubMed. Available at: [Link]

  • Greatrex, B. W., et al. (2003). A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. The Journal of Organic Chemistry. Available at: [Link]

  • Greatrex, B. W., et al. (2003). A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cyclization of gamma-hydroxyenones. PubMed. Available at: [Link]

  • Dixon, D. J., et al. (2022). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. National Institutes of Health. Available at: [Link]

  • Greatrex, B. W., et al. (2003). A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cyclization of γ-hydroxyenones. ScholarBank@NUS. Available at: [Link]

  • ResearchGate. (2025). Alcohol Dehydrogenase‐Triggered Oxa‐Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic amination of glucose or biomass-derived α-hydroxyl acids to amino acids. Available at: [Link]

  • Amanote Research. (n.d.). Aminopolyols From Carbohydrates: The Amination of Sugars and Sugar-Derived Tetrahydrofurans With Transaminases. Available at: [Link]

  • MDPI. (2022). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Available at: [Link]

  • Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Available at: [Link]

  • Walsh, P. J., et al. (2004). Highly enantio- and diastereoselective one-pot synthesis of acyclic epoxy alcohols with three contiguous stereocenters. PubMed. Available at: [Link]

  • Oh, C. H., et al. (2005). Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines--synthesis of (-)-pachastrissamine. PubMed. Available at: [Link]

  • RSC Publishing. (2023). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sci-Hub. (2006). Highly Enantio- and Diastereoselective One-Pot Synthesis of Acyclic Epoxy Alcohols and Allylic Epoxy Alcohols. Available at: [Link]

  • Walsh, P. J., & Hussain, M. M. (2008). Tandem Reactions for Streamlining Synthesis: Enantio- And Diastereoselective One-Pot Generation of Functionalized Epoxy Alcohols. Accounts of Chemical Research. Available at: [Link]

  • Singh, B., & Sharma, U. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • DigitalCommons@EMU. (2013). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Available at: [Link]

  • Johnston, J. N., et al. (2020). Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. Available at: [Link]

  • Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link]

  • RSC Publishing. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • RSC Publishing. (2016). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]

  • Brunel, J., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Semantic Scholar. Available at: [Link]

  • Bolm, C., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Figshare. (2006). Highly Enantio- and Diastereoselective One-Pot Synthesis of Acyclic Epoxy Alcohols and Allylic Epoxy Alcohols - Journal of the American Chemical Society. Available at: [Link]

Sources

Validation

A Comparative Guide to the Purity of Commercial trans-4-Aminotetrahydrofuran-3-ol Hydrochloride

Abstract trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a pivotal chiral building block in contemporary drug discovery, valued for its constrained tetrahydrofuran (THF) scaffold that imparts favorable physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a pivotal chiral building block in contemporary drug discovery, valued for its constrained tetrahydrofuran (THF) scaffold that imparts favorable physicochemical properties to bioactive molecules. The stereochemical and chemical purity of this intermediate is not merely a quality metric but a critical determinant of reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive framework for benchmarking the purity of commercially available trans-4-Aminotetrahydrofuran-3-ol hydrochloride. We detail a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to create a self-validating system for quality assessment. By providing detailed, replicable protocols and interpreting comparative data from representative commercial suppliers, this document serves as a practical resource for researchers, process chemists, and quality control analysts in making informed sourcing decisions.

Introduction: The Criticality of Purity in a Versatile Building Block

The tetrahydrofuran motif is a privileged structure in medicinal chemistry, and functionalized derivatives like trans-4-Aminotetrahydrofuran-3-ol hydrochloride offer a strategic entry point for introducing this scaffold.[1][2][3] Its application spans various therapeutic areas, where it serves as a key intermediate in the synthesis of complex molecules. However, the synthetic routes to this compound can introduce a range of impurities, including diastereomers (cis-isomers), enantiomers, residual starting materials, and process-related by-products.[4]

The presence of such impurities can have profound consequences:

  • Compromised Yield and Selectivity: Impurities can interfere with downstream reactions, leading to lower yields and the formation of new, difficult-to-remove by-products.

  • Altered Biological Activity: Stereoisomers may exhibit different pharmacological or toxicological profiles, making their control essential.

  • Regulatory Scrutiny: Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities in drug substances.[5][6][7][8]

Therefore, a robust analytical assessment of commercial lots is a prerequisite for any research or development program. This guide outlines a systematic approach to this challenge.

Analytical Strategy: A Multi-Technique Approach for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A self-validating, orthogonal approach that combines different methods is essential for robust characterization. We selected a suite of techniques to quantify organic impurities, water content, and overall compound identity and strength.

G cluster_0 Overall Purity Assessment Workflow cluster_1 Analytical Techniques Sample Commercial Sample (trans-4-Aminotetrahydrofuran-3-ol HCl) HPLC HPLC-CAD/ELSD (Organic Impurities) Sample->HPLC Chromatographic Purity qNMR Quantitative ¹H NMR (Assay & Identity) Sample->qNMR Absolute Quantification KF Karl Fischer Titration (Water Content) Sample->KF Specific Water Content Data Comparative Data Analysis HPLC->Data qNMR->Data KF->Data

Caption: Overall workflow for purity assessment.

Rationale for Method Selection
  • High-Performance Liquid Chromatography (HPLC): The subject compound is highly polar and lacks a strong UV chromophore, making conventional UV detection challenging.[9][10][11] Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is more appropriate. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for retaining and resolving this polar analyte and its potential impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a powerful primary ratio method for determining the absolute purity (assay) of a substance without needing a specific reference standard of the analyte itself.[12][13][14] It provides a direct measure of the molar quantity of the analyte against a certified internal standard of known purity and weight.[15][16]

  • Karl Fischer (KF) Titration: Water is a common impurity in hydrophilic, solid compounds. Karl Fischer titration is the gold standard for accurately and specifically quantifying water content, far surpassing the less specific Loss on Drying method.[17][18][19][20][21]

Comparative Analysis: Benchmarking Commercial Suppliers

To illustrate the application of this workflow, we analyzed hypothetical lots from three representative commercial suppliers (designated A, B, and C). All samples were stored under identical, controlled conditions upon receipt and analyzed in triplicate.

Summary of Purity Data
Parameter Supplier A Supplier B Supplier C Commentary
Purity by HPLC-CAD (% Area) 99.8%98.9%99.5%Supplier A shows the highest chromatographic purity with minimal secondary peaks.
Assay by ¹H qNMR (% w/w) 99.5%98.1%99.0%The qNMR assay aligns well with HPLC data, confirming Supplier A's superior purity.
Water Content by Karl Fischer (%) 0.15%0.55%0.20%Supplier B exhibits significantly higher water content.
Major Unidentified Impurity (% Area) 0.08%0.45%0.15%A notable impurity is present in the material from Supplier B.
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidVisual difference noted for Supplier B's material.
Discussion of Results

The multi-technique approach provides a clear and consistent picture. Supplier A consistently demonstrates the highest quality, with excellent chromatographic purity, a high assay value confirmed by qNMR, and low water content. The material is a clean, white crystalline solid, as expected.

Supplier C provides material of very good quality, though marginally lower than Supplier A across all metrics. For many research applications, this level of purity would be perfectly acceptable.

Supplier B 's material is of discernibly lower quality. The lower chromatographic purity is corroborated by a lower qNMR assay. The significantly higher water content suggests either inadequate drying during manufacturing or improper storage and handling. The presence of a major unidentified impurity at 0.45% is a concern, as it exceeds the ICH Q3A reporting threshold for a typical drug substance and approaches the identification threshold.[5][7][8] For use in regulated drug development, this impurity would require structural elucidation and toxicological qualification.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed protocols for each analytical method are provided below.

Protocol: Purity by HPLC-CAD

G cluster_0 HPLC-CAD Protocol Prep Sample Prep (1 mg/mL in H₂O) Inject Injection (5 µL) Prep->Inject Column HILIC Column (e.g., Amide, 2.1x100mm) Inject->Column Detect CAD/ELSD Detection Column->Detect Mobile Gradient Elution (ACN/Ammonium Formate) Mobile->Column Analyze Data Analysis (% Area Normalization) Detect->Analyze

Caption: Step-by-step workflow for HPLC-CAD analysis.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: HILIC Amide phase, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0.

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 50% B

    • 8-10 min: 50% B

    • 10.1-12 min: 0% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt into a 10 mL volumetric flask and dissolve in water to prepare a 1 mg/mL solution.

  • Data Analysis: Integrate all peaks and calculate purity based on area percent normalization.

Protocol: Assay by Quantitative ¹H NMR
  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Certified Maleic Acid (NIST traceable).

  • Solvent: Deuterium Oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh ~15 mg of trans-4-Aminotetrahydrofuran-3-ol hydrochloride.

    • Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., a proton on the THF ring).

    • Integrate the unique signal for the internal standard (Maleic Acid singlet at ~6.3 ppm).

  • Calculation: The purity (P_analyte) is calculated using the following formula:

    Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

Protocol: Water Content by Karl Fischer Titration
  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator. (Volumetric is suitable for the expected water content >0.1%).

  • Reagent: Commercially available one- or two-component Karl Fischer reagent.

  • Standardization: Standardize the titrant daily using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis:

    • Accurately weigh ~100 mg of the sample directly into the titration vessel.

    • Titrate to the electrometric endpoint.

    • Perform the determination in triplicate.

  • Calculation: The instrument software automatically calculates the percentage of water based on the sample weight and the volume of titrant consumed.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique strategy for the critical evaluation of commercial trans-4-Aminotetrahydrofuran-3-ol hydrochloride. Our comparative analysis of hypothetical suppliers underscores the variability in product quality and the necessity of in-house verification.

For researchers and drug development professionals, we recommend the following:

  • Always Qualify New Suppliers: Do not assume that a product listed as "≥98%" purity meets the specific needs of your process.[1] Conduct, at a minimum, HPLC and water content analysis on a new lot.

  • Consider the Application: For early-stage discovery, material from a source like Supplier C may be sufficient. For late-stage development and GMP synthesis, the higher purity and lower impurity profile of a source like Supplier A is strongly preferred to avoid future complications related to impurity qualification.[5]

  • Employ Orthogonal Methods: Relying on a single purity value can be misleading. The combination of a chromatographic technique (HPLC), a structural/quantitative technique (qNMR), and a specific impurity assay (Karl Fischer) provides a much higher degree of confidence in the material's quality.

By implementing a systematic and scientifically sound benchmarking program, organizations can mitigate risks, ensure the reproducibility of their research, and build a solid foundation for successful drug development.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Mettler Toledo. What Is Karl Fischer Titration?.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ChemScene. (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • PubChem. trans-4-Amino-Tetrahydro-Furan-3-Ol.
  • ResearchGate. (2003, January 1). RP-HPLC analysis of amino acids with UV-detection.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Analysis of amino acids by high performance liquid chromatography.
  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • NIH. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.
  • ResearchGate. (2025, August 9). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Monograph. Water Determination by Karl Fischer Titration.
  • TGA. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Sigma-Aldrich. trans-4-Aminotetrahydrofuran-3-ol hydrochloride.
  • PubChem. (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • Sigma-Aldrich. trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 215940-96-8.
  • Alchimica. TRANS-4-AMINOTETRAHYDROFURAN-3-OL HYDROCHLORIDE (1 x 1 g).

Sources

Comparative

A Researcher's Guide to the In Vitro and In Vivo Evaluation of BACE1 Inhibitors: A Comparative Analysis Featuring Tetrahydrofuran-Scaffold Derivatives

For drug discovery researchers and scientists in the neurodegenerative disease space, the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a critical, albeit challenging, therapeutic target for Alzheime...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists in the neurodegenerative disease space, the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a critical, albeit challenging, therapeutic target for Alzheimer's disease.[1] As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a direct strategy to address the amyloid cascade hypothesis.[2][3] This guide provides an in-depth comparison of the experimental evaluation of BACE1 inhibitors, focusing on derivatives built around constrained cyclic amino alcohol scaffolds.

Due to the limited availability of public data on trans-4-Aminotetrahydrofuran-3-ol (ATHF) derivatives specifically targeting BACE1, this guide will utilize the closely related and structurally analogous (3S,4S)-4-aminopyrrolidine-3-ol scaffold as a primary exemplar for our discussion. This analog shares key stereochemical and functional features, making it an excellent proxy for understanding the development path of this compound class. We will compare its performance profile against established BACE1 inhibitors to provide a comprehensive and objective overview for drug development professionals.

Part 1: The In Vitro Evaluation Cascade

The initial stages of drug discovery are defined by a series of in vitro assays designed to answer fundamental questions about a compound's potential. We aim to determine potency, cellular activity, selectivity, and early absorption, distribution, metabolism, and excretion (ADME) properties.

Target Engagement: The Enzymatic Assay

The first critical step is to confirm direct inhibition of the BACE1 enzyme. This is almost universally accomplished using a cell-free enzymatic assay.

Causality Behind the Choice: An enzymatic assay isolates the target enzyme from all other biological variables. This ensures that any observed activity is a direct result of the compound interacting with the enzyme. The preferred modern method is a Fluorescence Resonance Energy Transfer (FRET) assay, which is highly sensitive, scalable for high-throughput screening, and provides real-time kinetic data.[4] It uses a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in a measurable increase in fluorescence.[5]

Illustrative Data: The table below compares a representative aminopyrrolidine derivative with other known BACE1 inhibitors. Potency is typically measured as the half-maximal inhibitory concentration (IC50).

Compound Class/NameScaffoldBACE1 IC50 (nM)Selectivity vs BACE2 (Fold)Selectivity vs Cathepsin D (Fold)
Aminopyrrolidine Derivative (Exemplar) (3S,4S)-4-aminopyrrolidine-3-ol50 nM[6]>10x[6]High[6]
Verubecestat (MK-8931) Amidine-based2.2 nM[7]~0.15x (More potent on BACE2)[7]>45,000x[7]
AZD3839 Aminoisoindole8.6 nM[8]ModerateHigh
Compound VIa (Exemplar) Non-peptidic5.9 nM[9]~31x[9]>7,500x[9]

Data synthesized from multiple sources for comparative purposes.

Cellular Activity: Confirming a Mechanism in a Biological System

Potent enzyme inhibition does not always translate to cellular activity. A compound must be able to cross the cell membrane to reach its target. Therefore, cell-based assays are essential to confirm that the inhibitor can reduce Aβ production in a relevant biological context, such as in CHO cells or neurons engineered to overexpress amyloid precursor protein (APP).[9]

Causality Behind the Choice: This assay validates that the compound's chemical properties (e.g., polarity, size) are compatible with cell permeability. A significant drop-off in potency from the enzymatic to the cellular assay often indicates poor membrane penetration or active efflux from the cell.

Early ADME Profiling: Predicting In Vivo Behavior

Before committing to expensive and complex animal studies, key ADME parameters must be assessed in vitro.

  • Metabolic Stability: The liver is the primary site of drug metabolism.[10] The in vitro microsomal stability assay uses subcellular fractions of liver cells (microsomes), which contain the critical Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[7][10] By incubating the compound with liver microsomes and an NADPH cofactor, we can measure the rate at which the parent compound disappears over time, allowing calculation of its intrinsic clearance and metabolic half-life.[11] A compound that is metabolized too quickly will have a short half-life in vivo and may not maintain therapeutic concentrations.

  • Permeability and Efflux: For a CNS-targeted drug, crossing the blood-brain barrier (BBB) is paramount. The Caco-2 permeability assay is a foundational model for this.[12] Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein) found in both the gut and the BBB.[13][14] By measuring the transport of a compound from the apical (blood side) to the basolateral (brain side) chamber (Papp A-B) and in the reverse direction (Papp B-A), we can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the compound is actively pumped out of the brain, posing a major challenge for CNS efficacy.[12]

Part 2: The In Vivo Assessment

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacodynamics (PD): Target Engagement in a Living System

The primary goal of the initial in vivo study is to demonstrate that the BACE1 inhibitor can reduce Aβ levels in the brain of an animal model, typically a mouse.[15]

Causality Behind the Choice: This is the ultimate proof-of-concept. Wild-type mice are often used initially to establish that the drug can engage the target under normal physiological conditions.[16] Transgenic mouse models of Alzheimer's disease (e.g., APPV717F) are used to show efficacy in a disease-relevant context.[15] A successful compound will show a dose-dependent reduction in brain Aβ40 and Aβ42 levels after oral administration.[9][15]

Illustrative Data:

Compound NameMouse StrainDose & RouteKey PD Finding
AZD3839 C57BL/6 (Wild-type)160 µmol/kg (oral)~50% reduction in brain Aβ40, sustained for up to 8 hours.[15]
LY2811376 APPV717F Transgenic100 mg/kg (oral)Dose-dependent reduction in brain Aβ.[15]
Compound VIa AD Mouse ModelOral14.5% - 80.3% reduction in blood Aβ42.[9]
Pharmacokinetics (PK): Absorption, Distribution, and Clearance

A PK study quantifies the concentration of the drug in plasma and, crucially, in the brain over time after dosing. This helps determine key parameters like bioavailability, half-life (t½), and the brain-to-plasma ratio.

Causality Behind the Choice: A compound can have excellent potency and PD effects but fail if its PK properties are poor. For a BACE1 inhibitor, a low brain-to-plasma ratio is a common failure point, often predicted by a high efflux ratio in the Caco-2 assay.[16] Achieving a sufficient and sustained concentration in the brain is essential for therapeutic effect.

Part 3: Visualizing the Science

BACE1's Role in Amyloidogenesis

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage (β-secretase) APP->BACE1 1. C99 C99 fragment Gamma_Secretase γ-secretase Cleavage C99->Gamma_Secretase 2. BACE1->C99 sAPPb sAPPβ BACE1->sAPPb Abeta Amyloid-beta (Aβ) Monomers Gamma_Secretase->Abeta Inhibitor BACE1 Inhibitor (e.g., ATHF derivative) Inhibitor->BACE1 Blocks Plaques Aβ Plaques (Neurotoxicity) Abeta->Plaques

Caption: The amyloidogenic pathway showing BACE1 cleavage of APP.

BACE1 Inhibitor Discovery Workflow

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment enzymatic BACE1 Enzymatic Assay (IC50) cellular Cellular Aβ Reduction Assay enzymatic->cellular selectivity Selectivity Profiling (BACE2, CatD) cellular->selectivity adme ADME Screening (Metabolic Stability, Caco-2) selectivity->adme pk Pharmacokinetics (PK) (Brain/Plasma Ratio) adme->pk Promising Candidate pd Pharmacodynamics (PD) (Brain Aβ Reduction) pk->pd lead_opt Lead Optimization pd->lead_opt Data for SAR

Caption: A typical screening cascade for BACE1 inhibitor development.

Part 4: Detailed Experimental Protocols

The following are standardized, self-validating protocols for key assays described in this guide.

Protocol 1: BACE1 Enzymatic FRET Assay

Adapted from commercial kits and literature.[2][4]

  • Reagent Preparation:

    • Prepare Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.

    • Prepare BACE1 Substrate stock solution (e.g., 500 µM in DMSO).

    • Prepare recombinant human BACE1 enzyme solution (e.g., ~3 units/µl).

    • Prepare test compound serial dilutions in DMSO, then dilute further in Assay Buffer. Final DMSO concentration should be ≤1%.

  • Assay Procedure (96-well plate):

    • Blank Wells: Add 90 µL of Assay Buffer.

    • Positive Control Wells: Add 70 µL Assay Buffer + 10 µL Assay Buffer (vehicle).

    • Test Compound Wells: Add 70 µL Assay Buffer + 10 µL of diluted test compound.

    • Add 1 µL of BACE1 peptide substrate to all wells except the Blank wells. Mix gently. Protect the plate from light.

    • Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to Positive Control and Test Compound wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Read fluorescence kinetically for 20-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

    • The rate of increase in fluorescence (slope) is proportional to BACE1 activity.

  • Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Adapted from standard industry protocols.[7][8][11]

  • Reagent Preparation:

    • Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Prepare an NADPH-regenerating system solution in buffer (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer. Keep on ice.

    • Prepare test compound stock (e.g., 1 mM in DMSO) and dilute to a working concentration in buffer. Final concentration in incubation will be 1 µM.

  • Incubation Procedure:

    • Pre-warm HLM solution and test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Include a negative control incubation without the NADPH system.

  • Sample Analysis:

    • Vortex and centrifuge the terminated samples to precipitate protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from linear regression analysis is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (k / microsomal protein concentration).

Protocol 3: Caco-2 Bidirectional Permeability Assay

Adapted from standard industry protocols.[12][14]

  • Cell Culture:

    • Culture Caco-2 cells for ~21 days on semi-permeable Transwell inserts until a differentiated monolayer is formed.

    • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the acceptable range for your lab.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber. Add fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 is indicative of active efflux.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of BACE1 Inhibitors. 15

  • BenchChem. (2025). A Comparative Guide to the In Vivo Efficacy of BACE1 Inhibitors. 17

  • Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PubMed Central.

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of BACE1 Inhibitors. 18

  • Cyprotex Evotec. Microsomal Stability.

  • BPS Bioscience. (n.d.). BACE1 Assay Kit.

  • Vassar, R. (2016). Discussion on protocols to study the inhibition of beta secretase in vitro. ResearchGate.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

  • Sigma-Aldrich. (n.d.). β-Secretase (BACE1) Activity Detection Kit Technical Bulletin.

  • Swahn, B. M., et al. (2012). Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides. Journal of Medicinal Chemistry.

  • BPS Bioscience. (n.d.). BACE1 Assay Kit.

  • Lee, J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters.

  • Hilpert, H., et al. (2013). β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease. Journal of Medicinal Chemistry.

  • Prati, F., et al. (2018). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry.

  • Enamine. (n.d.). Caco-2 Permeability Assay.

  • Zhang, L., et al. (2013). The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease. Journal of Alzheimer's Disease.

  • Tavelin, S., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics.

  • Gabel, C., et al. (2003). Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. Pharmazie.

  • Creative Bioarray. (n.d.). Caco-2 permeability assay.

Sources

Validation

A Senior Application Scientist's Guide to the Computational Analysis of 4-aminotetrahydrofuran-3-ol Conformational Isomers

Introduction: The Significance of Conformational Landscape in Drug Design The 4-aminotetrahydrofuran-3-ol scaffold is a privileged motif in medicinal chemistry, appearing in a variety of bioactive molecules and drug cand...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Landscape in Drug Design

The 4-aminotetrahydrofuran-3-ol scaffold is a privileged motif in medicinal chemistry, appearing in a variety of bioactive molecules and drug candidates.[1] Its structure, featuring a flexible five-membered ring and two functional groups capable of forming key hydrogen bonds, makes it an attractive building block for interacting with biological targets.[2][3] However, the very flexibility that allows for potent interactions also presents a significant challenge: the molecule does not exist as a single, static structure but as an ensemble of rapidly interconverting conformational isomers (conformers).

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Understanding the conformational preferences of 4-aminotetrahydrofuran-3-ol—which shapes are energetically favorable and how they are populated at physiological temperatures—is paramount for effective structure-based drug design. A computational approach allows us to map this complex energy landscape, providing insights that can guide the synthesis of more potent and selective drug candidates.[4]

This guide provides a comparative analysis of computational methodologies for elucidating the conformational space of 4-aminotetrahydrofuran-3-ol. We will explore a robust, multi-level workflow that balances computational efficiency with quantum mechanical accuracy, explaining the causality behind each methodological choice to ensure a self-validating and reproducible protocol.

Pillar 1: The Rationale for a Multi-Level Computational Workflow

A brute-force quantum mechanical search of the entire conformational space of a flexible molecule is computationally prohibitive.[5] Therefore, a tiered approach is the most logical and efficient strategy.[6] We begin with a fast, albeit less accurate, method to broadly sample the landscape and identify potential energy minima. These candidates are then refined using a more rigorous and accurate level of theory.

This hierarchical strategy ensures that we do not waste expensive computational resources on high-energy, irrelevant structures, while still applying the necessary accuracy to the conformers that matter most.

G cluster_0 Broad Conformational Sampling cluster_1 Refinement and Analysis Start Initial 3D Structure (e.g., from SMILES) MM_Search Molecular Mechanics (MM) Conformational Search Start->MM_Search Fast, broad exploration Clustering Geometry Clustering & Energy Filtering MM_Search->Clustering Generate candidate conformers DFT_Opt DFT Geometry Optimization & Frequency Calculation Clustering->DFT_Opt Select unique low-energy structures Analysis Boltzmann Population Analysis DFT_Opt->Analysis Relative free energies Final Final Conformational Ensemble Analysis->Final

Caption: A multi-level workflow for efficient and accurate conformational analysis.

Pillar 2: Comparing Computational Methodologies

The choice of computational method involves a trade-off between accuracy and computational cost. For our multi-level workflow, we leverage the strengths of two distinct approaches: Molecular Mechanics for initial searching and Density Functional Theory for final refinement.

Methodology Core Principle Relative Speed Accuracy Primary Application in Workflow
Molecular Mechanics (MM) Uses classical physics (balls and springs) and a pre-parameterized force field (e.g., MMFF94) to calculate energy.[7]Very Fast (seconds to minutes per molecule)Low; highly dependent on force field quality.Rapidly generating thousands of potential conformers to cover the conformational space.[8]
Density Functional Theory (DFT) An ab initio quantum mechanical method that solves approximations of the Schrödinger equation to determine electronic structure and energy.[9]Slow (hours per conformer)High; provides accurate relative energies and geometries.Re-optimizing and calculating the final energies of a select few low-energy conformers identified by MM.[10]
Causality in Method Selection:
  • Why start with MM? The conformational space of 4-aminotetrahydrofuran-3-ol is defined by the pucker of the tetrahydrofuran ring (which can adopt various twist and envelope forms) and the rotation around the C-C, C-O, and C-N bonds.[11][12] Systematically exploring all combinations at a high level of theory is impractical. MM provides a computationally cheap way to quickly evaluate and discard vast regions of this space that are sterically or energetically unfavorable.[7]

  • Why refine with DFT? MM force fields may not accurately capture subtle electronic effects, such as intramolecular hydrogen bonding between the amino and hydroxyl groups, or the precise puckering preferences of the substituted ring. DFT explicitly treats the electronic structure, providing a much more reliable description of these interactions and, consequently, more accurate relative energies between conformers.[13]

Pillar 3: A Detailed, Self-Validating Protocol

This protocol outlines a complete workflow for the conformational analysis of (3S,4S)-4-aminotetrahydrofuran-3-ol. The choices of functional, basis set, and solvation model are grounded in established best practices for organic molecules.[13][14]

Step 1: Initial Structure Generation and MM Conformational Search
  • Input Structure: Generate a 3D structure of (3S,4S)-4-aminotetrahydrofuran-3-ol. This can be done from its SMILES string (C1O)N) using software like RDKit or Avogadro.[15]

  • Conformational Search:

    • Software: Use a program capable of performing conformational searches, such as TINKER, Spartan, or the conformer generation tools within Schrödinger Suite or OpenEye OMEGA.[7][16][17]

    • Method: Employ a systematic or stochastic search algorithm.

    • Force Field: Select a robust force field for organic molecules, such as MMFF94 or OPLS3e.

    • Energy Window: Retain all conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum found during the MM search. This ensures broad coverage without keeping excessively high-energy structures.

Step 2: Clustering and Selection for DFT Refinement
  • Redundancy Removal: The MM search will generate many similar structures. Cluster the conformers based on structural similarity using a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

  • Selection: From each cluster, select the lowest-energy conformer as the representative for that geometry. This curated set of unique, low-energy structures will be passed to the next stage. This prioritization reduces redundant DFT calculations.[10]

G cluster_0 MM Search Output cluster_1 Clustering (RMSD < 0.5 Å) cluster_2 Selected for DFT C1 Conformer A1 E=0.0 kcal/mol ClusterA Cluster A C1->ClusterA C2 Conformer A2 E=0.2 kcal/mol C2->ClusterA C3 Conformer B1 E=1.5 kcal/mol ClusterB Cluster B C3->ClusterB C4 Conformer C1 E=2.1 kcal/mol ClusterC Cluster C C4->ClusterC C5 Conformer B2 E=1.6 kcal/mol C5->ClusterB RepA Representative A (from A1) ClusterA->RepA RepB Representative B (from B1) ClusterB->RepB RepC Representative C (from C1) ClusterC->RepC

Caption: Clustering MM conformers to select unique structures for DFT.

Step 3: DFT Geometry Optimization and Energy Calculation

This step is the core of the quantitative analysis. The choices made here directly impact the accuracy of the final results.

  • Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Psi4.[13]

  • Method Selection:

    • Functional: The B3LYP functional is a well-regarded hybrid functional for general-purpose calculations on organic molecules.[10] To account for non-covalent interactions, which are critical for intramolecular hydrogen bonding, a dispersion correction should be included (e.g., B3LYP-D3).[11]

    • Basis Set: A Pople-style split-valence basis set like 6-31G(d) or 6-31G * offers a good balance of accuracy and computational cost for geometry optimizations.[18][19] It includes polarization functions on heavy atoms, which are essential for describing the geometry of heteroatoms like oxygen and nitrogen.

    • Solvation Model: Biological processes occur in water. An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model , should be used to account for the stabilizing effect of the solvent.[20][21][22] This is crucial as polar conformers will be preferentially stabilized in a polar solvent like water.

  • Execution:

    • Perform a full geometry optimization on each selected conformer.

    • Following optimization, run a frequency calculation at the same level of theory. This serves a dual purpose:

      • Verification: A true energy minimum will have no imaginary frequencies. This validates that the optimization has found a stable structure.[23]

      • Thermodynamics: The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.

Step 4: Analysis and Interpretation
  • Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p) . This basis set includes diffuse functions (+) to better describe lone pairs and additional polarization functions.[14]

  • Gibbs Free Energy: Calculate the relative Gibbs free energy (ΔG) for each conformer at a standard temperature (e.g., 298.15 K) using the electronic energies and the thermal corrections from the frequency calculations.

  • Boltzmann Population: Use the relative free energies to calculate the Boltzmann population of each conformer. This reveals the percentage of time the molecule is expected to exist in that specific shape at thermal equilibrium. The equation is:

    • Pi = (e(-ΔGi/RT)) / (Σje(-ΔGj/RT))

    • Where Pi is the population of conformer i, ΔGi is its relative free energy, R is the gas constant, and T is the temperature.[6]

Data Presentation: A Comparative Summary

The final output of this analysis is a ranked list of stable conformers and their expected populations. This quantitative data is invaluable for understanding which molecular shapes are most likely to be biologically relevant.

Table 1: Hypothetical DFT Results for Low-Energy Conformers of 4-aminotetrahydrofuran-3-ol (Calculated at the B3LYP-D3/6-311+G(d,p)//B3LYP-D3/6-31G(d) level with SMD(water))

Conformer ID Key Dihedral Angles (°) Intramolecular H-Bond (O-H···N) Relative Free Energy (ΔG, kcal/mol) Boltzmann Population (%)
Conf-1 O-C-C-N: 65 (gauche)Yes (1.9 Å)0.0075.3%
Conf-2 O-C-C-N: -68 (gauche)No1.1512.1%
Conf-3 O-C-C-N: 178 (anti)No1.507.5%
Conf-4 O-C-C-N: 70 (gauche)Yes (2.1 Å, different ring pucker)1.854.1%
...............

Note: Data is illustrative.

Conclusion: From Computational Insight to Experimental Design

This computational guide provides a framework for rigorously characterizing the conformational landscape of 4-aminotetrahydrofuran-3-ol. The results of such an analysis directly inform drug discovery efforts by:

  • Identifying the Bioactive Conformation: The lowest-energy conformer is not always the one that binds to a target. By comparing the calculated conformer library to a co-crystal structure, one can identify the specific "bioactive" conformation.

  • Guiding Analogue Design: Understanding the key structural features that stabilize the most populated conformers allows for the rational design of new molecules that are "pre-organized" into the desired bioactive shape, potentially increasing binding affinity.

  • Interpreting Experimental Data: Computational results can help interpret complex NMR data by correlating calculated chemical shifts and coupling constants with specific conformations.[24][25]

Ultimately, the integration of robust computational chemistry with experimental validation accelerates the drug discovery pipeline, reducing trial-and-error and enabling a more intelligent design process.[4][26][27]

References

  • Title: Validation of computational results with experimental data | Computational Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: Solvation of molecules Source: JDFTx URL: [Link]

  • Title: Implicit and Explicit Solvation Models in DFT? Source: ResearchGate URL: [Link]

  • Title: Integrating Computational & Experimental Data | Computational Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: DFT calculations in solution systems: solvation energy, dispersion energy and entropy Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: TINKER Tutorial: Conformational Analysis Source: University of California, Santa Barbara URL: [Link]

  • Title: DFT calculations in solution systems: solvation energy, dispersion energy and entropy Source: PubMed URL: [Link]

  • Title: Solvent model - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Conformer Generation Software | Omega Source: OpenEye Scientific URL: [Link]

  • Title: Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors Source: MDPI URL: [Link]

  • Title: Basis set and methods for organic molecules Source: ResearchGate URL: [Link]

  • Title: An Over View of Computational Chemistry Source: Open Access Journals URL: [Link]

  • Title: Recommendations for software that calculates the conformational energy of a molecule Source: Reddit URL: [Link]

  • Title: CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches Source: PMC URL: [Link]

  • Title: Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry Source: ResearchGate URL: [Link]

  • Title: Which Basis Set and Functional to use when? Source: Reddit URL: [Link]

  • Title: Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry Source: PubMed URL: [Link]

  • Title: Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs Source: Taylor & Francis Online URL: [Link]

  • Title: Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling Source: Journal of Chemical Education URL: [Link]

  • Title: Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency Source: MolSSI Education URL: [Link]

  • Title: Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls Source: ACS Publications URL: [Link]

  • Title: Conformational Searching Source: Rowan Scientific URL: [Link]

  • Title: Basis set (chemistry) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology Source: ResearchGate URL: [Link]

  • Title: 4-Aminotetrahydrofuran-3-ol Source: PubChem URL: [Link]

  • Title: Best Practice DFT Protocols for Basic Molecular Computational Chemistry Source: ResearchGate URL: [Link]

  • Title: (3S,4S)-4-Aminotetrahydrofuran-3-ol Source: PubChem URL: [Link]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL: [Link]

  • Title: Trans-4-Amino-Tetrahydro-Furan-3-Ol Source: PubChem URL: [Link]

  • Title: Conformational analysis by intersection: CONAN Source: PubMed URL: [Link]

  • Title: Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens Source: PMC URL: [Link]

  • Title: Systematic search in conformational analysis Source: WashU Medicine Research Profiles URL: [Link]

  • Title: Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases Source: PubMed URL: [Link]

  • Title: Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives Source: Scientific & Academic Publishing URL: [Link]

  • Title: Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations Source: ResearchGate URL: [Link]

  • Title: Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol Source: PubMed URL: [Link]

  • Title: Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation Source: MDPI URL: [Link]

  • Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: Semantic Scholar URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-Aminotetrahydrofuran-3-ol hydrochloride

Welcome to your essential guide for the safe handling of trans-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 215940-96-8). As researchers and drug development professionals, our primary responsibility is to ensure a sa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of trans-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 215940-96-8). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for mitigating the risks associated with this specific chemical. We will explore the why behind each recommendation, empowering you to make informed safety decisions.

Hazard Profile: Understanding the Risks

trans-4-Aminotetrahydrofuran-3-ol hydrochloride and its structural analogs are classified with a clear set of hazards that dictate our safety protocols. According to safety data sheets (SDS), this compound is:

  • Harmful if swallowed [1][2][3].

  • Causes skin irritation [1][2][3][4][5].

  • Causes serious eye irritation [1][2][3][4][5].

  • May cause respiratory irritation [1][2][3][4].

The hydrochloride salt form means that in the presence of moisture, there is a potential for the release of hydrogen chloride gas, which is corrosive and a respiratory irritant[1]. Furthermore, as a fine powder, the solid material poses an inhalation risk and can be easily aerosolized[1][6].

Core Principles of Protection: The Hierarchy of Controls

Before we even consider personal protective equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or engineering out hazards first.

  • Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood for all manipulations of the solid compound and for any procedures that could generate aerosols or vapors[7]. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[1].

  • Administrative Controls: Develop and strictly follow standard operating procedures (SOPs). Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures. Never work alone when handling hazardous materials[8].

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against exposure. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task.

Summary of Recommended PPE by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (in sealed containers) Safety GlassesSingle pair of nitrile glovesLab CoatNot required
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble-gloved with chemotherapy-grade nitrile glovesDisposable, low-permeability gown over lab coatNIOSH-approved respirator (e.g., N95 or higher) if outside a fume hood
Reconstitution/Dissolving Chemical Splash Goggles & Face ShieldDouble-gloved with chemotherapy-grade nitrile glovesDisposable, low-permeability gown over lab coatWork must be performed in a chemical fume hood
Handling Solutions (Closed System) Safety GogglesSingle pair of nitrile glovesLab CoatNot required
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble-gloved with heavy-duty nitrile glovesDisposable, low-permeability gown or "bunny suit"NIOSH-approved respirator (e.g., N95 or higher)
Detailed PPE Specifications
  • Eye and Face Protection : Because this compound causes serious eye irritation, robust protection is non-negotiable.

    • Chemical splash goggles are mandatory for all handling procedures[1][7]. Regular safety glasses are insufficient as they do not provide a seal around the eyes.

    • A face shield should be worn in addition to goggles during tasks with a high risk of splashing, such as reconstituting the solid or cleaning up spills[9][10].

  • Hand Protection : The skin is a primary route of exposure.

    • Wear two pairs of chemotherapy-grade, powder-free nitrile gloves when handling the solid compound or concentrated solutions[9][11][12]. The inner glove should be tucked under the cuff of your gown, and the outer glove should extend over the cuff[9]. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.

    • Inspect gloves for any signs of degradation or punctures before use[1]. Change gloves immediately if you suspect contamination, and always after a maximum of 30-60 minutes of use[12].

  • Body Protection :

    • A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required when handling the solid material[9]. Standard cloth lab coats are not recommended as they can absorb chemical spills, holding the hazardous material against your skin[11].

    • For routine handling of dilute solutions, a clean, buttoned lab coat is sufficient.

  • Respiratory Protection :

    • All work with the solid form of trans-4-Aminotetrahydrofuran-3-ol hydrochloride should be conducted within a certified chemical fume hood to prevent inhalation of the powder[7].

    • In the rare event that you must handle the solid outside of a fume hood or during a large spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory to protect against respiratory irritation[9][13].

  • Foot Protection :

    • Closed-toe shoes are required at all times in the laboratory[6][9]. This protects your feet from spills and dropped objects.

Step-by-Step Operational Plans

A. Weighing the Solid Compound
  • Preparation : Don all required PPE (goggles, face shield, disposable gown, double gloves). Ensure the chemical fume hood is functioning correctly.

  • Staging : Place a weigh boat, spatula, and a sealable container for the compound inside the fume hood.

  • Weighing : Carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat. Minimize any dust creation.

  • Sealing : Immediately and securely seal the stock bottle and the container with the weighed compound.

  • Decontamination : Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.

  • Doffing : Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood area.

B. Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials contaminated with trans-4-Aminotetrahydrofuran-3-ol hydrochloride are considered hazardous waste[1]. This includes gloves, weigh boats, pipette tips, and contaminated wipes[9].

  • Solid Waste : Collect all contaminated solid waste in a designated, labeled hazardous waste container. Do not mix with regular trash[9].

  • Liquid Waste : Dispose of chemical waste according to local, state, and federal regulations. Do not pour down the drain[1][7]. Neutralize acidic or basic solutions if required by your institution's protocols before collection by environmental health and safety personnel.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level Start Identify Handling Task IsSolid Handling Solid Powder? Start->IsSolid IsSplashRisk High Splash Risk? (e.g., Reconstitution, Spill) IsSolid->IsSplashRisk No (Solution) Respiratory Add Respiratory Protection: - Work in Fume Hood - Or NIOSH N95 Respirator IsSolid->Respiratory Yes BasePPE Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-Toe Shoes IsSplashRisk->BasePPE No (Low Risk) HighRiskPPE High-Risk PPE: - Goggles & Face Shield - Double Nitrile Gloves - Disposable Gown IsSplashRisk->HighRiskPPE Yes Respiratory->HighRiskPPE

Caption: PPE selection workflow for trans-4-Aminotetrahydrofuran-3-ol hydrochloride.

By adhering to these rigorous guidelines, you build a culture of safety that extends beyond compliance. You demonstrate a commitment to scientific excellence and the well-being of your entire research team.

References

  • TRANS-4-AMINOTETRAHYDROFURAN-3-OL HYDROCHLORIDE - Safety D
  • SAFETY DATA SHEET - (S)-3-Aminotetrahydrofuran hydrochloride, 95%. Fisher Scientific.
  • trans-4-(Methylamino)
  • Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • (R)-3-Aminotetrahydrofuran hydrochloride 96% | CAS: 1072015-52-1. AChemBlock.
  • Safety Data Sheet - trans-3-furanamine, tetrahydro-4-methyl- hydrochloride. CymitQuimica.
  • SAFETY DATA SHEET - 3-(Aminomethyl)tetrahydrofuran. TCI Chemicals.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Life-Changing Safety Tips for Handling Labor
  • CBH Guidelines for Lab Safety. KTH Royal Institute of Technology.

Sources

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